Product packaging for Astemizole(Cat. No.:CAS No. 68844-77-9)

Astemizole

カタログ番号: B1665302
CAS番号: 68844-77-9
分子量: 458.6 g/mol
InChIキー: GXDALQBWZGODGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Astemizole is a piperidine compound having a 2-(4-methoxyphenyl)ethyl group at the 1-position and an N-[(4-fluorobenzyl)benzimidazol-2-yl]amino group at the 4-position. It has a role as a H1-receptor antagonist, an anti-allergic agent and an anticoronaviral agent. It is a member of benzimidazoles and a member of piperidines.
This compound is a long-acting, non-sedating second generation antihistamine used in the treatment of allergy symptoms. It was withdrawn from market by the manufacturer in 1999 due to the potential to cause arrhythmias at high doses, especially when when taken with CYP inhibitors or grapefruit juice.
This compound is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, this compound acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for allergic disease. It was withdrawn in at least one region.
Antihistamine drug now withdrawn from the market in many countries because of rare but potentially fatal side effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31FN4O B1665302 Astemizole CAS No. 68844-77-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]benzimidazol-2-amine
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InChI

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GXDALQBWZGODGZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
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Molecular Formula

C28H31FN4O
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DSSTOX Substance ID

DTXSID9020110
Record name Astemizole
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Molecular Weight

458.6 g/mol
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Physical Description

Solid
Record name Astemizole
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Solubility

Freely soluble in organic solvents., 1.20e-03 g/L
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Color/Form

White crystals

CAS No.

68844-77-9
Record name Astemizole
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Melting Point

172.9 °C, 149.1 °C
Record name Astemizole
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Record name Astemizole
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Foundational & Exploratory

Astemizole: A Comprehensive Technical Guide to Mechanisms Beyond H1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Astemizole is a second-generation antihistamine that was withdrawn from the market due to the risk of cardiac arrhythmias.[1][2] While its function as a potent and selective histamine H1 receptor antagonist is well-documented, a substantial body of research has elucidated a range of off-target activities with significant therapeutic implications, particularly in oncology.[3][4] This technical guide provides an in-depth review of this compound's molecular mechanisms of action beyond H1 antagonism. It details its potent inhibition of critical potassium channels, its multifaceted anticancer properties through modulation of key signaling pathways such as mTOR and autophagy, and its influence on drug resistance mechanisms. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.

Inhibition of Cardiac Potassium Channels: The hERG (KV11.1) Blockade

The most significant non-H1 antagonist effect of this compound, and the primary reason for its market withdrawal, is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6] This channel is critical for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, increasing the risk of life-threatening ventricular arrhythmias.[1][5][6] this compound and its primary metabolite, desmethylthis compound, are among the most potent hERG channel antagonists identified.[5][7]

Quantitative Data: hERG Channel Inhibition

The inhibitory potency of this compound and its metabolites against the hERG channel has been quantified in various studies, primarily using electrophysiological and radioligand binding assays.

CompoundIC50 (nM)Assay TypeCell LineReference
This compound 0.9Patch ClampHEK293[5][7]
This compound 1.3Patch ClampHEK293[8]
This compound 48.4Patch ClampXenopus Oocyte[8]
This compound 4.7Cell-free assayN/A[9]
This compound 11Radioligand BindingHEK293[10]
Desmethylthis compound 1.0Patch ClampHEK293[5][6][7]
Northis compound 27.7Patch ClampHEK293[5][6][7]
Experimental Protocol: Whole-Cell Patch-Clamp Assay

The functional inhibition of hERG channels by this compound is typically measured using the whole-cell patch-clamp technique.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected with the KCNH2 gene, which encodes the hERG potassium channel.[5][6][7]

  • Electrophysiology: The whole-cell configuration of the patch-clamp technique is used to record the flow of potassium ions through the hERG channels. Cells are held at a specific membrane potential, and then depolarizing voltage steps are applied to elicit hERG currents.

  • Drug Application: this compound or its metabolites are introduced into the extracellular solution at varying concentrations.

  • Data Analysis: The peak tail current amplitude is measured before and after drug application to determine the degree of channel inhibition. The concentration-response data are then fitted to a Hill equation to calculate the IC50 value, representing the concentration at which 50% of the channel current is blocked.[5][6][7]

Visualization: hERG Assay Workflow

hERG_Assay_Workflow cluster_prep Cell Preparation cluster_assay Patch-Clamp Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Stable Transfection (KCNH2 gene) HEK293->Transfection hERG_Cells hERG-expressing HEK293 Cells Transfection->hERG_Cells Patch Whole-Cell Patch-Clamp hERG_Cells->Patch Voltage Apply Voltage Protocol Patch->Voltage Record_Base Record Baseline hERG Current Voltage->Record_Base Apply_Ast Apply this compound (Varying Conc.) Record_Base->Apply_Ast Record_Post Record Post-Drug hERG Current Apply_Ast->Record_Post Measure Measure Current Inhibition Record_Post->Measure CR_Curve Generate Concentration-Response Curve Measure->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

Caption: Workflow for determining hERG inhibition using patch-clamp electrophysiology.

Anticancer Mechanisms of Action

This compound has gained significant interest as a potential anticancer agent due to its ability to target multiple pathways crucial for tumor progression and survival.[3][4]

Inhibition of Ether-à-go-go 1 (Eag1) Potassium Channels

The Eag1 (KV10.1) potassium channel is overexpressed in a wide variety of human cancers, including breast, prostate, and cervical cancer, but shows very restricted expression in healthy tissues, making it an attractive therapeutic target.[3][11][12][13] this compound inhibits Eag1 channel activity, leading to decreased cancer cell proliferation and the induction of apoptosis.[12][14][15]

Cell LineCancer TypeEffectIC50 (µM)Reference
MDA-MB-231Breast CancerProliferation Inhibition1.72[11]
H295RAdrenocortical CarcinomaCytotoxicity~7[16]

The antiproliferative effects of this compound are commonly assessed using a colorimetric MTT assay.

  • Cell Culture: Cancer cell lines (e.g., HeLa, SiHa, CaSki) are seeded in 96-well plates and cultured according to standard protocols.[12]

  • Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured with a spectrophotometer, typically at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The results are used to calculate the percentage of cell proliferation inhibition relative to untreated controls, and an IC50 value is determined.[12]

Eag1_Inhibition cluster_cell Cancer Cell Eag1 Eag1 Channel (Overexpressed) Proliferation Cell Proliferation & Survival Eag1->Proliferation Promotes Apoptosis Apoptosis This compound This compound This compound->Eag1 Blocks

Caption: this compound blocks Eag1 channels on cancer cells, inhibiting proliferation.

Disruption of Cholesterol Trafficking and mTOR Signaling

This compound can inhibit angiogenesis and tumor growth by binding to the Niemann-Pick C1 (NPC1) protein, a transporter involved in intracellular cholesterol trafficking.[17] This blockade depletes intracellular cholesterol, particularly at the lysosomal membrane. This leads to the dissociation of the mammalian target of rapamycin (mTOR) from the lysosomal surface, thereby inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[17]

This protocol is used to visualize the effect of this compound on the subcellular localization of mTOR.

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on coverslips and treated with this compound, with or without a cholesterol-cyclodextrin complex (as a rescue condition), for 24 hours.[17]

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with primary antibodies against mTOR and a lysosomal marker protein (e.g., LAMP1). Following washes, they are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with a DNA dye like Hoechst 33342.

  • Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. Colocalization analysis is performed to determine the degree to which mTOR is associated with lysosomes.[17]

mTOR_Pathway cluster_lysosome Lysosome mTOR mTOR Lysosome_Surface Lysosomal Surface mTOR->Lysosome_Surface Associates via Cholesterol mTOR_Signaling mTOR Signaling (Active) Lysosome_Surface->mTOR_Signaling Activates NPC1 NPC1 Transporter NPC1->Lysosome_Surface Delivers to Cholesterol Cholesterol Cholesterol->NPC1 Transported by This compound This compound This compound->NPC1 Binds & Inhibits Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth Promotes

Caption: this compound inhibits NPC1, blocking cholesterol transport and mTOR signaling.

Induction of Autophagy

This compound has been shown to induce autophagy, a cellular self-degradation process, through at least two distinct mechanisms.

  • mTOR-Dependent Autophagy: As a downstream consequence of mTOR inhibition (see Section 2.2), this compound can induce autophagy.[17][18] mTOR is a key negative regulator of autophagy, and its inhibition initiates the autophagic process.

  • Beclin-1-Independent, p53-Dependent Autophagy: In some cancer cells, this compound, particularly in combination with histamine, can induce endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production.[19] This leads to a non-canonical form of autophagy that does not require the essential autophagy protein Beclin-1. Instead, it is mediated by p53 phosphorylation, which enhances the interaction between p53 and p62, promoting autophagosome formation.[19]

The induction of autophagy is commonly monitored by measuring the conversion of the cytosolic form of Light Chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

  • Cell Lysis: Cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for LC3. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • Detection: A chemiluminescent substrate is applied, and the resulting light signal is captured. The bands corresponding to LC3-I and LC3-II are identified by their different molecular weights. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[18][19]

Autophagy_Pathways cluster_mTOR mTOR-Dependent Pathway cluster_p53 p53-Dependent (Non-Canonical) Pathway This compound This compound mTOR_path mTOR Signaling This compound->mTOR_path ER_Stress ER Stress / ROS This compound->ER_Stress Autophagy_mTOR Autophagy mTOR_path->Autophagy_mTOR Inhibits p53 p53 Phosphorylation ER_Stress->p53 p53_p62 p53-p62 Interaction p53->p53_p62 Autophagy_p53 Beclin-1 Independent Autophagy p53_p62->Autophagy_p53

Caption: this compound induces autophagy via mTOR-dependent and p53-dependent pathways.

Inhibition of Patched (Ptch1) Drug Efflux Activity

The Hedgehog receptor Patched (Ptch1) can function as a drug efflux pump, contributing to multidrug resistance in cancer cells.[16] this compound has been shown to inhibit this efflux activity. By blocking Ptch1, this compound can increase the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin, thereby sensitizing resistant cancer cells to treatment.[16]

This experiment determines if this compound can enhance the cytotoxicity of another anticancer drug.

  • Cell Culture: Adrenocortical carcinoma (H295R) cells, which express Ptch1, are grown in 96-well plates.[16]

  • Treatment: Cells are treated with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, sub-toxic concentration of this compound (e.g., 0.5 µM or 1 µM).

  • Incubation: Plates are incubated for a set period (e.g., 48 hours).

  • Viability Measurement: Cell viability is assessed using a method like the neutral red uptake assay. Live cells take up the neutral red dye into their lysosomes; after cell lysis, the amount of released dye is quantified spectrophotometrically.

  • Data Analysis: The IC50 of doxorubicin is calculated in the absence and presence of this compound. A significant decrease in the IC50 in the combination group indicates chemosensitization.[16]

Ptch1_Inhibition cluster_cell Drug-Resistant Cancer Cell Ptch1 Ptch1 Efflux Pump Doxorubicin_out Doxorubicin Ptch1->Doxorubicin_out Efflux Cell_Interior Cell_Interior->Ptch1 Cell_Membrane Doxorubicin_in Doxorubicin Doxorubicin_in->Cell_Interior Enters Cell This compound This compound This compound->Ptch1 Inhibits

Caption: this compound inhibits the Ptch1 pump, preventing drug efflux from cancer cells.

Conclusion

Beyond its role as an H1 receptor antagonist, this compound exhibits a remarkable polypharmacology that presents both risks and therapeutic opportunities. Its potent blockade of the hERG channel is a critical liability, but its multifaceted anticancer activities—including the inhibition of Eag1 channels, disruption of mTOR signaling, induction of autophagy, and reversal of drug resistance—position it as a valuable lead compound for oncological drug development. A thorough understanding of these diverse mechanisms is essential for designing safer, more effective this compound derivatives and for exploring its potential in combination therapies. This guide provides a foundational resource for researchers aiming to harness the complex biological activities of this compelling molecule.

References

An In-depth Technical Guide to the Off-Target Effects of Astemizole in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Astemizole is a second-generation H1 histamine receptor antagonist, initially developed for the treatment of allergic conditions.[1] Despite its efficacy, it was withdrawn from many markets due to a significant off-target effect: the blockade of the hERG potassium channel, which led to risks of severe cardiac arrhythmias.[2][3][4] However, the story of this compound did not end there. Scientific research has unveiled a range of other off-target activities, repositioning it as a valuable tool for investigating various cellular processes and as a potential lead compound for new therapeutic areas, particularly in oncology.[5][6][7][8]

This technical guide provides a comprehensive overview of the principal off-target effects of this compound. It details the molecular mechanisms, summarizes quantitative data on its potency at these targets, provides detailed experimental protocols for their investigation, and visualizes the key pathways and workflows.

Core Off-Target Activities of this compound

This compound's off-target profile is dominated by its interaction with several ion channels and its ability to modulate fundamental cellular processes like autophagy. These activities are central to both its cardiotoxic profile and its promising anti-cancer effects.[2][3][5][9]

Ion Channel Modulation

This compound is a potent blocker of several voltage-gated potassium channels, which are critical for cellular excitability, particularly in the heart and nervous system.

The most well-characterized and clinically significant off-target effect of this compound is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][9] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a major risk factor for a life-threatening arrhythmia called Torsades de Pointes.[2][3]

This compound and its primary metabolite, desmethylthis compound, are equipotent in their blockade of hERG channels, making them among the most potent antagonists studied.[2][3][9]

This compound also inhibits the Ether-à-go-go 1 (Eag1) potassium channel.[5][10][11][12] Unlike hERG, which is widely expressed in the heart, Eag1 is primarily found in the brain but is ectopically expressed in a wide variety of cancer cells, where it plays a role in cell cycle progression and proliferation.[12][13] The inhibition of Eag1 channels is a key mechanism behind this compound's anti-proliferative and anti-cancer effects.[5][6] this compound binds to the open state of the hEag1 channel from the intracellular side.[11][12]

Induction of Autophagy

Recent studies have shown that this compound can induce autophagy, a cellular process for degrading and recycling cellular components. This process is increasingly recognized as a critical mechanism in cancer cell fate. This compound, in combination with histamine, has been shown to induce Beclin-1-independent autophagy in MCF-7 breast cancer cells.[14] This non-canonical autophagy is mediated by the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and p53 phosphorylation, which promotes an interaction between p53 and p62.[14]

Interaction with ABC Transporters

This compound has been reported to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[15] These transporters are membrane pumps that play a crucial role in drug efflux, contributing to multidrug resistance (MDR) in cancer and influencing the pharmacokinetics of many drugs.[16] The interaction of this compound with these transporters can have implications for drug-drug interactions.[15][17]

Quantitative Data on this compound's Off-Target Interactions

The following tables summarize the quantitative data for this compound's binding affinity and inhibitory concentration at its primary target and key off-target sites.

Table 1: Potency of this compound at On-Target and Off-Target Sites

Target On/Off-Target Measured Effect Potency (IC50) Cell System/Assay Reference(s)
Histamine H1 Receptor On-Target Antagonism 4.0 - 4.7 nM Receptor Binding Assay [10]
KV11.1 (hERG) Channel Off-Target Current Blockade 0.9 nM Patch Clamp (HEK293 cells) [2][3][9]
KV10.1 (hEag1) Channel Off-Target Current Blockade ~200 nM Patch Clamp [11][12]

| Plasmodium falciparum | Off-Target | Antimalarial Activity | 227 - 734 nM | In vitro culture | |

Table 2: Potency of this compound Metabolites at the hERG Channel

Compound Measured Effect Potency (IC50) Cell System/Assay Reference(s)
Desmethylthis compound hERG Current Blockade 1.0 nM Patch Clamp (HEK293 cells) [2][3][9]

| Northis compound | hERG Current Blockade | 27.7 nM | Patch Clamp (HEK293 cells) |[2][3][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments used to characterize this compound's off-target effects.

Protocol 1: hERG/Eag1 Channel Inhibition Assay via Whole-Cell Patch Clamp

This protocol describes the standard method for measuring the inhibitory effect of this compound on voltage-gated potassium channels expressed in a mammalian cell line.[18][19][20][21]

Objective: To determine the IC50 of this compound for the hERG or Eag1 potassium channel.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the target channel (hERG or hEag1) in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
  • Maintain cells at 37°C in a 5% CO2 incubator.
  • For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Serially dilute in the external solution to final desired concentrations on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope. Perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance ( >1 GΩ) seal (giga-seal).
  • Rupture the cell membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[22]
  • Clamp the cell membrane potential at a holding potential of -80 mV.

4. Voltage Protocol (hERG-specific): [23][24]

  • From the holding potential of -80 mV, depolarize the membrane to +20 mV for 2 seconds to activate the channels.
  • Repolarize to -50 mV for 3 seconds. The peak outward "tail" current during this repolarization step is the hERG current.
  • Repeat this pulse every 10-15 seconds.
  • After establishing a stable baseline current, perfuse the chamber with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM), allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).

5. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.
  • Calculate the percentage of current inhibition at each concentration relative to the baseline control.
  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Autophagy Detection using mCherry-GFP-LC3 Reporter

This protocol uses a tandem fluorescent-tagged LC3 reporter to monitor autophagic flux, distinguishing between autophagosomes and autolysosomes.[25][26][27]

Objective: To visualize and quantify this compound-induced autophagic flux.

1. Cell Culture and Transfection:

  • Plate a suitable cell line (e.g., MCF-7, HeLa) on glass-bottom dishes.
  • Transfect the cells with a plasmid encoding the mCherry-GFP-LC3 fusion protein using a standard transfection reagent (e.g., Lipofectamine).
  • Allow 24-48 hours for protein expression.

2. Experimental Treatment:

  • Treat the transfected cells with this compound at a predetermined effective concentration (e.g., 10 µM).
  • Include a positive control (e.g., starvation medium - EBSS, or rapamycin) and a negative control (vehicle - DMSO).
  • Incubate for a specified time (e.g., 6, 12, or 24 hours).

3. Fluorescence Microscopy:

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
  • Image the cells using a confocal fluorescence microscope with appropriate laser lines and filters for DAPI (blue), GFP (green), and mCherry (red).

4. Image Analysis and Interpretation:

  • Autophagosomes: In non-acidic autophagosomes, both GFP and mCherry fluoresce, resulting in yellow puncta (merged image).
  • Autolysosomes: Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the acid-stable mCherry continues to fluoresce. This results in red-only puncta.
  • Interpretation: An increase in both yellow and red puncta indicates autophagy induction. An increase in the ratio of red puncta to yellow puncta signifies efficient autophagic flux (i.e., successful fusion of autophagosomes with lysosomes).
  • Quantify the number of yellow and red puncta per cell across multiple fields of view for each condition.

Protocol 3: ABC Transporter Inhibition Assay (Calcein-AM Efflux Assay)

This cell-based assay measures the inhibition of P-glycoprotein (P-gp/ABCB1) activity by assessing the intracellular accumulation of a fluorescent substrate.

Objective: To determine if this compound inhibits P-gp-mediated efflux.

1. Cell Culture:

  • Use a cell line that overexpresses P-gp (e.g., NCI/ADR-RES) and its parental, non-resistant counterpart (e.g., OVCAR-8) as a control.
  • Culture cells in 96-well black, clear-bottom plates until they form a confluent monolayer.

2. Assay Procedure:

  • Wash the cells with a pre-warmed buffer (e.g., HBSS).
  • Pre-incubate the cells for 30 minutes at 37°C with this compound at various concentrations. Include a known P-gp inhibitor (e.g., Verapamil, 50 µM) as a positive control and vehicle (DMSO) as a negative control.
  • Add the fluorescent P-gp substrate, Calcein-AM (acetoxymethyl ester), to all wells at a final concentration of 1 µM. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases into the highly fluorescent calcein, which is a P-gp substrate.
  • Incubate for an additional 30-60 minutes at 37°C.

3. Fluorescence Measurement:

  • Wash the cells with ice-cold buffer to stop the reaction and remove extracellular dye.
  • Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for calcein (e.g., 485 nm Ex / 530 nm Em).

4. Data Analysis:

  • In P-gp overexpressing cells, calcein is actively pumped out, resulting in low fluorescence.
  • Inhibition of P-gp by this compound will block this efflux, leading to an increase in intracellular calcein and a higher fluorescence signal.
  • Compare the fluorescence intensity in this compound-treated wells to the negative control. An increase in fluorescence indicates P-gp inhibition. The parental cell line should exhibit high fluorescence under all conditions, as it lacks the efflux pump.

Visualizations: Pathways and Workflows

Astemizole_Targets cluster_on On-Target Effect cluster_off Off-Target Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R hERG hERG Channel (KCNH2) This compound->hERG Eag1 Eag1 Channel (KCNH1) This compound->Eag1 Autophagy Autophagy Induction This compound->Autophagy ABC ABC Transporters (e.g., P-gp) This compound->ABC Allergy Allergic Symptom Relief H1R->Allergy Antagonism Cardiotox Cardiotoxicity (QT Prolongation) hERG->Cardiotox Anticancer Anti-Cancer Activity Eag1->Anticancer Autophagy->Anticancer DDI Drug-Drug Interactions ABC->DDI

Caption: Overview of this compound's on-target and major off-target interactions.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis N1 Culture HEK293 cells stably expressing ion channel N2 Plate cells on coverslips N1->N2 N3 Prepare internal and external recording solutions N2->N3 N4 Form Giga-seal and achieve Whole-Cell configuration N3->N4 N5 Apply voltage protocol and record baseline current N4->N5 N6 Perfuse with increasing concentrations of this compound N5->N6 N7 Record steady-state current at each concentration N6->N7 N8 Measure peak current amplitude N7->N8 N9 Calculate % inhibition vs. control N8->N9 N10 Plot Dose-Response curve and fit with Hill equation N9->N10 N11 Determine IC50 value N10->N11

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Autophagy_Pathway This compound This compound ROS Cellular ROS Generation This compound->ROS ER_Stress ER Stress ROS->ER_Stress p53 p53 Phosphorylation ER_Stress->p53 Interaction p53-p62 Interaction p53->Interaction p62 p62 p62->Interaction Autophagy Beclin-1 Independent Autophagy Induction Interaction->Autophagy Beclin1 Beclin-1 Apoptosis Apoptosis Autophagy->Apoptosis crosstalk Beclin1->Autophagy Canonical Pathway Bcl2 Bcl-2 Bcl2->Beclin1 Autophagy_Workflow cluster_interp N1 Transfect cells with mCherry-GFP-LC3 plasmid N2 Treat cells with this compound, positive, and negative controls N1->N2 N3 Incubate for desired time period N2->N3 N4 Fix, mount, and image cells with Confocal Microscopy N3->N4 N5 Analyze images for puncta N4->N5 N6 Yellow Puncta (GFP+ / mCherry+) = Autophagosome N5->N6 N7 Red Puncta (GFP- / mCherry+) = Autolysosome N5->N7 N8 Quantify puncta per cell to determine autophagic flux N5->N8

References

The Rise and Fall of Astemizole: A Technical Review of its Development and Market Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astemizole, a second-generation antihistamine, was once a widely prescribed treatment for allergic rhinitis and chronic urticaria. Its non-sedating properties offered a significant advantage over first-generation antihistamines. However, post-marketing surveillance revealed a dark side: a rare but life-threatening cardiotoxicity, specifically QT interval prolongation and torsades de pointes, leading to its global withdrawal from the market in 1999. This in-depth technical guide explores the historical development of this compound, from its synthesis and mechanism of action to the preclinical and clinical findings that ultimately led to its downfall. We will delve into the detailed experimental protocols that unraveled its dangerous interaction with the hERG potassium channel and present key quantitative data in a structured format to provide a comprehensive understanding of this cautionary tale in pharmacovigilance.

Introduction: The Dawn of a Non-Sedating Antihistamine

Discovered by Janssen Pharmaceutica in 1977, this compound (marketed under the brand name Hismanal) was a second-generation H1-receptor antagonist.[1] Unlike its predecessors, this compound was designed to have minimal penetration of the blood-brain barrier, thereby reducing the sedative effects that were a common and limiting side effect of first-generation antihistamines. Its long duration of action also allowed for once-daily dosing, improving patient compliance.

Chemical Synthesis

The chemical synthesis of this compound, a substituted benzimidazole derivative, involves a multi-step process. While a complete, detailed, and publicly available synthesis scheme from its origin is not readily accessible, the general principles can be inferred from the synthesis of related benzimidazole compounds and available patents. A plausible synthetic route is outlined below.

A detailed, step-by-step synthesis with reaction schemes is not available in the public domain. The following is a generalized representation based on known benzimidazole chemistry.

Mechanism of Action: A Selective H1 Antagonist

This compound functions as a potent and selective antagonist of the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and vasodilation. By competitively blocking these receptors, this compound effectively mitigates the symptoms of allergic rhinitis and urticaria.

Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., itching, sneezing) H1_Receptor->Allergic_Symptoms Activates This compound This compound This compound->H1_Receptor Blocks

Figure 1: this compound's Mechanism of Action at the H1 Receptor.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Its major active metabolite, desmethylthis compound, has a significantly longer half-life than the parent compound and contributes to its prolonged therapeutic effect.

ParameterValueReference
Pharmacokinetics
Bioavailability~40%[2]
Protein Binding96.7%[2]
MetabolismHepatic (primarily CYP3A4)[2]
Half-life (this compound)~1 day[2]
Half-life (Desmethylthis compound)~9.5 days[3]
ExcretionPrimarily fecal[2]
Pharmacodynamics
Onset of ActionDelayed (several days for full effect)
Duration of ActionLong (due to active metabolite)[4]
hERG Channel IC50 (this compound)0.9 nM[4]
hERG Channel IC50 (Desmethylthis compound)1.0 nM[4]

Clinical Efficacy: Early Promise

Clinical trials demonstrated the efficacy of this compound in treating seasonal allergic rhinitis and chronic idiopathic urticaria.

Allergic Rhinitis

In a double-blind, placebo-controlled study of patients with seasonal allergic rhinitis, this compound (10 mg daily) was significantly more effective than placebo in reducing symptoms. The study noted a lag period of about 5 days before the therapeutic benefit became apparent.[5]

Chronic Idiopathic Urticaria

Multiple double-blind, placebo-controlled trials confirmed the effectiveness of this compound in managing chronic idiopathic urticaria.[6][7][8][9] In one such study, 75% of patients treated with this compound showed significant improvement in symptoms compared to 20% in the placebo group.[9]

The Unveiling of Cardiotoxicity: A Fatal Flaw

The initial success of this compound was overshadowed by post-marketing reports of serious cardiovascular adverse events, including QT interval prolongation, torsades de pointes (a life-threatening ventricular arrhythmia), and sudden death.[10][11]

Mechanism of Cardiotoxicity: The hERG Channel Blockade

The underlying mechanism of this compound's cardiotoxicity was identified as the blockade of the human ether-à-go-go-related gene (hERG) potassium channels in the heart. These channels are crucial for the repolarization phase of the cardiac action potential. Inhibition of the IKr current, conducted by hERG channels, leads to a prolonged QT interval, creating an electrophysiological environment ripe for arrhythmias. Both this compound and its primary metabolite, desmethylthis compound, were found to be potent blockers of the hERG channel.[4]

This compound This compound & Desmethylthis compound hERG hERG K+ Channel (IKr Current) This compound->hERG Blocks Repolarization Cardiac Repolarization hERG->Repolarization Enables QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delayed Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Leads to

Figure 2: Mechanism of this compound-Induced Cardiotoxicity.
Drug Interactions and Overdose Risk

The risk of cardiotoxicity was significantly increased when this compound was co-administered with drugs that inhibit the CYP3A4 enzyme system, such as certain macrolide antibiotics (e.g., erythromycin) and antifungal agents (e.g., ketoconazole).[12] Inhibition of CYP3A4 leads to higher plasma concentrations of this compound, exacerbating the blockade of hERG channels. Overdose of this compound was also shown to lead to significant QT prolongation.[11]

Experimental Protocols

hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene are commonly used.

  • Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust expression of the hERG channel.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of the hERG channel. The FDA recommends a voltage ramp protocol for assessing drug effects on hERG channels.[13]

  • Drug Application: this compound is dissolved in an appropriate solvent and diluted to various concentrations in the external solution. The drug is then perfused onto the cell, and the effect on the hERG current is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.

cluster_workflow Patch-Clamp Experimental Workflow A HEK-293 cells with hERG expression B Whole-cell patch clamp configuration A->B C Apply voltage protocol to elicit hERG current B->C D Record baseline hERG current C->D E Perfuse cells with varying concentrations of this compound D->E F Record hERG current in the presence of this compound E->F G Washout drug and record recovery F->G H Data analysis: Calculate % inhibition and IC50 G->H

Figure 3: Experimental Workflow for hERG Channel Assay.
Clinical Trial Protocol for Chronic Idiopathic Urticaria (Example)

Objective: To evaluate the efficacy and safety of this compound in the treatment of chronic idiopathic urticaria.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult patients with a clinical diagnosis of chronic idiopathic urticaria for at least 6 weeks.

Inclusion Criteria:

  • Age 18-65 years.

  • Active symptoms of urticaria (wheals and pruritus).

  • Willingness to provide informed consent.

Exclusion Criteria:

  • Known hypersensitivity to this compound or other antihistamines.

  • Concomitant use of medications known to interact with this compound or prolong the QT interval.

  • History of cardiac arrhythmias or significant cardiovascular disease.

  • Pregnancy or lactation.

Treatment:

  • Group 1: this compound 10 mg orally once daily for 4 weeks.

  • Group 2: Placebo orally once daily for 4 weeks.

Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the weekly total symptom score (sum of daily scores for number of wheals and severity of pruritus).

  • Secondary Efficacy Endpoints: Investigator's and patient's global assessment of treatment effectiveness.

  • Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs) at baseline and regular intervals to assess QT interval duration.

Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical tests (e.g., ANCOVA) to compare the treatment groups. Safety data are summarized and compared between groups.

Withdrawal from the Market: The Final Chapter

The accumulating evidence of cardiotoxicity and the availability of safer alternative antihistamines prompted regulatory agencies worldwide to take action. In 1999, Janssen Pharmaceutica voluntarily withdrew this compound from the global market.[1] This decision was a direct consequence of the unacceptable risk-benefit profile that had emerged since its initial approval.

Conclusion: Lessons Learned

The story of this compound serves as a critical lesson in drug development and pharmacovigilance. It underscores the importance of:

  • Thorough preclinical cardiac safety assessment: The routine screening of new chemical entities for hERG channel activity is now a standard and essential part of drug development.

  • Post-marketing surveillance: The identification of rare but serious adverse drug reactions often relies on robust post-marketing surveillance systems.

  • Understanding drug metabolism and interactions: The role of CYP enzymes in drug metabolism and the potential for drug-drug interactions that can lead to toxicity must be thoroughly investigated.

While this compound's journey ended in withdrawal, the scientific knowledge gained from its adverse effects has profoundly influenced drug safety regulations and practices, ultimately contributing to the development of safer medications for future generations.

References

Astemizole's Potential as an Anti-Prion Compound: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the accumulation of the misfolded prion protein, PrPSc. With no effective treatments currently available, the identification of compounds that can inhibit prion propagation is a critical area of research. This technical guide provides an in-depth analysis of astemizole, a second-generation antihistamine, which has emerged as a promising anti-prion agent. This document details its mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, and provides comprehensive experimental protocols for its evaluation.

Core Mechanism of Action: Stimulation of Autophagy

This compound's primary anti-prion activity stems from its ability to stimulate autophagy, a cellular catabolic process responsible for the degradation of dysfunctional or aggregated proteins.[1][2][3] Notably, this compound induces autophagy through a novel, Beclin-1-independent pathway, distinguishing it from many classical autophagy inducers.[4] While the precise signaling cascade is still under investigation, evidence suggests the involvement of the mTOR signaling pathway and a potential role for p53.[4][5]

The proposed mechanism involves the following key steps:

  • Induction of Autophagy: this compound treatment initiates the autophagic process.

  • Autophagosome Formation: Double-membraned vesicles known as autophagosomes are formed within the cell.

  • Sequestration of PrPSc: These autophagosomes engulf aggregates of the pathogenic PrPSc.

  • Lysosomal Degradation: The autophagosomes then fuse with lysosomes, and the captured PrPSc is degraded by lysosomal enzymes.

This process of enhancing cellular clearance of pathological protein aggregates highlights this compound's potential as a therapeutic agent for prion diseases and possibly other proteinopathies.[6][7]

Quantitative Efficacy Data

The anti-prion effects of this compound have been quantified in both cell culture and animal models.

In Vitro Efficacy

Studies in prion-infected neuroblastoma cell lines have demonstrated this compound's ability to inhibit prion replication at low micromolar concentrations.

ParameterCell LinePrion Strain(s)Value
Prion Inhibitory Dose (PID) PK1 (neuroblastoma)RML, 22L2 µM
Reduction in Cell Surface PrPC at PID PK1 (neuroblastoma)N/A≤ 20%
Increase in LC3-II/LC3-I Ratio PK1 (neuroblastoma)N/A~2-fold

Table 1: Summary of in vitro quantitative data for this compound's anti-prion activity. The data is primarily derived from the foundational study by Karapetyan et al., 2013.[4][8]

In Vivo Efficacy

In a mouse model of prion disease, this compound treatment resulted in a modest but statistically significant extension of survival time.

Animal ModelPrion StrainTreatment RegimenMedian Survival (Treated)Median Survival (Control)
RML-infected mice RML20–50 days post-inoculation155 ± 3 SEM days149 ± 2 SEM days

Table 2: In vivo efficacy of this compound in prion-infected mice. While the increase in survival is modest, it provides proof-of-concept for this compound's therapeutic potential in a living organism.[1][5][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-prion properties of this compound.

Prion-FRET-Enabled High-Throughput Assay (PrP-FEHTA)

This assay was instrumental in identifying this compound as an anti-prion compound.[1][2] It is a high-throughput screening method to identify compounds that reduce the levels of cellular prion protein (PrPC) on the cell surface.

  • Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between two anti-PrP antibodies labeled with a donor and an acceptor fluorophore, which bind to distinct epitopes on PrPC. A reduction in cell-surface PrPC leads to a decreased FRET signal.

  • Protocol Outline:

    • Seed neuroblastoma cells (e.g., PK1) in 384-well plates.

    • Treat cells with test compounds (e.g., for 72 hours).

    • Fix the cells.

    • Incubate with a pair of FRET-labeled anti-PrP antibodies (e.g., SAF32-donor and D18-acceptor).

    • Wash the cells to remove unbound antibodies.

    • Measure the FRET signal using a suitable plate reader.

In Vitro Prion Infection and Inhibition Assay

This assay assesses the ability of a compound to inhibit the propagation of infectious prions in a cell culture model.

  • Cell Lines and Prion Strains: Mouse neuroblastoma cells (e.g., PK1) are commonly used, and they can be infected with various mouse-adapted scrapie strains like RML or 22L.[8]

  • Protocol:

    • Pre-treatment: Plate PK1 cells and pre-treat with this compound (e.g., 2 µM) or a vehicle control for 3 days.

    • Infection: Expose the cells to brain homogenate from prion-infected mice (e.g., 0.1% w/v) for a specified duration.

    • Treatment: Continue to culture the cells in the presence of this compound or vehicle for 12 days, passaging the cells as needed.

    • Washout: Culture the cells in drug-free medium for an additional 6 days to check for any rebound in prion replication.

    • Analysis: Harvest the cells and analyze for the presence of proteinase K-resistant PrPSc by Western blot.

Detection of PrPSc by Western Blot

This is the standard method for detecting the presence of the disease-associated, protease-resistant form of the prion protein.

  • Sample Preparation:

    • Lyse cells in a suitable lysis buffer.

    • Normalize the total protein concentration of the lysates.

    • Treat a portion of the lysate with Proteinase K (PK) to digest PrPC, leaving PrPSc intact. A typical condition is 20 µg/mL PK for 1 hour at 37°C.

    • Stop the PK digestion by adding a protease inhibitor like Pefabloc.

  • Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe with a primary antibody specific for PrP (e.g., SAF32 or D18).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Autophagy Flux Assay (LC3 Immunoblotting)

This assay is used to measure the rate of autophagy.

  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). An increase in the amount of LC3-II is indicative of an increase in autophagosome formation. To measure the flux, the degradation of LC3-II within the lysosome is blocked using a lysosomal inhibitor.

  • Protocol:

    • Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

    • Lyse the cells and perform a Western blot as described above.

    • Probe the membrane with an anti-LC3 antibody that recognizes both LC3-I and LC3-II.

    • Quantify the band intensities for LC3-II and a loading control (e.g., actin). An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increased autophagic flux.

Cell Viability Assay

It is crucial to assess the cytotoxicity of any potential therapeutic compound.

  • Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]

  • Protocol Outline:

    • Plate cells in an opaque-walled 96-well plate.

    • Treat with a range of concentrations of the test compound.

    • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure the luminescence using a plate reader.

Visualizations: Signaling Pathways and Workflows

Astemizole_Signaling_Pathway This compound This compound Autophagy_Induction Beclin-1 Independent Autophagy Induction This compound->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Engulfment Engulfment of PrPSc Autophagosome->Engulfment PrPSc PrPSc Aggregates PrPSc->Engulfment Autolysosome Autolysosome Formation Engulfment->Autolysosome Degradation PrPSc Degradation Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome

Caption: Proposed signaling pathway of this compound-induced prion clearance.

Experimental_Workflow Start Plate Neuroblastoma Cells Pre_Treatment Pre-treat with this compound Start->Pre_Treatment Infection Infect with Prions Pre_Treatment->Infection Continued_Treatment Continue this compound Treatment Infection->Continued_Treatment Washout Drug Washout Continued_Treatment->Washout Harvest Harvest Cells for Analysis Washout->Harvest Analysis PrPSc Detection via Western Blot Harvest->Analysis

Caption: Experimental workflow for assessing in vitro anti-prion efficacy.

Conclusion and Future Directions

This compound has been identified as a promising anti-prion compound with a novel mechanism of action centered on the induction of autophagy. Its ability to cross the blood-brain barrier and its established safety profile in humans make it a compelling candidate for drug repurposing in prion diseases.[1][2] Further research should focus on elucidating the specific molecular targets of this compound in the autophagy pathway and on optimizing its efficacy and delivery for the treatment of these devastating neurodegenerative disorders. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other potential anti-prion therapeutics.

References

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Astemizole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Astemizole, a second-generation antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and an exploration of its key signaling pathway interactions.

Chemical Structure and Identification

This compound is a complex molecule featuring a benzimidazole core linked to a piperidine ring and substituted aromatic groups. Its structural details are fundamental to understanding its pharmacological activity and physicochemical characteristics.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl]benzoimidazol-2-amine[1]
SMILES String COc1ccc(CCN2CCC(CC2)Nc3nc4ccccc4n3Cc5ccc(F)cc5)cc1[2]
Molecular Formula C₂₈H₃₁FN₄O[3][4]
Molecular Weight 458.57 g/mol [3][4]
CAS Number 68844-77-9[1]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental Method
pKa 5.3 and 8.2Potentiometric Titration
logP (Octanol-Water) 5.8[5]Shake-Flask Method
Melting Point 149.1 °C - 172.9 °C[5]Capillary Melting Point Apparatus
Water Solubility 432 mg/L[5]Shake-Flask Method
DMSO Solubility >20 mg/mL[2]-
Ethanol Solubility Soluble to 25 mM-

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline the protocols for determining the key properties of this compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Materials:

  • This compound reference standard

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, freshly boiled to remove dissolved CO₂

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL, Class A)

  • Beaker (50 mL)

Procedure:

  • Preparation of this compound Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable volume of a co-solvent (e.g., methanol or DMSO) if necessary, due to its low aqueous solubility. Dilute with deionized water to a final volume of 20 mL to achieve a concentration of approximately 0.01 M. Add KCl to adjust the ionic strength to a constant value (e.g., 0.1 M).

  • Titration with HCl: Place the this compound solution in the beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Titrate the solution with standardized 0.1 M HCl, adding small increments (0.05-0.1 mL) of the titrant.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points.

  • Titration with NaOH: Repeat the procedure with a fresh solution of this compound, this time titrating with standardized 0.1 M NaOH.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to accurately determine the equivalence points.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound reference standard

  • n-Octanol (reagent grade), pre-saturated with water

  • Water (HPLC grade), pre-saturated with n-octanol

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, add a precise volume of the this compound stock solution in n-octanol and a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).

  • Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1 hour) to ensure the partitioning equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.

  • Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of this compound in each phase using a validated HPLC method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

  • This compound reference standard

  • Water (HPLC grade)

  • Scintillation vials or glass tubes with screw caps

  • Shaking incubator or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated HPLC method.

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/L or µg/mL).

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Materials:

  • This compound reference standard

  • Capillary tubes (sealed at one end)

  • Capillary melting point apparatus

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. Introduce a small amount of the powder into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface to a height of 2-3 mm.[1]

  • Measurement: Place the capillary tube into the heating block of the melting point apparatus. Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Signaling Pathway Interactions

This compound's pharmacological effects are mediated through its interaction with several key signaling pathways.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to this receptor, it prevents the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Histamine_H1_Receptor_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gqα H1R->Gq_alpha Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: this compound blocks the Histamine H1 receptor signaling pathway.

hERG Potassium Channel Blockade

A significant and clinically relevant action of this compound is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG by this compound can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.[6][7]

hERG_Channel_Blockade cluster_membrane Cardiomyocyte Membrane hERG hERG (Kv11.1) Potassium Channel K_ion_out K⁺ Efflux hERG->K_ion_out Allows Repolarization Cardiac Action Potential Repolarization K_ion_out->Repolarization Leads to QT_prolongation QT Interval Prolongation Repolarization->QT_prolongation If delayed This compound This compound This compound->hERG Blocks Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_prolongation->Arrhythmia

Caption: this compound's blockade of the hERG potassium channel.

Inhibition of mTOR Signaling via Cholesterol Trafficking

Recent research has uncovered another mechanism of action for this compound involving the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][8][9] this compound has been shown to bind to the Niemann-Pick C1 (NPC1) protein, which is involved in intracellular cholesterol trafficking. By disrupting this process, this compound leads to a depletion of cholesterol from the lysosomal membrane, which in turn prevents the activation of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][8][9][10]

mTOR_Inhibition_Pathway This compound This compound NPC1 NPC1 Protein (on Lysosome) This compound->NPC1 Binds to & Inhibits Cholesterol_Trafficking Cholesterol Trafficking from Lysosome NPC1->Cholesterol_Trafficking Mediates Lysosomal_Cholesterol Lysosomal Membrane Cholesterol Cholesterol_Trafficking->Lysosomal_Cholesterol Maintains mTORC1_Activation mTORC1 Activation Lysosomal_Cholesterol->mTORC1_Activation Required for Cell_Growth Cell Growth & Proliferation mTORC1_Activation->Cell_Growth Promotes

Caption: this compound inhibits mTOR signaling by disrupting cholesterol trafficking.

Conclusion

This compound possesses a multifaceted pharmacological profile defined by its intricate chemical structure. While its primary action as a histamine H1 receptor antagonist provided therapeutic benefits in allergic conditions, its potent off-target effect on the hERG potassium channel led to its withdrawal from the market due to safety concerns. The more recently discovered mechanism involving the inhibition of mTOR signaling highlights the potential for repurposing this compound or its analogs in other therapeutic areas, such as oncology. This guide provides a foundational understanding of this compound's chemical and physical properties, which is essential for any further research or development efforts involving this compound.

References

The Pharmacokinetics and Bioavailability of Astemizole in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of astemizole, a second-generation histamine H1 receptor antagonist. Citing a range of preclinical studies, this document is designed to be a valuable resource for researchers and professionals involved in drug development and discovery. While this compound was withdrawn from the market for clinical use due to concerns about cardiac arrhythmias, its potential as an anticancer and antimalarial agent has renewed interest in its pharmacological profile.

Executive Summary

This compound is rapidly absorbed orally and undergoes extensive first-pass metabolism in preclinical species, including rats, dogs, and monkeys. The primary metabolite, desmethylthis compound, is pharmacologically active and exhibits a longer half-life than the parent compound. The bioavailability of this compound is generally low and can be influenced by factors such as food intake. This guide summarizes the available quantitative pharmacokinetic data, details the experimental protocols used in these preclinical studies, and provides visual representations of key biological pathways and experimental workflows.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its major active metabolite, desmethylthis compound, in various preclinical models. It is important to note that specific quantitative data from preclinical studies is limited in publicly available literature. The data presented here is compiled from graphical representations and descriptive summaries found in the cited research.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)Reference
Beagle Dog 10OralData not available in tabular format~2Data not available in tabular formatData not available in tabular formatLow[1]
Cynomolgus Monkey 10OralData not available in tabular format~4Data not available in tabular formatData not available in tabular formatLow[1]
Wistar Rat 5, 20, 80Oral (in food)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]

Table 2: Pharmacokinetic Parameters of Desmethylthis compound Following Oral Administration of this compound in Preclinical Models

SpeciesThis compound Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Beagle Dog 10OralData not available in tabular format~8Data not available in tabular format>48[1]
Cynomolgus Monkey 10OralData not available in tabular format~8Data not available in tabular format>48[1]

Note: The exact numerical values for Cmax, AUC, and half-life were not explicitly provided in the referenced abstracts in a tabular format. The information is derived from graphical representations and descriptive text within the source material.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Beagle Dogs and Cynomolgus Monkeys

This protocol is based on the methodology described in a study that developed and validated an HPLC-MS/MS method for the simultaneous determination of this compound and desmethylthis compound.[1]

  • Animal Models: Male beagle dogs and cynomolgus monkeys were used.

  • Drug Administration: A single 10 mg/kg oral dose of this compound was administered to the animals.[1]

  • Sample Collection: Blood samples were collected from the jugular vein of dogs and the saphenous vein of monkeys at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-dosing.

  • Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.

  • Bioanalytical Method:

    • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1]

    • Sample Preparation: Plasma samples were subjected to a simple liquid-liquid extraction.

    • Chromatographic Conditions:

      • Mobile Phase: An isocratic mobile phase consisting of 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v) was used.[1]

      • Flow Rate: 0.25 mL/min.[1]

    • Mass Spectrometry: Detection was performed using an MS/MS system with electrospray ionization (ESI) in the positive ion mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Pharmacokinetic Study in Wistar Rats (General Protocol)

This is a generalized protocol for an oral pharmacokinetic study in rats, based on common practices in preclinical drug development.

  • Animal Model: Male or female Wistar rats are commonly used.

  • Drug Administration: this compound is administered via oral gavage. The vehicle for administration should be carefully selected (e.g., a suspension in 0.5% methylcellulose).

  • Dose Groups: At least one dose group is used, with a typical n of 3-6 animals per group.

  • Sample Collection:

    • Method: Serial blood samples are collected from the tail vein or via a cannulated vessel (e.g., jugular vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.

    • Volume: The volume of each blood sample is kept minimal to avoid physiological stress on the animals.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: A validated bioanalytical method, typically LC-MS/MS, is used to quantify the concentrations of this compound and its metabolites in the plasma samples.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters using appropriate software and modeling techniques (non-compartmental or compartmental analysis).

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical evaluation of this compound.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase protocol_dev Protocol Development & IACUC Approval animal_acclimatization Animal Acclimatization (e.g., Wistar Rats) protocol_dev->animal_acclimatization dose_prep Dose Formulation Preparation (e.g., Suspension in Vehicle) animal_acclimatization->dose_prep dosing Oral Gavage Administration dose_prep->dosing blood_collection Serial Blood Sampling (e.g., Tail Vein) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage bioanalysis Bioanalysis (LC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA/CA) bioanalysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

Caption: Experimental Workflow for a Preclinical Oral Pharmacokinetic Study.

metabolism_pathway cluster_cyp CYP450 Enzymes This compound This compound Desmethylthis compound Desmethylthis compound (Active Metabolite) This compound->Desmethylthis compound O-demethylation Hydroxythis compound 6-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Northis compound Northis compound This compound->Northis compound N-dealkylation CYP3A4 CYP3A4 CYP3A4->Hydroxythis compound CYP3A4->Northis compound CYP2D6 CYP2D6 CYP2D6->Desmethylthis compound CYP2J2 CYP2J2 CYP2J2->Desmethylthis compound

Caption: Metabolic Pathway of this compound.

signaling_pathway cluster_downstream Downstream Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Agonist This compound This compound This compound->H1R Antagonist Gq_protein Gq/11 Protein Activation H1R->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

References

Understanding the Cardiotoxicity of Astemizole at a Molecular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole, a second-generation antihistamine, was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2] This adverse effect is a direct consequence of the drug's potent interaction with cardiac ion channels, leading to a prolongation of the QT interval on an electrocardiogram.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's cardiotoxicity, focusing on its primary target, the hERG potassium channel, and other contributing cellular pathways. The guide also details the key experimental protocols used to characterize these effects, offering a comprehensive resource for researchers in pharmacology and drug safety.

Primary Mechanism of Cardiotoxicity: hERG Channel Blockade

The principal molecular mechanism responsible for the cardiotoxic effects of this compound is its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7][8] These channels are crucial for the repolarization phase of the cardiac action potential, conducting the rapid component of the delayed rectifier potassium current (IKr).[3][9] By inhibiting the hERG channel, this compound delays cardiac repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval.[10]

Molecular Interactions with the hERG Channel

This compound binds to the open state of the hERG channel from the intracellular side of the pore. Specific amino acid residues within the channel's inner cavity are critical for this high-affinity interaction. These include aromatic residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) located in the S6 transmembrane domain, as well as polar residues like Threonine 623 (T623) and Serine 624 (S624) at the base of the pore helix.[11][12] The binding of this compound to this site physically obstructs the flow of potassium ions, thereby inhibiting the IKr current.

Role of Metabolites

This compound is rapidly metabolized in the liver, primarily to desmethylthis compound and northis compound.[6][7] Crucially, desmethylthis compound is equipotent to the parent compound in blocking the hERG channel.[6][7][8] Given its significantly longer elimination half-life and higher steady-state plasma concentrations compared to this compound, desmethylthis compound is considered the primary causative agent of the observed cardiotoxicity in patients.[6][7][8] Northis compound is a considerably weaker hERG channel blocker.[6][7][8]

Quantitative Data on hERG Channel Inhibition

The potency of this compound and its metabolites in blocking the hERG channel has been quantified using electrophysiological studies, primarily the patch-clamp technique. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 (nM) for hERG BlockadeCell Line
This compound0.9[6][7]HEK 293[6][7]
Desmethylthis compound1.0[6][7]HEK 293[6][7]
Northis compound27.7[6][7][8]HEK 293[6][7]

Signaling Pathways Implicated in this compound Cardiotoxicity

While hERG channel blockade is the primary mechanism, other cellular pathways may contribute to the overall cardiotoxic profile of this compound.

mTOR Signaling Pathway

Recent studies have suggested that this compound can inhibit the mTOR signaling pathway by disrupting intracellular cholesterol trafficking.[13][14] this compound has been shown to bind to the Niemann-Pick C1 (NPC1) protein, leading to an accumulation of cholesterol in lysosomes.[13] This sequestration of cholesterol can lead to the dissociation of mTOR from the lysosomal surface, thereby inactivating its signaling cascade, which is crucial for cell growth, proliferation, and survival.[13][14]

mTOR_Signaling_Pathway cluster_lysosome Lysosomal Compartment This compound This compound NPC1 NPC1 This compound->NPC1 Inhibits Cholesterol Lysosomal Cholesterol Accumulation NPC1->Cholesterol Blocks Trafficking mTORC1 mTORC1 Cholesterol->mTORC1 Dissociates from Lysosome Lysosome Lysosome Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Regulates

Figure 1: this compound's effect on the mTOR signaling pathway.

Other Potential Molecular Mechanisms

Research has also pointed to other potential molecular perturbations caused by this compound. DNA microarray analysis of rat cardiomyocytes treated with this compound revealed altered expression of genes involved in calcium transport and signaling.[15] Notably, a downregulation of p21-activated kinase 1 (pak1) was observed, which may be associated with cardiac hypertrophy and cytotoxicity.[15] Furthermore, in some cancer cell lines, this compound has been shown to induce Beclin-1-independent autophagy through a p53-dependent mechanism, a process that could have implications for cardiomyocyte health.[16]

Experimental Protocols for Assessing Cardiotoxicity

A variety of in vitro assays are employed to evaluate the cardiotoxic potential of compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity

This is the gold-standard method for directly measuring the effect of a drug on hERG channel function.[17][18][19]

Objective: To determine the concentration-dependent inhibition of the hERG potassium current by a test compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total cellular current.

    • The cell is held at a negative holding potential (e.g., -80 mV).

    • A specific voltage protocol is applied to elicit the hERG current. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic "tail current" as the channels close.

  • Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the bath solution perfusing the cell.

  • Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Patch_Clamp_Workflow Start Start Cell_Culture Culture hERG-expressing HEK 293 cells Start->Cell_Culture Plating Plate cells on glass coverslips Cell_Culture->Plating Patching Establish whole-cell patch-clamp configuration Plating->Patching Voltage_Protocol Apply voltage protocol to elicit hERG current Patching->Voltage_Protocol Baseline_Recording Record baseline hERG current Voltage_Protocol->Baseline_Recording Compound_Application Apply this compound at varying concentrations Baseline_Recording->Compound_Application Post_Drug_Recording Record hERG current in the presence of drug Compound_Application->Post_Drug_Recording Analysis Calculate % inhibition and determine IC50 Post_Drug_Recording->Analysis End End Analysis->End

Figure 2: Workflow for the whole-cell patch-clamp assay.

Cell Viability and Cytotoxicity Assays

These assays provide a broader assessment of a compound's toxicity to cardiac cells.[17]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Advanced In Vitro Models: Human iPSC-Derived Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming increasingly important in cardiotoxicity screening.[20][21][22] These cells exhibit spontaneous electrical and mechanical activity similar to native human cardiomyocytes, providing a more physiologically relevant model. Assays using hiPSC-CMs can assess various parameters, including changes in intracellular calcium oscillations, contractility, and field potentials, offering a more comprehensive picture of a drug's cardiac effects.

Conclusion

The cardiotoxicity of this compound is a well-documented example of how a drug's interaction with a specific molecular target can lead to serious clinical consequences. The primary mechanism is the high-affinity blockade of the hERG potassium channel by both this compound and its major metabolite, desmethylthis compound, resulting in delayed cardiac repolarization and an increased risk of life-threatening arrhythmias. While hERG inhibition is the core issue, emerging evidence suggests that other pathways, such as mTOR signaling, may also be perturbed. A thorough understanding of these molecular interactions, coupled with the application of robust in vitro screening assays like patch-clamp electrophysiology and those utilizing hiPSC-CMs, is critical for the early identification and mitigation of cardiotoxicity risks in modern drug development.

References

Astemizole's Complex Web: An In-depth Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astemizole, a second-generation antihistamine withdrawn from many markets due to cardiotoxicity, is experiencing a resurgence of interest for its potent anti-cancer, anti-parasitic, and antiviral properties.[1] Its therapeutic potential extends far beyond its original indication, stemming from its ability to modulate a complex network of cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects, focusing on potassium channel inhibition, disruption of cholesterol trafficking and mTOR signaling, induction of apoptosis and autophagy, and modulation of STAT3 and drug efflux pathways. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Mechanisms of this compound Action

This compound's pharmacological profile is multifaceted. While its antihistaminic action is mediated by the blockade of the H1 histamine receptor, its broader biological effects are a consequence of its interaction with several other key cellular proteins.

Inhibition of Potassium Channels: A Double-Edged Sword

A primary and well-characterized off-target effect of this compound is the potent blockade of voltage-gated potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel (KCNH2) and, to a lesser extent, the Ether-à-go-go 1 (Eag1) channel (KCNH1).

  • hERG Channel Inhibition: this compound is a high-affinity blocker of the hERG channel, which is crucial for cardiac repolarization.[2] This inhibition leads to a prolongation of the QT interval, which can precipitate fatal cardiac arrhythmias such as Torsade de Pointes.[3][4] The potent nature of this inhibition is a significant consideration in any therapeutic application of this compound.

  • Eag1 Channel Inhibition: The Eag1 channel is minimally expressed in most healthy tissues but is overexpressed in a wide variety of cancers, where it plays a role in cell proliferation and tumor progression.[1] this compound's ability to inhibit Eag1 contributes significantly to its anti-neoplastic activity by suppressing cancer cell proliferation and inducing apoptosis.[5]

Disruption of Cholesterol Trafficking and mTOR Signaling

Recent studies have unveiled a novel mechanism of action for this compound involving the disruption of intracellular cholesterol transport, which in turn leads to the inhibition of the mTOR (mammalian Target of Rapamycin) signaling pathway.[6][7]

This compound binds to the Niemann-Pick C1 (NPC1) protein, a lysosomal membrane protein responsible for exporting cholesterol from lysosomes.[7] This binding event obstructs the normal flow of cholesterol, causing it to accumulate within the late endosomes and lysosomes.[8][9] The resulting depletion of cholesterol from other cellular membranes, particularly the lysosomal membrane where mTORC1 is activated, leads to the dissociation and inactivation of the mTORC1 complex.[6][7] Downstream, this results in reduced phosphorylation of key mTORC1 substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately inhibiting protein synthesis and cell growth.[6]

Induction of Apoptosis and Autophagy

This compound is a potent inducer of both apoptosis and autophagy in cancer cells, contributing to its anti-tumor effects.

  • Apoptosis: this compound-induced apoptosis is a multifaceted process. It has been shown to be triggered by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[10] This leads to the activation of the intrinsic apoptotic pathway, characterized by Bax translocation to the mitochondria, cytochrome c release, and the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[10][11][12]

  • Autophagy: this compound can induce a Beclin-1-independent form of autophagy.[10] This process appears to be linked to p53 phosphorylation, which enhances the interaction between p53 and p62, thereby promoting non-canonical autophagy. Interestingly, in some contexts, this this compound-induced autophagy can further potentiate apoptosis.[10] The inhibition of mTOR, a key negative regulator of autophagy, by this compound also likely contributes to the induction of this process.

Inhibition of STAT3 Signaling

As a cationic amphiphilic drug (CAD), this compound has the propensity to accumulate in lysosomes. This leads to lysosomal H+ efflux and a subsequent acidification of the cytosol. This cytosolic acidification triggers the dephosphorylation and inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in many cancers and promotes cell survival and proliferation.[13][14] The inactivation of STAT3 contributes to the anti-cancer effects of this compound.

Modulation of Drug Efflux Pumps

This compound has been identified as an inhibitor of the Patched1 (Ptch1) drug efflux pump, a component of the Hedgehog signaling pathway.[5][15] Ptch1 can contribute to chemotherapy resistance by actively transporting drugs out of cancer cells. By inhibiting Ptch1, this compound can sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin, representing a potential combination therapy strategy.[15]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound across various targets and cell lines.

Target/ProcessCell Line/SystemIC50Reference(s)
hERG Potassium Channel HEK293 cells0.9 nM[2]
HEK293 cells1.3 µM[16]
Xenopus oocytes48.4 µM[16]
Histamine H1 Receptor N/A (binding assay)4 nM[17]
CaV1.2 Calcium Channel CHO cells1.1 µM[17]
Cell Viability/Proliferation Adrenocortical Carcinoma (H295R)~7 µM[18]
Breast Cancer (MDA-MB-231)1.72 µM[6]
Glioblastoma (U87MG)5 µM (used in combination)[15]
Apoptosis Induction Adrenocortical Carcinoma (H295R)0.5 µM (synergistic with doxorubicin)[16]
STAT3 Inhibition (as a CAD) A549 (inferred from terfenadine/ebastine)N/A[14]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed.

astemizole_mTOR_pathway This compound This compound npc1 NPC1 This compound->npc1 Inhibits cholesterol_lysosome Lysosomal Cholesterol Accumulation This compound->cholesterol_lysosome Causes cholesterol_membrane Membrane Cholesterol Depletion cholesterol_lysosome->cholesterol_membrane Leads to mTORC1_lysosome mTORC1 on Lysosome cholesterol_membrane->mTORC1_lysosome Dissociates mTORC1_cytosol Inactive mTORC1 in Cytosol mTORC1_lysosome->mTORC1_cytosol s6k p70S6K mTORC1_cytosol->s6k Inhibits phosphorylation four_ebp1 4E-BP1 mTORC1_cytosol->four_ebp1 Inhibits phosphorylation protein_synthesis Protein Synthesis & Cell Growth mTORC1_cytosol->protein_synthesis Inhibits phos_s6k p-p70S6K phos_four_ebp1 p-4E-BP1

Caption: this compound's inhibition of mTOR signaling via cholesterol trafficking disruption.

astemizole_apoptosis_pathway This compound This compound ros ROS Generation This compound->ros er_stress ER Stress This compound->er_stress caspase8 Caspase-8 Activation This compound->caspase8 May also activate extrinsic pathway bax Bax Translocation to Mitochondria ros->bax er_stress->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound-induced apoptosis pathway.

astemizole_stat3_pathway This compound This compound (CAD) lysosome Lysosome This compound->lysosome Accumulates in h_efflux H+ Efflux lysosome->h_efflux Induces cytosol_acid Cytosolic Acidification h_efflux->cytosol_acid stat3_p p-STAT3 (Active) cytosol_acid->stat3_p Dephosphorylates stat3 STAT3 (Inactive) stat3_p->stat3 gene_transcription Pro-survival Gene Transcription stat3_p->gene_transcription Inhibits

Caption: this compound's inhibition of STAT3 signaling.

experimental_workflow_mtt start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT reagent (e.g., 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate (e.g., 2-4h) add_mtt->incubate2 solubilize Solubilize formazan (e.g., with DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: General workflow for an MTT cell viability assay with this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate this compound's effects on cellular signaling.

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This protocol is adapted from studies investigating this compound's effect on hERG channels expressed in HEK293 cells.[2][9]

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Patch Clamp Electrophysiology:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. Repeat every 15 seconds.[9]

    • After obtaining a stable baseline recording, perfuse the chamber with external solution containing various concentrations of this compound (e.g., 0.1 nM to 1 µM).

    • Record the steady-state block at each concentration.

    • Analyze the reduction in the peak tail current to determine the concentration-response curve and calculate the IC50 value.

mTOR Pathway Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the phosphorylation status of mTORC1 downstream targets.[7][19]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HUVECs, cancer cell lines) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations (e.g., 1-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 10-12% gel) and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • Phospho-p70S6K (Thr389) (1:1000)

      • Total p70S6K (1:1000)

      • Phospho-4E-BP1 (Thr37/46) (1:1000)

      • Total 4E-BP1 (1:1000)

      • GAPDH or β-actin (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[20]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 2 hours in the dark, with shaking, to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[16][21]

  • Procedure:

    • Seed cells in a white-walled 96-well plate at a density of 7,000-10,000 cells per well and allow them to adhere overnight.[16]

    • Treat cells with this compound at various concentrations for the desired time (e.g., 24-48 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cholesterol Accumulation Assay (Filipin Staining)

This method uses the fluorescent antibiotic filipin to visualize the accumulation of unesterified cholesterol in cells.[8][22]

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound (e.g., 5-10 µM) for 8-24 hours.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cells with filipin solution (50 µg/mL in PBS with 10% FBS) for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Note that filipin photobleaches rapidly.

Conclusion and Future Directions

This compound's journey from a discontinued antihistamine to a promising candidate for repurposing in oncology and other fields highlights the importance of understanding the complex off-target effects of drugs. Its ability to simultaneously modulate multiple critical signaling pathways—potassium channels, mTOR, apoptosis, autophagy, and STAT3—presents both a therapeutic opportunity and a challenge. The potent inhibition of the hERG channel remains a significant hurdle, necessitating the development of non-cardiotoxic analogs that retain the desired anti-cancer activities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design new this compound derivatives that selectively target pathways like Eag1, NPC1, or Patched1 while minimizing hERG affinity.

  • Combination Therapies: Further exploring the synergistic effects of this compound with conventional chemotherapeutics and other targeted agents.

  • Biomarker Development: Identifying biomarkers, such as Eag1 expression levels, to select patient populations most likely to respond to this compound-based therapies.

This guide provides a foundational understanding of this compound's intricate interactions with cellular signaling networks, offering a valuable resource for scientists dedicated to unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Dissolving Astemizole for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole is a second-generation antihistamine that primarily functions as a potent and selective histamine H1-receptor antagonist.[1][2][3] Beyond its antihistaminic properties, this compound has garnered significant interest for its potential applications in other research areas, including oncology and neurodegenerative diseases, due to its effects on various cellular processes.[4][5] It has been shown to inhibit hERG potassium channels, interfere with cholesterol trafficking, and modulate mTOR signaling pathways.[6][7] Accurate and consistent dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols and application notes for the proper handling and preparation of this compound solutions for cell-based assays.

Data Presentation

Physicochemical Properties and Solubility of this compound

A summary of the key physicochemical properties and solubility of this compound is presented in the table below. It is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions.

PropertyValueSource
Molecular Weight458.57 g/mol [1][2]
FormulaC₂₈H₃₁FN₄O[2]
AppearanceSolid[2]
Solubility
DMSO≥ 92 mg/mL (≥ 200.62 mM)[1]
Ethanol~11.46 mg/mL (~25 mM)[1]
WaterInsoluble / Very low[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.586 mg of this compound (Molecular Weight = 458.57 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, cell culture grade DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.586 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.[8]

  • Sterilization (Optional): For most applications, filtering a 100% DMSO stock solution is not required as DMSO is inherently hostile to microbial growth.[9][10] However, if your experimental setup is particularly sensitive to contamination, you may filter the stock solution through a 0.2 µm DMSO-compatible syringe filter (e.g., PTFE or nylon).[4] Be aware that some compound may be lost due to binding to the filter membrane.[9]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][11]

Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture

This protocol outlines the dilution of the concentrated DMSO stock solution to the final working concentration in cell culture medium.

Materials:

  • Concentrated this compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile pipette tips and pipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Depending on the desired final concentration, a serial dilution of the stock solution in sterile DMSO or cell culture medium may be necessary. This helps to ensure accurate pipetting of small volumes.

  • Preparation of the Final Working Solution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.

  • Mixing: Immediately and gently mix the medium by swirling or inverting the tube/flask to ensure a homogenous solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the this compound-treated cells. For the example above, this would be 0.1% DMSO in the cell culture medium.

  • Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualization

This compound's Impact on Cellular Signaling

This compound is known to affect multiple signaling pathways. One of its notable off-target effects is the inhibition of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][6] This inhibition is thought to be mediated by this compound's ability to disrupt intracellular cholesterol trafficking.[6]

Astemizole_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Inhibits NPC1 NPC1 This compound->NPC1 Inhibits Cholesterol_Trafficking Cholesterol Trafficking NPC1->Cholesterol_Trafficking Regulates mTOR_Signaling mTOR Signaling Cholesterol_Trafficking->mTOR_Signaling Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR_Signaling->Cell_Growth_Proliferation Promotes

Caption: this compound's dual mechanism of action.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for conducting an in vitro cell-based assay with this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (in Cell Culture Medium) Prep_Stock->Prep_Working Cell_Treatment Treat Cells with this compound & Vehicle Control Prep_Working->Cell_Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Proliferation) Incubation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis

References

Application Note and Protocol: Preparation of Astemizole Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astemizole is a potent second-generation histamine H1 receptor antagonist (IC50 = 4.7 nM) that has been utilized in both research and clinical settings.[1][2] Beyond its antihistaminic properties, this compound is also recognized as a potent inhibitor of the hERG potassium channel (IC50 = 0.9 nM) and other channels like ether à-go-go 1 (Eag1), giving it potential applications in oncology research.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in any experimental setting. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity.[1][3]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure solution integrity and stability for downstream in vitro and in vivo applications.

Quantitative Data Summary

All quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueSource(s)
Molecular Formula C₂₈H₃₁FN₄O[2]
Molecular Weight 458.57 g/mol [2]
CAS Number 68844-77-9[2][3]
Appearance White to off-white crystalline solid[3][4]
Solubility in DMSO ≥11.46 mg/mL up to 125 mg/mL (~272 mM). May require gentle warming or sonication.[2][3][5]
Storage (Solid Powder) 3 years at -20°C[1][2]
Storage (DMSO Stock Solution) 6 months at -80°C; 1 month at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles.[1][2][6]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.

3.1 Materials and Equipment

  • This compound powder (CAS 68844-77-9)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

3.2 Safety Precautions

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • This compound should be considered a hazardous substance. Do not ingest, inhale, or allow contact with skin or eyes. Wash hands thoroughly after handling.[3]

  • Wear appropriate PPE at all times.

3.3 Step-by-Step Procedure

  • Calculate Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM (0.010 M) stock: Mass (mg) = 0.010 mol/L × 0.001 L × 458.57 g/mol × 1000 mg/g = 4.59 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 4.59 mg) of this compound powder directly into the tube inside a chemical fume hood.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5][7][8] Ensure the solution cools to room temperature before storage. Use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the signaling pathway context of this compound.

Astemizole_Stock_Prep_Workflow start Start calc Calculate Mass (e.g., 4.59 mg for 1 mL of 10 mM) start->calc weigh Weigh this compound in Fume Hood calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve dissolve->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot  If Dissolved store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

Astemizole_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R hERG hERG K+ Channel This compound->hERG Eag1 Eag1 K+ Channel This compound->Eag1 Allergic_Response Allergic Response H1R->Allergic_Response Activates Cardiac_Repol Cardiac Repolarization hERG->Cardiac_Repol Regulates Tumor_Prolif Tumor Cell Proliferation Eag1->Tumor_Prolif Promotes

Caption: Primary molecular targets inhibited by this compound.

Guidelines for Use in Cell Culture

When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

  • Recommended Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with a concentration of 0.1% being preferable to avoid solvent effects.[6][8]

  • Dilution Procedure: Perform serial dilutions of the DMSO stock solution in your culture medium to reach the desired final treatment concentration. A stepwise dilution process is recommended to prevent the compound from precipitating out of the solution.[6]

  • Controls: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as used for the this compound treatment groups.[6]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole, a second-generation antihistamine, has garnered significant interest for its potential as an anti-cancer agent. Its therapeutic effects are attributed to multiple mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These application notes provide a summary of recommended this compound concentrations for various cancer cell line studies, detailed protocols for key experimental assays, and diagrams of the relevant signaling pathways.

Data Presentation: Recommended this compound Concentrations

The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific biological process being investigated. The following table summarizes reported 50% inhibitory concentration (IC50) values and effective concentrations of this compound in different cancer cell lines.

Cancer TypeCell LineIC50 / Effective ConcentrationReference
Breast CancerNot SpecifiedIC50: 1.72 µM[1]
Adrenocortical CarcinomaH295RIC50: ~7 µM[2]
MelanomaNot SpecifiedIC50: ~7 µM[2]
Prostate CancerWPE1-NB26 (high Eag1 expression)Effective at nanomolar concentrations[3]
GlioblastomaU87MG5 µM (sensitized cells to TMZ)[4]
Cervical CancerHeLa, SiHa, CaSki, INBL, C-33A5 µM (induced apoptosis)[5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on cancer cell viability.[2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in this compound-treated cancer cells using flow cytometry.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound's Impact on Cancer Cell Signaling

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Two prominent mechanisms are the inhibition of the Ether-à-go-go 1 (Eag1) potassium channel and the suppression of the mTOR signaling pathway.

Astemizole_Signaling_Pathways cluster_Eag1 Eag1 Potassium Channel Inhibition cluster_mTOR mTOR Signaling Inhibition Astemizole_Eag1 This compound Eag1 Eag1 Channel (Open State) Astemizole_Eag1->Eag1 Binds to open channel from inside the cell K_ion K+ Efflux Proliferation_Eag1 Cell Proliferation Eag1->Proliferation_Eag1 Inhibits CellMembrane Cell Membrane K_ion->Proliferation_Eag1 Promotes Astemizole_mTOR This compound NPC1 NPC1 Astemizole_mTOR->NPC1 Blocks Cholesterol Cholesterol Trafficking NPC1->Cholesterol Mediates mTORC1 mTORC1 Activation Cholesterol->mTORC1 Required for Proliferation_mTOR Cell Proliferation & Angiogenesis mTORC1->Proliferation_mTOR Promotes

Caption: this compound's dual inhibitory action on Eag1 and mTOR pathways.

This compound has been shown to block the Eag1 potassium channel, which is often overexpressed in cancer cells and contributes to their proliferation.[4][12][13] It is believed that this compound binds to the open state of the Eag1 channel from the intracellular side, thereby inhibiting the efflux of potassium ions and disrupting the cell cycle.[14]

Furthermore, this compound can inhibit the mTOR signaling pathway by blocking cholesterol trafficking.[6][15][16][17] It binds to the Niemann-Pick C1 (NPC1) protein, leading to an accumulation of cholesterol in lysosomes and subsequent inactivation of mTORC1, a key regulator of cell growth and proliferation.

Experimental Workflow for this compound Studies

The following diagram illustrates a general workflow for investigating the anti-cancer effects of this compound in a cancer cell line.

Experimental_Workflow cluster_assays Cellular Assays Start Select Cancer Cell Line Culture Cell Culture & Maintenance Start->Culture Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Conclusion Conclusion on this compound's Anti-Cancer Effects Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

References

Using Astemizole as a Positive Control for QTc Prolongation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole, a second-generation antihistamine, has been widely adopted in preclinical safety pharmacology as a reliable positive control for assessing the potential of new chemical entities to prolong the QTc interval. Its well-characterized mechanism of action, involving the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, provides a consistent and reproducible model for inducing delayed ventricular repolarization, a key factor in drug-induced proarrhythmia. This document provides detailed application notes and experimental protocols for the effective use of this compound in QTc prolongation studies.

Mechanism of Action

This compound's primary mechanism for prolonging the QTc interval is through the high-affinity blockade of the hERG (KCNH2) potassium channel, which is crucial for the rapid delayed rectifier current (IKr) in cardiomyocytes. The IKr is a key component of phase 3 repolarization of the cardiac action potential. By inhibiting this current, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QTc interval on the electrocardiogram (ECG).[1] This targeted action makes it an ideal positive control to validate the sensitivity of various experimental assays designed to detect potential proarrhythmic liabilities of test compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity in various preclinical models.

Table 1: In Vitro hERG Channel Inhibition

Cell LineMethodIC50Reference
HEK293 (stably expressed)Patch Clamp1.3 nM[2]
HEK293 (transfected)Radio-ligand binding11 nM[3]
Xenopus oocytes (transiently expressed)Two-electrode voltage clamp480 nM[4]
HEK293Automated Patch Clamp0.9 nM

Table 2: Ex Vivo Action Potential Duration (APD) Prolongation

Tissue PreparationSpeciesParameterConcentrationEffect
Papillary MuscleGuinea PigAPD90100 nMSignificant Prolongation
Isolated Perfused Heart (Langendorff)RabbitAPD9050 nMSignificant Prolongation

Table 3: In Vivo QTc Prolongation

Animal ModelRoute of AdministrationDoseEffect on QTcReference
Anesthetized DogIntravenous1.0 - 3.0 mg/kgSignificant Prolongation[5]
Conscious MarmosetOral30 mg/kgProlongation and PVCs[4]
Conscious DogOral10 mg/kgSignificant Prolongation

Experimental Protocols

In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)

This protocol describes the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on the hERG channel stably expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3][4][6] Subsequent dilutions to the final working concentrations should be made in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -80 mV.

  • Apply a voltage protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current. Pulses can be applied every 15 seconds.

  • Record baseline currents in the vehicle control solution until a stable response is achieved.

  • Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

4. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.

  • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Ex Vivo Action Potential Duration Assay (Guinea Pig Papillary Muscle)

This protocol outlines the measurement of action potential duration in isolated guinea pig papillary muscles.

1. Tissue Preparation:

  • Euthanize a guinea pig according to approved institutional guidelines.

  • Rapidly excise the heart and place it in oxygenated Tyrode's solution.

  • Dissect a thin papillary muscle from the right ventricle.

  • Mount the muscle in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

2. Solutions:

  • Tyrode's Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaHCO3 12, NaH2PO4 0.4, Glucose 5.5; gassed with 95% O2 / 5% CO2.

  • This compound Stock Solution: Prepare as described for the in vitro assay.

3. Electrophysiological Recording:

  • Stimulate the muscle at one end using field electrodes at a constant frequency (e.g., 1 Hz).

  • Impale a quiescent cell with a sharp glass microelectrode (10-30 MΩ) filled with 3 M KCl to record the transmembrane action potential.

  • Record stable baseline action potentials.

  • Introduce this compound into the superfusate at the desired concentration.

  • Record action potentials after a steady-state effect has been reached.

4. Data Analysis:

  • Measure the action potential duration at 90% of repolarization (APD90).

  • Compare the APD90 in the presence of this compound to the baseline APD90.

In Vivo QTc Prolongation Study (Conscious Telemetered Dog)

This protocol describes the assessment of QTc interval prolongation in conscious dogs instrumented with telemetry transmitters.

1. Animal Model and Housing:

  • Use purpose-bred beagle dogs.

  • Surgically implant a telemetry transmitter for ECG and heart rate recording.

  • Allow for a sufficient recovery period after surgery.

  • House animals in a controlled environment with a 12-hour light/dark cycle.

2. Experimental Procedure:

  • Acclimate the dogs to the study procedures.

  • Collect baseline ECG data for a defined period (e.g., 24 hours) before dosing.

  • Administer this compound orally via a gelatin capsule at a dose known to prolong the QTc interval (e.g., 10 mg/kg). A vehicle control group should also be included.

  • Record ECG continuously for at least 24 hours post-dose.

3. Data Analysis:

  • Extract high-quality ECG data at regular intervals (e.g., every 15 minutes).

  • Measure the QT interval and the preceding RR interval.

  • Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or an individual correction formula).

  • Calculate the change in QTc from the time-matched baseline for each animal.

  • Statistically compare the change in QTc between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane hERG_Channel hERG (IKr) Potassium Channel Delayed_Repolarization Delayed Repolarization hERG_Channel->Delayed_Repolarization Reduced K+ Efflux This compound This compound This compound->hERG_Channel Blockade APD_Prolongation Action Potential Duration Prolongation Delayed_Repolarization->APD_Prolongation QTc_Prolongation QTc Interval Prolongation APD_Prolongation->QTc_Prolongation

Caption: this compound's mechanism of QTc prolongation.

Experimental_Workflow cluster_invitro In Vitro hERG Assay cluster_invivo In Vivo QTc Study Cell_Culture Cell Culture (hERG-HEK293) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Data_Acquisition_InVitro Current Recording Patch_Clamp->Data_Acquisition_InVitro Analysis_InVitro IC50 Determination Data_Acquisition_InVitro->Analysis_InVitro Positive_Control_Validation Assay Sensitivity Validation Analysis_InVitro->Positive_Control_Validation Animal_Prep Telemetered Dog Model Dosing This compound Administration Animal_Prep->Dosing Data_Acquisition_InVivo ECG Recording Dosing->Data_Acquisition_InVivo Analysis_InVivo QTc Analysis Data_Acquisition_InVivo->Analysis_InVivo Analysis_InVivo->Positive_Control_Validation

Caption: Workflow for QTc prolongation assessment.

Conclusion

This compound serves as an indispensable tool in preclinical cardiac safety assessment. Its consistent and well-documented effects on the hERG channel and subsequent QTc prolongation provide a robust benchmark for validating the sensitivity of various in vitro and in vivo assays. The protocols outlined in this document offer a foundation for researchers to confidently employ this compound as a positive control, thereby enhancing the reliability and predictive value of their cardiac safety studies.

References

Astemizole: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole, a second-generation histamine H1-receptor antagonist, was formerly used for the treatment of allergic rhinitis.[1][2] It has since been withdrawn from many markets due to its potential to cause cardiac arrhythmias through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3][4] Despite its withdrawal from clinical use for allergies, this compound has emerged as a valuable tool in drug discovery and chemical biology, particularly in the context of high-throughput screening (HTS) for drug repurposing. Its well-characterized biological activities, including its potent hERG channel inhibition, make it an excellent positive control for safety screening. Furthermore, HTS campaigns have unveiled novel activities of this compound, highlighting its potential as a scaffold for the development of new therapeutics against various diseases, including malaria and prion diseases.[5][6]

This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on its applications in antimalarial, anti-prion, and hERG channel inhibition screening.

Key Applications of this compound in HTS

This compound's utility in HTS is multifaceted, primarily revolving around three key areas:

  • Antimalarial Drug Discovery: High-throughput screens of existing drug libraries identified this compound as a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria.[5] This discovery has opened avenues for the development of new antimalarial drugs based on the this compound scaffold.

  • Anti-Prion Agent Identification: this compound has been identified as an anti-prion agent in HTS assays designed to find compounds that reduce the level of cellular prion protein (PrP).[6] This suggests its potential as a therapeutic agent for fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.

  • hERG Channel Inhibition Assays (Safety Screening): Due to its potent and well-documented inhibitory effect on the hERG potassium channel, this compound is widely used as a positive control in HTS assays designed to assess the cardiotoxicity risk of new chemical entities.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound in various HTS assays.

Target Assay Type Cell Line/System IC50 Reference
Histamine H1 ReceptorRadioligand BindingCell-free4.7 nM[1]
Plasmodium falciparum (Chloroquine-sensitive)[³H]-hypoxanthine incorporationErythrocyte culture~200 nM[5]
Plasmodium falciparum (Multidrug-resistant)[³H]-hypoxanthine incorporationErythrocyte culture~500 nM[5]
Prion Protein (PrPSc) reductionPrP-FEHTAPK1 cells~2 µM (at PID)[6]
hERG Potassium ChannelThallium Flux AssayhERG-U2OS cells~257 nM[2]
hERG Potassium ChannelThallium Flux AssayhERG-HEK293 cells~130 nM[2]

Table 1: Summary of this compound's IC50 values against various targets.

Assay Parameter Antimalarial Screen Anti-Prion Screen (PrP-FEHTA) hERG Inhibition Screen (Thallium Flux)
Platform 96-well or 384-well plates384-well plates1536-well plates
Screening Concentration 10 µM (initial screen)20 µM (initial screen)Concentration-response curve
Detection Method Scintillation countingFRET (Fluorescence Resonance Energy Transfer)Fluorescence kinetic reading

Table 2: Typical HTS assay parameters for this compound applications.

Experimental Protocols

Antimalarial High-Throughput Screening Assay

This protocol is based on the methodology used to identify this compound as an antimalarial agent.[5]

Objective: To screen compound libraries for inhibitors of Plasmodium falciparum proliferation in vitro.

Principle: The assay measures the incorporation of [³H]-hypoxanthine into the parasitic DNA, which is indicative of parasite replication. A decrease in [³H]-hypoxanthine incorporation in the presence of a test compound suggests anti-parasitic activity.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II

  • [³H]-hypoxanthine

  • 96-well or 384-well microplates

  • Compound library (including this compound as a positive control)

  • Scintillation counter and plates

Procedure:

  • Prepare a synchronized culture of P. falciparum at the ring stage with 2% parasitemia and 2% hematocrit in complete RPMI 1640 medium.

  • Dispense 200 µL (for 96-well plates) or 50 µL (for 384-well plates) of the parasite culture into each well of the microplate.

  • Add test compounds and controls (this compound at a final concentration of 1-10 µM) to the wells. Include wells with no compound as a negative control.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • After 48 hours, add 0.5 µCi of [³H]-hypoxanthine to each well.

  • Incubate for an additional 24 hours under the same conditions.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound relative to the negative control.

Anti-Prion High-Throughput Screening Assay (PrP-FEHTA)

This protocol is based on the PrP-FRET-enabled high-throughput assay (PrP-FEHTA) used to identify this compound as an anti-prion agent.[6]

Objective: To identify compounds that reduce the levels of cell-surface prion protein (PrP).

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between two antibodies labeled with a donor and an acceptor fluorophore that recognize different epitopes on the PrP molecule. A reduction in the FRET signal indicates a decrease in cell-surface PrP.

Materials:

  • PK1 cells (a murine neuroblastoma cell line)

  • Opti-MEM medium

  • Anti-PrP antibodies (e.g., SAF32 labeled with a FRET donor and D18 labeled with a FRET acceptor)

  • 384-well black, clear-bottom plates

  • Compound library (including this compound as a test compound)

  • FRET-compatible plate reader

Procedure:

  • Seed PK1 cells in 384-well plates at a density that allows for optimal growth over the assay period.

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add test compounds and controls to the wells. This compound can be tested at a starting concentration of 20 µM.

  • Incubate the plates for 72 hours under the same conditions.

  • After incubation, wash the cells gently with a suitable buffer (e.g., PBS).

  • Add a mixture of the donor- and acceptor-labeled anti-PrP antibodies to each well.

  • Incubate for 1-2 hours at room temperature to allow antibody binding.

  • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore pair.

  • A decrease in the FRET signal compared to the untreated control indicates a reduction in cell-surface PrP.

hERG Channel Inhibition High-Throughput Screening Assay (Thallium Flux)

This protocol is a miniaturized, high-throughput thallium flux assay for identifying hERG channel inhibitors, using this compound as a positive control.[2]

Objective: To assess the inhibitory activity of compounds on the hERG potassium channel in a high-throughput format.

Principle: The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). In cells expressing hERG channels, the influx of Tl⁺ upon channel opening can be detected by a Tl⁺-sensitive fluorescent dye. Inhibition of the hERG channel by a compound will reduce the Tl⁺ influx and thus decrease the fluorescent signal.

Materials:

  • hERG-expressing cell line (e.g., hERG-U2OS or hERG-HEK293)

  • Cell culture medium

  • FluxOR™ Thallium Detection Kit (or similar)

  • 1536-well black, clear-bottom plates

  • Compound library

  • This compound (positive control)

  • Kinetic fluorescence plate reader

Procedure:

  • Dispense 1000 cells/well in 3 µL of culture medium into a 1536-well plate.

  • Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Load the cells with the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions (typically for 60-90 minutes at room temperature).

  • Add 23 nL of test compounds and controls (including a concentration range of this compound) to the wells using a pin tool or acoustic dispenser.

  • Incubate for 10-20 minutes at room temperature.

  • Initiate the Tl⁺ influx by adding 1 µL of a stimulus buffer containing Tl⁺ and a potassium channel opener (if necessary).

  • Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes using a plate reader.

  • The rate of fluorescence increase corresponds to the rate of Tl⁺ influx. Calculate the percentage of inhibition for each compound by comparing the initial rate of fluorescence increase to that of the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

Astemizole_Signaling_Pathways cluster_0 Histamine H1 Receptor Pathway cluster_1 hERG Channel Blockade Histamine Histamine H1_Receptor H1 Receptor Gq_PLC Gq/11 -> PLC IP3_DAG IP3 & DAG Ca_PKC Ca2+ & PKC Activation Allergic_Response Allergic Response Astemizole_H1 This compound hERG_Channel hERG K+ Channel K_efflux K+ Efflux Repolarization Cardiac Repolarization Astemizole_hERG This compound

HTS_Workflow

Logical_Relationship This compound This compound Antimalarial Antimalarial This compound->Antimalarial AntiPrion AntiPrion This compound->AntiPrion hERG_Screen hERG_Screen This compound->hERG_Screen Lead_Compound Lead_Compound Antimalarial->Lead_Compound Therapeutic_Candidate Therapeutic_Candidate AntiPrion->Therapeutic_Candidate Positive_Control Positive_Control hERG_Screen->Positive_Control

References

Application Notes and Protocols for Testing Astemizole's Effect on hERG Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation, which is a major risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Astemizole, a second-generation antihistamine, was withdrawn from the market due to its potent off-target inhibition of the hERG channel, which led to instances of TdP. Understanding the interaction between this compound and the hERG channel is a critical case study in drug safety and cardiotoxicity assessment.

These application notes provide detailed protocols for testing the inhibitory effects of this compound on hERG channels using various in vitro techniques, including manual and automated patch-clamp electrophysiology and a high-throughput thallium flux assay.

Data Presentation

The inhibitory potency of this compound and its primary metabolites on the hERG channel has been determined across various platforms and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Inhibitory Potency (IC50) of this compound on hERG Channels

CompoundCell LineAssay MethodIC50 (nM)Reference(s)
This compoundHEK 293Manual Patch-Clamp0.9[1]
This compoundHEK 293Manual Patch-Clamp1.3[2]
This compoundHEK 293Radioligand Binding23 ± 11[3]
This compoundXenopus OocytesTwo-Electrode Voltage Clamp48.4[2]
This compoundXenopus OocytesTwo-Electrode Voltage Clamp480[4]

Table 2: Inhibitory Potency (IC50) of this compound Metabolites on hERG Channels in HEK 293 Cells (Manual Patch-Clamp)

CompoundIC50 (nM)Reference(s)
Desmethylthis compound1.0[1]
Northis compound27.7[1]

Experimental Protocols

Cell Culture of hERG-Expressing HEK 293 Cells

Objective: To maintain a stable cell line expressing functional hERG channels for use in downstream assays.

Materials:

  • HEK 293 cells stably transfected with hERG cDNA

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Geneticin (G418) or other appropriate selection antibiotic

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing Cells:

    • Rapidly thaw a cryovial of frozen cells in a 37°C water bath.

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Sub-culturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

    • Return the flask to the incubator.

Manual Patch-Clamp Electrophysiology

Objective: To directly measure the ionic current through hERG channels and assess the inhibitory effect of this compound.

Materials:

  • hERG-expressing HEK 293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution: 130 mM KCl, 1 mM MgCl2, 5 mM Mg-ATP, 5 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH).

  • This compound stock solution (in DMSO) and serial dilutions in extracellular solution.

Protocol:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of:

      • A depolarization step to +20 mV for 2-5 seconds to activate and then inactivate the channels.

      • A repolarization step to -50 mV to record the characteristic "tail current" as channels recover from inactivation and deactivate.

    • Record the baseline hERG current in the absence of the drug.

    • Perfuse the recording chamber with different concentrations of this compound, allowing the drug effect to reach a steady state at each concentration.

    • Record the hERG current at each drug concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Normalize the current to the baseline control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Automated Patch-Clamp Electrophysiology

Objective: To increase the throughput of hERG channel inhibition testing.

Materials:

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • hERG-expressing HEK 293 cells

  • Extracellular and intracellular solutions (as for manual patch-clamp, may vary slightly by platform)

  • This compound compound plate.

Protocol:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer.

  • System Setup:

    • Prime the instrument's fluidics with the appropriate solutions.

    • Load the prepared cell suspension, intracellular solution, extracellular solution, and compound plate into the instrument.

  • Experiment Execution:

    • The instrument will automatically perform the following steps for multiple cells in parallel:

      • Cell capture and sealing.

      • Establishment of the whole-cell configuration.

      • Application of the voltage-clamp protocol.

      • Application of control and test compound solutions.

      • Data acquisition.

  • Data Analysis: The instrument's software typically automates the analysis of peak tail currents, calculates the percentage of inhibition, and generates concentration-response curves to determine IC50 values.

Thallium Flux Assay

Objective: A high-throughput, fluorescence-based functional assay to indirectly measure hERG channel activity.

Materials:

  • hERG-expressing cell line (e.g., HEK 293 or U2OS)

  • FluxOR™ Thallium Detection Kit (or similar)

  • Assay Buffer

  • Stimulus Buffer containing thallium (Tl+) and a depolarizing agent (e.g., KCl)

  • This compound compound plate

  • Fluorescence microplate reader with kinetic read capability.

Protocol:

  • Cell Plating: Seed cells into a 384-well or 1536-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare the FluxOR™ dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Thallium Flux and Signal Detection:

    • Place the plate in the fluorescence reader.

    • Set the reader to excite at ~490 nm and measure emission at ~525 nm.

    • Initiate the kinetic read and, after establishing a baseline, inject the Stimulus Buffer into each well.

    • Continue to record the fluorescence signal for several minutes.

  • Data Analysis:

    • The influx of Tl+ through open hERG channels quenches the intracellular fluorescence. The rate of fluorescence change is proportional to hERG channel activity.

    • Calculate the rate of Tl+ influx for each well.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG (Kv11.1) Channel K_out K+ (extracellular) hERG->K_out K+ Efflux Repolarization Cardiac Repolarization hERG->Repolarization Contributes to K_in K+ (intracellular) K_in->hERG K+ Efflux This compound This compound This compound->hERG Blocks

Caption: Simplified signaling pathway of the hERG channel and its inhibition by this compound.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (hERG-HEK293) start->cell_prep seal Gigaohm Seal Formation cell_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol baseline Record Baseline Current voltage_protocol->baseline drug_app Apply this compound (Concentration Series) baseline->drug_app drug_rec Record Current with Drug drug_app->drug_rec analysis Data Analysis (IC50 Determination) drug_rec->analysis end End analysis->end

Caption: Experimental workflow for manual and automated patch-clamp assays.

Thallium_Flux_Workflow start Start cell_plating Plate hERG-expressing cells in microplate start->cell_plating dye_loading Load cells with Thallium-sensitive dye cell_plating->dye_loading compound_addition Add this compound dye_loading->compound_addition fluorescence_reading Measure baseline fluorescence compound_addition->fluorescence_reading stimulus_addition Inject Thallium-containing Stimulus Buffer fluorescence_reading->stimulus_addition kinetic_read Kinetic fluorescence measurement stimulus_addition->kinetic_read data_analysis Analyze rate of fluorescence change (IC50 determination) kinetic_read->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Thallium Flux hERG assay.

References

Application Note: In Vitro Models for Assessing Astemizole-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astemizole, a second-generation H1-receptor antagonist, was withdrawn from the market due to its association with rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2] This cardiotoxicity is primarily caused by the drug's off-target effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the QT interval on an electrocardiogram.[3] The case of this compound highlighted the critical need for robust preclinical in vitro models to identify potential cardiotoxic liabilities early in the drug development process.[2] This document provides detailed application notes and protocols for assessing this compound-induced cardiotoxicity using state-of-the-art in vitro models.

Mechanism of this compound-Induced Cardiotoxicity

The primary mechanism behind this compound's cardiotoxicity is the blockade of the hERG potassium channel, which is crucial for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][3] The IKr current is a key component of the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the hERG channel, this compound slows down this repolarization process, leading to a prolongation of the action potential duration (APD).[4] This cellular effect manifests as a prolonged QT interval on the surface ECG, a well-established risk factor for TdP.[2][3]

Notably, this compound is rapidly metabolized in the liver to desmethylthis compound, its principal metabolite.[5] Studies have shown that desmethylthis compound is an equipotent blocker of the hERG channel, and due to its significantly higher steady-state serum levels and long elimination time, it is considered the primary cause of the cardiotoxicity observed in patients.[5][6]

G cluster_0 Cellular Level cluster_1 Clinical Manifestation This compound This compound & Desmethylthis compound hERG hERG (IKr) Channel This compound->hERG Blockade IKr Reduced IKr Current hERG->IKr Inhibition APD Prolonged Action Potential Duration IKr->APD Leads to QT QT Interval Prolongation APD->QT Manifests as TdP Torsades de Pointes (Ventricular Arrhythmia) QT->TdP Increased Risk

Mechanism of this compound-induced cardiotoxicity.

Key In Vitro Models and Assays

A multi-pronged approach using various in vitro models is recommended for a comprehensive assessment of drug-induced cardiotoxicity.

  • hERG Channel Assays in Heterologous Expression Systems:

    • Description: These assays use non-cardiac mammalian cell lines (e.g., HEK 293, CHO) that are genetically engineered to express the hERG channel.[7] The gold standard for directly measuring ion channel function is the patch-clamp technique, which provides detailed information on the potency and kinetics of channel blockade.[5][8] Automated patch-clamp systems have increased the throughput of this assay.[9]

    • Application: Ideal for determining the direct inhibitory effect and potency (IC50) of a compound on the hERG channel.

    • Limitations: Lacks the complexity of a native cardiomyocyte, as it only assesses a single ion channel and does not account for multi-channel effects or other cellular processes.[8]

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs):

    • Description: hiPSC-CMs are a highly valuable and human-relevant model for cardiotoxicity testing.[10][11] These cells are derived from human stem cells and differentiated into cardiomyocytes, expressing a complement of cardiac ion channels and exhibiting spontaneous electrical activity and contractility.[12][13] They can be used in monolayer cultures or more complex 3D structures like cardiac spheroids.[12][14]

    • Application: Provides an integrated assessment of a drug's effect on cardiac electrophysiology, contractility, and viability, making it more predictive of clinical outcomes than single ion channel assays.[15]

    • Assay Platforms: hiPSC-CMs are compatible with various platforms, including Multi-Electrode Arrays (MEAs) and impedance systems.

  • Multi-Electrode Array (MEA) Assays:

    • Description: MEA platforms utilize plates with embedded microelectrodes that non-invasively record the extracellular field potentials from a spontaneously beating monolayer of hiPSC-CMs.[16] Key parameters derived from these recordings include the Field Potential Duration (FPD), which correlates with the APD and the clinical QT interval.[16]

    • Application: Used to assess proarrhythmic risk by measuring changes in repolarization (FPD), beat rate, and arrhythmia-like events.

  • Impedance-Based Assays:

    • Description: Impedance systems measure changes in electrical resistance caused by the beating of hiPSC-CMs plated on electrodes. This provides real-time, label-free data on cardiomyocyte contractility (beat rate, amplitude) and cell viability (cell index).[17][18]

    • Application: Suitable for detecting both acute functional cardiotoxicity (e.g., changes in inotropy) and chronic structural cardiotoxicity (e.g., cell death) over longer exposure times.[17]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and its metabolites on the hERG channel, as determined by patch-clamp electrophysiology.

CompoundIC50 (hERG Blockade)Cell SystemReference
This compound 0.9 nMHEK 293[5]
This compound 1.5 nMGuinea pig myocytes[19]
Desmethylthis compound 1.0 nMHEK 293[5]
Northis compound 27.7 nMHEK 293[5]

Data clearly indicates that this compound and its primary metabolite, Desmethylthis compound, are exceptionally potent hERG channel blockers.

Experimental Protocols

Protocol 1: hERG Channel Inhibition using Manual Patch-Clamp

Objective: To determine the concentration-dependent inhibition of the hERG current by this compound.

Materials:

  • HEK 293 cell line stably expressing the hERG channel.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4.

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

Methodology:

  • Cell Culture: Culture the hERG-HEK 293 cells under standard conditions (37°C, 5% CO2). Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaseal Formation: Approach a single, healthy cell with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. To elicit the hERG current (IKr), apply a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-3 seconds to record the peak tail current.

  • Baseline Recording: Record stable baseline currents for at least 3 minutes by perfusing the cell with the external solution (vehicle control).

  • Compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM), allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

  • Washout: After the highest concentration, perfuse with the external solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV for each concentration. Normalize the current to the baseline and plot the percent inhibition against the drug concentration. Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Proarrhythmia Assessment using Multi-Electrode Array (MEA)

Objective: To evaluate the effects of this compound on the electrophysiology of hiPSC-CMs.

G cluster_workflow MEA Experimental Workflow plate 1. Plate hiPSC-CMs on MEA Plate culture 2. Culture & Mature (e.g., 7-14 days) plate->culture acclimate 3. Acclimatize Plate in Maestro System culture->acclimate baseline 4. Record Baseline Field Potentials (~15 min) acclimate->baseline compound 5. Add this compound (Concentration-Response) baseline->compound record 6. Record Post-Dose (~30 min per concentration) compound->record analyze 7. Data Analysis record->analyze params Key Parameters: - Field Potential Duration (FPD) - Beat Period - Arrhythmic Events analyze->params

Workflow for an MEA-based cardiotoxicity assay.

Materials:

  • Spontaneously beating hiPSC-CMs (commercial or in-house).

  • MEA plates (e.g., Axion BioSystems CytoView MEA).

  • Cardiomyocyte maintenance medium.

  • MEA system (e.g., Axion Maestro Pro/Edge).

  • This compound stock solution.

Methodology:

  • Cell Plating: Plate hiPSC-CMs as a monolayer onto MEA plates according to the manufacturer's protocol.

  • Maturation: Culture the cells in the incubator for 7-14 days to allow for the formation of a stable, synchronously beating syncytium.

  • Baseline Recording: Place the MEA plate into the recording system and allow it to acclimatize. Record stable baseline electrophysiological activity for 10-15 minutes.

  • Compound Addition: Prepare serial dilutions of this compound in pre-warmed medium. Add the vehicle control and increasing concentrations of this compound to the wells.

  • Post-Dose Recording: After each compound addition, allow the plate to equilibrate for 5 minutes, then record for at least 20-30 minutes to assess the drug's effect.

  • Data Analysis: Use the MEA software's analysis tools to quantify changes from baseline.

    • Field Potential Duration (FPD): Measure the prolongation of the FPD, which is indicative of delayed repolarization.

    • Beat Period/Rate: Assess for chronotropic effects (changes in heart rate).

    • Arrhythmicity: Screen for irregular beating patterns, such as early afterdepolarization (EAD)-like events.

  • Dose-Response: Plot the percentage change in FPD against this compound concentration to generate a dose-response curve.

Protocol 3: Functional and Structural Cardiotoxicity using Impedance

Objective: To assess the acute and chronic effects of this compound on the contractility and viability of hiPSC-CMs.

G cluster_workflow Impedance Assay Workflow plate 1. Plate hiPSC-CMs on Impedance Plate culture 2. Culture & Monitor (Until stable beating) plate->culture baseline 3. Record Baseline Impedance (~1-2 hours) culture->baseline compound 4. Add this compound (Single or repeat dose) baseline->compound record 5. Continuous/Intermittent Recording (e.g., 24-72 hrs) compound->record analyze 6. Data Analysis record->analyze params Key Parameters: - Beat Rate & Amplitude - Cell Index (Viability) - Irregularity Score analyze->params

References

Application Note: Quantification of Astemizole and its Metabolites in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astemizole is a second-generation H1-receptor antagonist that was previously used for the treatment of allergy symptoms.[1][2] Although it has been withdrawn from the market due to concerns about cardiac arrhythmias related to QTc interval prolongation, there is renewed interest in this compound for its potential as an anticancer and antimalarial agent.[1][3][4] Accurate and reliable quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. This application note provides a detailed protocol for the simultaneous determination of this compound and its major metabolite, desmethylthis compound, in plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] The main metabolic pathway is O-demethylation to form the active metabolite, desmethylthis compound (DEA).[5] Other identified metabolites include 6-hydroxythis compound (6OH-AST) and northis compound (NOR-AST).[2][6] Desmethylthis compound is the principal metabolite, and its steady-state serum concentration can significantly exceed that of the parent drug.[7]

Astemizole_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound (DEA) (Major Metabolite) This compound->Desmethylthis compound O-demethylation (CYP2J2, CYP2D6) Hydroxythis compound 6-Hydroxythis compound (6OH-AST) This compound->Hydroxythis compound Hydroxylation (CYP3A4, CYP2D6) Northis compound Northis compound (NOR-AST) This compound->Northis compound N-dealkylation (CYP3A4)

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details the protocol for the quantification of this compound and desmethylthis compound in plasma using LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction method is employed to isolate this compound and its metabolites from the plasma matrix.[3][4]

  • Reagents and Materials:

    • Blank plasma

    • This compound and desmethylthis compound reference standards

    • Diphenhydramine (Internal Standard, IS)

    • Acetonitrile (ACN), HPLC grade

    • Ammonium acetate

    • Trifluoroacetic acid (TFA)

    • Heptane

    • Isoamyl alcohol

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (Diphenhydramine).

    • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

    • Add 1 mL of extraction solvent (heptane:isoamyl alcohol, 98:2 v/v).

    • Vortex mix for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v).[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor ions are the protonated molecular ions [M+H]+.[3][4]

The following diagram illustrates the overall experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (Diphenhydramine) Plasma->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Heptane:Isoamyl Alcohol) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for plasma sample analysis.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines.[3] Key validation parameters are summarized below.

Table 1: Mass Spectrometric Parameters for MRM Analysis

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]
This compound459.2258.2
Desmethylthis compound445.2244.2
Diphenhydramine (IS)256.2167.1

Table 2: Method Validation and Performance Characteristics

ParameterThis compoundDesmethylthis compound
Linearity Range 2.5 - 500 ng/mL7.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[3][4]7.5 ng/mL (in dog plasma)[3][4]
10 ng/mL (in monkey plasma)[3][4]
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤15%≤15%
Recovery > 80%> 80%

Note: The accuracy and precision of the method were reported to be in accordance with FDA guidelines.[3] An older HPLC method with UV detection reported a detection limit of 1 ng/mL in plasma.[8]

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolite, desmethylthis compound, in plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. This application note serves as a comprehensive guide for researchers and professionals in drug development and clinical pharmacology for the bioanalysis of this compound.

References

Application Notes and Protocols: Astemizole in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Astemizole in preclinical research models of neurodegenerative diseases, particularly Parkinson's Disease and Alzheimer's Disease. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.

Part 1: Application of this compound in Parkinson's Disease Research Models

This compound has shown promise in models of Parkinson's Disease (PD), primarily through its effects on motor function. The most common model system for these investigations is the fruit fly, Drosophila melanogaster, which can be genetically engineered to express human α-synuclein, a key protein implicated in PD pathology.

In Vivo Model: Drosophila melanogaster

Transgenic Drosophila models that express human α-synuclein in their neurons develop PD-like symptoms, including locomotor deficits and a shortened lifespan. This compound has been shown to ameliorate these phenotypes.

The following table summarizes the quantitative effects of this compound treatment in a Drosophila model of Parkinson's Disease expressing human α-synuclein.

ParameterModel OrganismTreatmentOutcomeReference
Locomotor Performance Drosophila melanogaster (α-synuclein transgenic)100µM this compound in foodSignificant improvement in climbing ability in the negative geotaxis assay compared to untreated flies.Styczyńska-Soczka et al., 2017
Survival Rate Drosophila melanogaster (α-synuclein transgenic)100µM this compound in foodIncreased median lifespan compared to untreated flies.Styczyńska-Soczka et al., 2017

This assay is used to assess the locomotor function of Drosophila.

Materials:

  • Glass vials (e.g., 25 mm diameter, 95 mm height)

  • Fly food medium

  • This compound

  • Ethanol (for stock solution)

  • Cotton plugs

  • A gentle tapping device or vortexer

  • A camera for recording (optional)

  • A ruler or marked vial

Procedure:

  • Fly Preparation:

    • Prepare fly food containing the desired concentration of this compound (e.g., 100 µM). A stock solution of this compound can be prepared in ethanol and then mixed into the food. Prepare a control food with the same concentration of ethanol.

    • Rear transgenic flies expressing human α-synuclein and control flies on the respective food media from the larval stage.

    • Collect adult flies (2-3 days old) for the assay.

  • Assay Performance:

    • Transfer a group of 10-20 flies into a clean, empty glass vial and plug it with cotton.

    • Allow the flies to acclimate for at least 30 minutes.

    • Gently tap the vial on a soft surface to bring all the flies to the bottom.

    • Start a timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10-15 seconds).

    • Repeat the trial 3-5 times for each group of flies, with a rest period of 1-2 minutes between trials.

  • Data Analysis:

    • Calculate the percentage of flies that successfully climbed for each trial.

    • Average the results for each group.

    • Compare the performance of this compound-treated flies to the untreated control group using appropriate statistical tests.

Experimental Workflow: Drosophila Parkinson's Disease Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fly_Rearing Rear α-synuclein transgenic and control Drosophila Food_Prep Prepare this compound-containing and control food Acclimation Acclimate flies in vials Fly_Rearing->Acclimation Food_Prep->Acclimation Tapping Tap flies to bottom Acclimation->Tapping Climbing Record climbing performance Tapping->Climbing Quantification Quantify climbing success Climbing->Quantification Comparison Compare treated vs. control Quantification->Comparison

Workflow for assessing this compound's effect in a Drosophila PD model.

Part 2: Application of this compound in Alzheimer's Disease Research Models

This compound's potential in Alzheimer's Disease (AD) research stems from its ability to interact with pathological protein aggregates, specifically tau and amyloid-beta (Aβ).

In Vitro Models

In vitro assays are crucial for understanding the direct interaction of this compound with the protein aggregates that are hallmarks of AD.

The following table summarizes the binding affinity of this compound to different forms of tau aggregates. A lower dissociation constant (Kd) indicates a higher binding affinity.

LigandAggregate TypeBmax (pmol/mg protein)Kd (nM)Reference
[³H]-Astemizole Amyloid-β (Aβ) aggregates15.2250.1Alonso et al., 2010[1][2]
[³H]-Astemizole Heparin-induced tau filaments3.51.16Alonso et al., 2010[1][2]
[³H]-Astemizole AD Paired Helical Filaments (PHFs)4.21.25Alonso et al., 2010[1][2]

This assay measures the effect of this compound on the aggregation kinetics of Aβ42 peptides.

Materials:

  • Synthetic Aβ42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ42 Preparation:

    • Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.

    • Immediately before use, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in PBS.

  • Assay Setup:

    • Prepare a stock solution of ThT in PBS (e.g., 1 mM).

    • Prepare working solutions of this compound at various concentrations in PBS.

    • In a 96-well plate, add the Aβ42 solution, ThT solution (final concentration e.g., 10 µM), and either this compound or vehicle control.

  • Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for several hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the lag time, slope, and final fluorescence intensity of the this compound-treated samples to the control to determine its effect on Aβ42 aggregation.

In Vitro Cell-Based Models

Cell-based assays are used to assess the cytotoxic effects of compounds on neuronal cells.

This protocol assesses the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)

  • 96-well cell culture plates

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium or vehicle control. A typical concentration range to test for cytotoxicity is 1-50 µM.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot cell viability versus this compound concentration to determine the IC50 value.

Part 3: this compound-Induced Autophagy in Neurodegenerative Disease Models

This compound has been shown to induce autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.

Signaling Pathway

This compound can induce a Beclin-1-independent pathway of autophagy. This involves the phosphorylation of p53, which then interacts with p62, leading to the formation of autophagosomes.

G This compound This compound p53 p53 This compound->p53 Induces phosphorylation p53_P Phosphorylated p53 p53->p53_P p53_p62_complex p53-p62 Complex p53_P->p53_p62_complex p62 p62 p62->p53_p62_complex Autophagosome Autophagosome Formation p53_p62_complex->Autophagosome Promotes Beclin1 Beclin-1 Beclin1->Autophagosome Independent of

This compound-induced Beclin-1-independent autophagy pathway.
Experimental Protocols

An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is a hallmark of autophagy induction.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat neuronal cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/LC3-I ratio and normalize to the loading control.

    • Compare the ratios between this compound-treated and control cells.

This protocol is used to confirm the physical interaction between p53 and p62 following this compound treatment.

Materials:

  • Neuronal cell line

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies: Mouse anti-p53, Rabbit anti-p62

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle.

    • Lyse the cells with non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with anti-p53 antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Run the eluate on an SDS-PAGE gel and perform a western blot as described above, probing with the anti-p62 antibody. An input control (a small fraction of the cell lysate before immunoprecipitation) should be run in parallel.

  • Data Analysis:

    • The presence of a band for p62 in the p53 immunoprecipitate from this compound-treated cells, but not in the control, indicates an interaction between the two proteins.

Part 4: General Laboratory Procedures

Preparation of this compound Stock and Working Solutions

For In Vitro Cell Culture:

  • Stock Solution (10 mM): Dissolve 4.59 mg of this compound (MW: 458.57 g/mol ) in 1 mL of DMSO. Store at -20°C.

  • Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-50 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

For Drosophila Food:

  • Stock Solution (10 mM): Prepare as above.

  • Working Solution: Dilute the stock solution in 70% ethanol. Add the ethanolic solution to the molten fly food just before it solidifies to achieve the final desired concentration (e.g., 100 µM). Mix thoroughly. Prepare a control food with the same volume of 70% ethanol. Allow the ethanol to evaporate before use.

References

Application Note: Evaluating the Synergistic Effects of Astemizole with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astemizole, a second-generation antihistamine, has demonstrated promising potential as an adjuvant in cancer therapy.[1] Preclinical studies have revealed its ability to synergistically enhance the efficacy of various chemotherapeutic agents, offering a potential strategy to overcome drug resistance and reduce treatment-related toxicity.[2][3][4] This document provides a detailed protocol for evaluating the synergistic effects of this compound in combination with conventional chemotherapy drugs.

The primary mechanisms underlying this compound's synergistic activity include the inhibition of drug efflux pumps and the induction of cellular processes that sensitize cancer cells to chemotherapeutic agents. Notably, this compound has been shown to inhibit the Patched (Ptch1) drug efflux pump, a component of the Hedgehog signaling pathway, thereby increasing the intracellular concentration and cytotoxicity of drugs like doxorubicin.[2][3] Additionally, this compound has been reported to interfere with ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance in cancer.[4][5] Furthermore, some studies suggest that this compound can induce autophagy, a cellular self-degradation process that, in some contexts, can enhance the apoptotic effects of chemotherapy.[6]

This application note outlines a comprehensive workflow for assessing the synergistic potential of this compound and chemotherapy combinations, from initial in vitro screening to in vivo validation.

Key Signaling Pathways Involved in this compound's Synergistic Effects

Several cellular pathways are implicated in the synergistic interaction between this compound and chemotherapy. Understanding these pathways is crucial for interpreting experimental results and designing further studies.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Ptch1 Patched (Ptch1) Drug Efflux Pump ABC ABC Transporters Chemo_out Chemotherapy (extracellular) Chemo_in Chemotherapy (intracellular) Chemo_out->Chemo_in Chemo_in->Ptch1 Efflux Chemo_in->ABC Efflux DNA DNA Damage Chemo_in->DNA This compound This compound This compound->Ptch1 Inhibition This compound->ABC Inhibition Autophagy Autophagy Induction This compound->Autophagy Induction Apoptosis Apoptosis Autophagy->Apoptosis Sensitization DNA->Apoptosis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A1 Determine IC50 values for single agents (this compound and Chemotherapy) A2 Checkerboard Assay (Combination of varying concentrations) A1->A2 A3 Calculate Combination Index (CI) using Chou-Talalay method A2->A3 A4 Isobologram Analysis A3->A4 A5 Mechanism of Action Studies (Apoptosis, Cell Cycle, Efflux Pump Activity) A4->A5 B1 Establish Tumor Xenograft Model in Mice A5->B1 B2 Treatment with Single Agents and Combination B1->B2 B3 Monitor Tumor Growth and Body Weight B2->B3 B4 Analyze Tumor Tissue (Immunohistochemistry, Western Blot) B3->B4

References

Troubleshooting & Optimization

How to prevent Astemizole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Astemizole in aqueous solutions during experiments.

Troubleshooting Guide

Issue: Precipitation Observed When Preparing Aqueous Solutions of this compound

Immediate Checklist:

  • Solvent System: Are you using an appropriate co-solvent or solubilizing agent? this compound is practically insoluble in water.

  • pH of the Solution: Have you considered the pH of your aqueous medium? this compound's solubility is pH-dependent.

  • Concentration: Is the concentration of this compound too high for the chosen solvent system?

  • Order of Addition: In what order are you mixing the components of your solution?

  • Temperature: At what temperature are you preparing and storing the solution?

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to an aqueous buffer?

A1: this compound is a highly lipophilic (hydrophobic) molecule with very low intrinsic aqueous solubility (approximately 0.0012 mg/mL). Its precipitation from aqueous solutions is primarily due to its inability to form favorable interactions with water molecules. This compound is a weak base with two pKa values (pKa1 = 5.3 and pKa2 = 8.2)[1]. At physiological pH (~7.4), a significant portion of the molecule is in its less soluble, un-ionized form. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent is diluted, and the this compound molecules are exposed to the aqueous environment, leading to their aggregation and precipitation[2][3].

Q2: I'm dissolving this compound in DMSO first, but it precipitates upon dilution in my cell culture media. What can I do?

A2: This is a common issue known as "solvent-shifting" precipitation. While this compound is soluble in DMSO, the rapid dilution into an aqueous medium causes the drug to crash out of solution. Here are several strategies to prevent this:

  • Optimize Co-solvent Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound's solubility, but low enough to not cause cellular toxicity (typically ≤ 0.5% for most cell lines). You may need to test a range of final DMSO concentrations.

  • Use a Co-solvent System: Instead of relying solely on DMSO, use a combination of co-solvents and surfactants. A commonly used formulation involves DMSO, PEG300, and Tween 80.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of media containing a solubilizing agent, mix well, and then add this to the final volume.

  • Vigorous Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

Q3: Can I use pH adjustment to keep this compound in solution?

A3: Yes, pH can significantly impact this compound's solubility. As a weak base, this compound becomes more soluble in acidic conditions where it is protonated. In a study on this compound/cyclodextrin complexes, the solubility of this compound was shown to be higher in citrate buffer at pH 4.2 and 5.0 compared to more alkaline conditions[1]. Therefore, for in vitro experiments where permissible, using a slightly acidic buffer can enhance its solubility. However, it is crucial to consider the pH compatibility with your experimental system (e.g., cell viability, enzyme activity).

Q4: What are cyclodextrins and how can they help prevent this compound precipitation?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to form stable inclusion complexes with this compound, thereby enhancing its solubility[1][4].

Q5: Are there ready-to-use formulation protocols for this compound?

A5: Yes, several suppliers and research articles provide specific formulations. For in vivo studies, a common vehicle is a suspension made with Tween 80 and carboxymethyl cellulose (CMC)[5]. For preparing clear solutions for in vitro or in vivo use, a co-solvent system is often recommended. A detailed protocol for a co-solvent system is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water0.0012 mg/mLDrugBank Online[6]
DMSO~92 mg/mL (200.62 mM)Selleck Chemicals
Ethanol~11.46 mg/mL (25 mM)Tocris Bioscience

Table 2: Example Formulations for Solubilizing this compound

Formulation ComponentsFinal ConcentrationApplicationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mLIn vivoMedChemExpress
10% DMSO, 90% Corn Oil≥ 6.25 mg/mLIn vivoMedChemExpress
20% Hydroxypropyl-beta-cyclodextrin (HPβCD) in water (with initial dissolution in minimal DMSO)VariesIn vivo (intravenous)ResearchGate[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is adapted from formulations provided by commercial suppliers and is suitable for achieving a clear solution for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or distilled water (ddH2O)

Procedure:

  • Prepare a Concentrated Stock in DMSO: Weigh the required amount of this compound and dissolve it in a minimal volume of fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 92 mg/mL). Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Add PEG300: To the DMSO stock solution, add PEG300 to achieve a final concentration of 40% of the total volume. Mix thoroughly until the solution is clear.

  • Add Tween 80: To the DMSO/PEG300 mixture, add Tween 80 to a final concentration of 5% of the total volume. Mix until the solution is homogeneous and clear.

  • Final Dilution with Aqueous Vehicle: Slowly add saline or ddH2O to the mixture to reach the final desired volume, bringing the final concentrations to 5% DMSO, 40% PEG300, and 5% Tween 80. Mix continuously during this step.

  • Final Concentration Example: To prepare 1 mL of a 4.6 mg/mL this compound solution:

    • Start with 50 µL of a 92 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween 80 and mix until clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • Use Immediately: It is recommended to use the freshly prepared solution for optimal results.

Protocol 2: Preparation of this compound Solution using Cyclodextrin Inclusion Complexation

This protocol is based on the principles of forming an inclusion complex to enhance solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a suitable buffer

  • Magnetic stirrer and stir bar

  • Filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or your desired buffer (e.g., 20% w/v). Stir until the HP-β-CD is completely dissolved.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Equilibration and Separation: After stirring, allow the solution to equilibrate for a few hours. Then, separate the undissolved this compound by centrifugation followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution of the this compound-HP-β-CD complex.

  • Concentration Determination: The exact concentration of this compound in the final solution should be determined analytically using a technique such as UV-Vis spectrophotometry or HPLC.

Mandatory Visualizations

experimental_workflow_cosolvent cluster_start Starting Materials cluster_process Solubilization Process cluster_end Final Product This compound This compound Powder Step1 Dissolve this compound in DMSO (High Concentration Stock) This compound->Step1 DMSO DMSO DMSO->Step1 PEG300 PEG300 Step2 Add PEG300 and Mix PEG300->Step2 Tween80 Tween 80 Step3 Add Tween 80 and Mix Tween80->Step3 Aqueous Aqueous Vehicle (Saline/ddH2O) Step4 Slowly add Aqueous Vehicle with continuous mixing Aqueous->Step4 Step1->Step2 Step2->Step3 Step3->Step4 FinalSolution Clear this compound Solution Step4->FinalSolution

Caption: Experimental workflow for solubilizing this compound using a co-solvent system.

logical_relationship_precipitation cluster_causes Factors Causing Precipitation cluster_solutions Strategies to Prevent Precipitation Hydrophobicity High Lipophilicity of this compound LowSolubility Low Intrinsic Aqueous Solubility Hydrophobicity->LowSolubility Precipitation This compound Precipitation LowSolubility->Precipitation pH Unfavorable pH (Neutral/Alkaline) pH->Precipitation SolventShift Rapid Dilution of Organic Stock (Solvent Shifting) SolventShift->Precipitation CoSolvents Use of Co-solvents (e.g., DMSO, PEG300) CoSolvents->Precipitation Prevents Surfactants Addition of Surfactants (e.g., Tween 80) Surfactants->Precipitation Prevents Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Cyclodextrins->Precipitation Prevents pH_Adjust pH Adjustment (Slightly Acidic) pH_Adjust->Precipitation Prevents

References

Troubleshooting inconsistent results in Astemizole experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astemizole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a second-generation histamine H1-receptor antagonist with an IC50 of 4.7 nM.[1] It competitively binds to H1 receptors in various tissues, including the GI tract, uterus, large blood vessels, and bronchial muscle, suppressing edema, flare, and pruritus resulting from histamine activity.[2]

Q2: What are the known off-target effects of this compound?

This compound is a potent inhibitor of the ether-à-go-go-1 (EAG1) and ether-à-go-go-related gene (ERG) potassium channels.[1] This inhibition of the hERG (human Ether-à-go-go-Related Gene) K+ channel, with an IC50 of 0.9 nM, is responsible for its cardiotoxic effects, specifically QTc interval prolongation, which led to its withdrawal from the market.[3] this compound has also been shown to have antineoplastic properties by affecting various signaling pathways.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO and ethanol. For a 100 mM stock solution, you can dissolve this compound in DMSO. It is recommended to use fresh, moisture-free DMSO as its presence can reduce solubility.[1] For in vitro experiments, a common stock solution concentration is 10 mM in DMSO. Aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: What is a suitable vehicle for in vivo experiments with this compound?

For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. For intravenous administration, a solution can be prepared using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always ensure the final concentration of DMSO is low to avoid toxicity.

Troubleshooting Guide

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Q: My IC50 value for this compound varies significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure you use a consistent cell number for each experiment. It is advisable to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., mitochondrial activity for MTT, membrane integrity for trypan blue). The choice of assay can influence the IC50 value. Consider using multiple assays to confirm your findings.

  • Incubation Time: The duration of drug exposure will affect the IC50. Longer incubation times generally result in lower IC50 values. Standardize the incubation time across all experiments.

  • Vehicle (DMSO) Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent and below a non-toxic level (typically <0.5%). Run a vehicle control to assess the effect of the solvent on cell viability.

  • Compound Stability: this compound in solution may degrade over time. Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Solubility and Precipitation Issues

Q: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

A: this compound has poor water solubility. Precipitation in aqueous media can be a problem.

  • Final Concentration: Do not exceed the solubility limit of this compound in your final culture medium. If you need to use higher concentrations, you may need to adjust the solvent system, although this can introduce artifacts.

  • Preparation Method: When diluting your DMSO stock solution into the aqueous culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds in solution. Ensure your serum concentration is consistent across experiments.

Unexpected Cellular Effects

Q: I am observing cellular effects that are inconsistent with histamine H1 receptor antagonism. What could be the reason?

A: this compound has well-documented off-target effects that can lead to a variety of cellular responses:

  • Ion Channel Inhibition: this compound is a potent blocker of EAG1 and hERG potassium channels.[1] This can alter cellular electrophysiology and ion homeostasis, leading to effects on cell proliferation and survival, particularly in cancer cells where these channels can be overexpressed.

  • Induction of Apoptosis and Autophagy: this compound has been shown to induce both apoptosis (programmed cell death) and autophagy in various cancer cell lines. These effects are often independent of its antihistaminic activity and can be mediated through pathways involving p53 and mTOR.

  • Drug Interactions: this compound's metabolism is mediated by cytochrome P450 enzymes.[2] If your experimental system involves other compounds, there could be drug-drug interactions affecting the concentration and activity of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Targets

TargetIC50 ValueCell Line/SystemReference
Histamine H1 Receptor4.7 nMCell-free assay[1]
hERG (KV11.1) Channel0.9 nMIn vitro
EAG1 (KV10.1) Channel~200 nMHEK293 cells[4]
Malaria (multidrug-resistant strains)227 - 734 nMIn vitro

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssayReference
H295RAdrenocortical Carcinoma~7 µMNeutral Red Assay (48h)
SaOS-2Osteosarcoma0.135 µMPatch-clamp[5]
WPE1-NB26Prostate CancerNanomolar rangeAlamarBlue® assay
HepG2Hepatocellular CarcinomaNot specifiedMetabolic activity assay
HuH-7Hepatocellular CarcinomaNot specifiedMetabolic activity assay

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol provides a general framework for detecting apoptosis-related proteins.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

EAG1 Channel Activity (Whole-Cell Patch-Clamp)

This is a simplified overview. The specific parameters will depend on the equipment and cell type.

  • Cell Preparation: Plate cells expressing EAG1 channels on glass coverslips.

  • Electrode Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Recording: Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit EAG1 currents.

  • This compound Application: Perfuse the cell with an external solution containing different concentrations of this compound.

  • Data Acquisition and Analysis: Record the currents before and after this compound application. Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship. Calculate the percentage of current inhibition at each concentration to determine the IC50 value.

Visualizations

Astemizole_Signaling_Pathways cluster_apoptosis Apoptosis Induction Astemizole_A This compound p53 p53 Activation Astemizole_A->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Astemizole_Autophagy_Pathway cluster_autophagy Autophagy Regulation Astemizole_Au This compound mTOR mTOR Inhibition Astemizole_Au->mTOR ULK1_complex ULK1 Complex Activation mTOR->ULK1_complex Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation Autophagy Autophagy Autophagosome_formation->Autophagy

Caption: this compound's regulation of the autophagy pathway.

Astemizole_EAG1_Interaction cluster_workflow Experimental Workflow: EAG1 Channel Inhibition Start Cells Expressing EAG1 Channels Patch_Clamp Whole-Cell Patch-Clamp Start->Patch_Clamp Record_Baseline Record Baseline EAG1 Currents Patch_Clamp->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited EAG1 Currents Apply_this compound->Record_Inhibition Analysis Calculate % Inhibition and IC50 Record_Inhibition->Analysis

Caption: Workflow for assessing this compound's inhibition of EAG1.

References

Technical Support Center: Optimizing Astemizole Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astemizole in animal models. Our goal is to help you optimize your experimental design to minimize toxicity while achieving desired therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: The most frequently reported toxicities associated with this compound in animal models are cardiotoxicity and potential liver toxicity.[1] Cardiotoxicity often manifests as a prolongation of the QT interval and can lead to arrhythmias.[2][3][4][5] In cynomolgus monkeys, while no significant toxicological changes were observed at doses up to 60 mg/kg, there were indications of potential liver and heart toxicity based on serum parameter changes.[1] Specifically, an increase in the Action Potential Duration (APD) was noted in the high-dose group.[1]

Q2: Which animal models are most sensitive to this compound-induced cardiotoxicity?

A2: Canines and non-human primates, such as cynomolgus monkeys, have been shown to be sensitive models for evaluating the cardiotoxic effects of this compound.[1][2][3][4] In canines, this compound has been demonstrated to increase the QT interval and the ventricular effective refractory period (VERP).[5] Studies in cynomolgus monkeys have also shown significant increases in the QT interval.[4]

Q3: Are there species-specific differences in this compound metabolism that I should be aware of?

A3: Yes, metabolic differences across species can influence the pharmacokinetic and toxicity profiles of this compound. This compound is extensively metabolized in the liver, with desmethylthis compound being a major active metabolite.[6] The relative levels of the parent drug and its metabolites can vary between species, which may contribute to differences in observed toxicity. For instance, rabbit small intestinal and liver microsomes have been used as a model for first-pass metabolism in humans.[7]

Q4: What is a safe starting dose for this compound in a new animal study?

A4: A safe starting dose will depend on the animal model and the research question. However, based on available data, it is advisable to start with a low dose and escalate gradually. In carcinogenicity studies, doses of approximately 5, 20, and 80 mg/kg/day administered with food were used in mice and rats without evidence of tumorigenicity.[8] In a study with cynomolgus monkeys, oral doses of 10, 30, and 60 mg/kg were tested.[1] For in vivo pharmacology studies, oral potencies were found to be high in rats, guinea pigs, and dogs.[9] It is crucial to conduct thorough dose-ranging studies to determine the optimal dose for your specific model and endpoint.

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe adverse events.

  • Possible Cause: The administered dose is too high for the chosen animal model.

  • Troubleshooting Steps:

    • Immediately cease administration and provide supportive care to the affected animals.

    • Review the literature for established lethal doses (LD50) in your species. The minimum lethal dose is reported as 237 mg/kg in mice and 562 mg/kg in rats.[10]

    • Conduct a dose-ranging study with lower starting doses to establish a maximum tolerated dose (MTD).

    • Consider the route of administration. Intravenous administration may lead to higher peak plasma concentrations and increased toxicity compared to oral administration.

Issue 2: No observable therapeutic effect at the tested doses.

  • Possible Cause: The administered dose is too low, or the drug is being rapidly metabolized.

  • Troubleshooting Steps:

    • Gradually increase the dose in subsequent cohorts while closely monitoring for signs of toxicity.

    • Analyze plasma samples to determine the pharmacokinetic profile of this compound and its major metabolite, desmethylthis compound.[6] This will help you understand if the drug is reaching and maintaining therapeutic concentrations.

    • Consider that the high plasma levels of desmethylthis compound contribute significantly to the antihistamine activity.[6]

Issue 3: Observing significant QT prolongation in ECG measurements.

  • Possible Cause: this compound is known to block the delayed rectifier potassium current (IKr), leading to delayed ventricular repolarization and QT prolongation.[5]

  • Troubleshooting Steps:

    • Reduce the dose of this compound.

    • If the therapeutic effect is lost at lower doses, consider co-administration with an agent that does not affect cardiac repolarization but may potentiate the desired effect.

    • Continuously monitor ECGs in all animals receiving this compound, especially at higher doses. In a canine model, doses of 0.3 to 3 mg/kg increased the ventricular activation delay.[3]

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Different Animal Models

Animal ModelRoute of AdministrationDose(s)Observed EffectsReference
Cynomolgus MonkeyOral10, 30, 60 mg/kgNo significant toxicological changes, but indications of potential liver and heart toxicity at 60 mg/kg (increased APD).[1]
Cynomolgus MonkeyIntravenous0.3, 1 mg/kg/hSignificant time-dependent increases in QT and QTc intervals.[4]
CanineIntravenous0.3, 3.0 mg/kgBradycardic effect, lengthening of repolarization, decreased blood pressure, and suppressed cardiac contraction at the higher dose.[2]
CanineIntravenous0.3 to 3 mg/kgIncreased ventricular activation delay.[3]
CanineIntravenous1.0, 3.0 mg/kgSignificantly increased QTc interval and ventricular effective refractory period (VERP).[5]
Swiss MouseOral (in food)~5, 20, 80 mg/kg/dayNo evidence of tumorigenicity.[8]
Wistar RatOral (in food)~5, 20, 80 mg/kg/dayNo evidence of tumorigenicity.[8]
RatNot specified100x human doseEmbryocidal effects with maternal toxicity.[7]
RatNot specified50x human doseNo embryotoxicity or maternal toxicity.[7]

Experimental Protocols

Protocol 1: General Toxicity Assessment in Cynomolgus Monkeys

  • Animal Model: Male cynomolgus monkeys (Macaca fascicularis).

  • Dosing: Oral gavage of this compound at doses of 0 (vehicle control), 10, 30, and 60 mg/kg.

  • Duration: Single dose administration.

  • Assessments:

    • Mortality and clinical signs observed daily.

    • Body weight and food consumption measured weekly.

    • Urine analysis.

    • Serum biochemistry parameters (e.g., BUN, ALP, TG, AST, CK) to assess liver and heart function.[1]

    • Action Potential Duration (APD) measurement in the heart.[1]

Protocol 2: Cardiotoxicity Assessment in Canines

  • Animal Model: Anesthetized canines.

  • Dosing: Intravenous administration of this compound at cumulative doses. A study used 0.3 mg/kg followed by an additional 3.0 mg/kg.[2]

  • Assessments:

    • Continuous monitoring of cardiohemodynamics (e.g., blood pressure, heart rate).

    • Electrocardiogram (ECG) to measure QT interval and other parameters.

    • Monophasic action potential monitoring to assess repolarization.[2]

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy and Toxicity Profiling Start Start Administer Low Dose Administer Low Dose Start->Administer Low Dose Dose Escalation Dose Escalation Administer Higher Dose Administer Higher Dose Dose Escalation->Administer Higher Dose MTD Determination MTD Determination Select Doses Select doses below MTD MTD Determination->Select Doses Monitor for Toxicity Monitor for Toxicity Administer Low Dose->Monitor for Toxicity Monitor for Toxicity->Dose Escalation No significant toxicity Monitor for Toxicity->MTD Determination Toxicity observed Administer Higher Dose->Monitor for Toxicity Administer to Cohorts Administer to Cohorts Select Doses->Administer to Cohorts Assess Efficacy Assess Efficacy Administer to Cohorts->Assess Efficacy Assess Toxicity Assess Toxicity Administer to Cohorts->Assess Toxicity Select Optimal Dose Select Optimal Dose Assess Efficacy->Select Optimal Dose Assess Toxicity->Select Optimal Dose

Caption: Experimental workflow for optimizing this compound dosage.

Astemizole_Cardiotoxicity_Pathway cluster_0 Mechanism of Cardiotoxicity This compound This compound IKr Channel hERG (IKr) Potassium Channel This compound->IKr Channel binds to Blockade Blockade of IKr Current IKr Channel->Blockade Repolarization Delayed Ventricular Repolarization Blockade->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD QT QT Interval Prolongation APD->QT Arrhythmia Increased Risk of Arrhythmias (e.g., Torsades de Pointes) QT->Arrhythmia

References

Technical Support Center: Mitigating the Cardiotoxic Side Effects of Astemizole In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cardiotoxic side effects of Astemizole in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The primary mechanism of this compound-induced cardiotoxicity is the blockade of the 'rapid' component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1] This current is crucial for the repolarization phase of the cardiac action potential. The IKr channel is encoded by the human Ether-à-go-go-Related Gene (hERG).[1] By blocking these channels, this compound prolongs the action potential duration, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1] This delay in repolarization can lead to early afterdepolarizations (EADs) and, in susceptible individuals, a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP).[1][2]

Q2: Are the metabolites of this compound also cardiotoxic?

A2: Yes, the principal metabolite of this compound, desmethylthis compound, is a potent blocker of hERG potassium channels, with a potency similar to the parent compound.[3][4] Due to its long elimination half-life and high steady-state serum concentrations, desmethylthis compound is considered a primary contributor to the cardiotoxic effects observed after this compound administration.[3][4]

Q3: What are the common in vivo models for studying this compound's cardiotoxicity?

A3: Several animal models have been used to study the cardiotoxic effects of this compound. The most common include:

  • Canine models: Anesthetized or conscious dogs are frequently used to assess cardiohemodynamic and electrophysiological parameters, including ECG and monophasic action potentials.[5][6]

  • Guinea pig models: Guinea pigs are also a well-established model for evaluating the arrhythmogenic potential of drugs, including this compound.[1][7]

  • Cynomolgus monkey models: Non-human primates like cynomolgus monkeys are used to evaluate ECG changes, and their response can be consistent with clinical observations.[5]

Q4: What is a potential strategy to mitigate this compound-induced cardiotoxicity in vivo?

A4: A promising strategy for mitigating this compound-induced cardiotoxicity is the administration of agents that increase heart rate and shorten the cardiac action potential duration. Catecholamines, such as isoproterenol, have been suggested as potential candidates for the treatment of this compound intoxication.[5][6] Isoproterenol is a non-selective β-adrenergic agonist that can increase heart rate (positive chronotropic effect) and antagonize the prolongation of repolarization caused by IKr channel blockers.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high variability in QT interval prolongation between animals.
  • Possible Cause 1: Inconsistent Drug Administration.

    • Troubleshooting Step: Ensure precise and consistent administration of this compound. For intravenous (IV) infusions, use a calibrated syringe pump. For oral gavage, ensure the correct volume is delivered to the stomach and check for any regurgitation.

  • Possible Cause 2: Differences in Drug Metabolism.

    • Troubleshooting Step: Be aware that individual animals may have variations in cytochrome P450 (CYP) enzyme activity, particularly CYP3A4, which metabolizes this compound.[8] While difficult to control, documenting and reporting any signs of altered metabolism (e.g., unexpected sedation) can be helpful. Consider pre-screening animals for baseline liver function if high variability persists.

  • Possible Cause 3: Fluctuations in Anesthesia Depth.

    • Troubleshooting Step: If using an anesthetized model, maintain a stable plane of anesthesia. Fluctuations in anesthetic depth can affect autonomic tone and heart rate, thereby influencing the QT interval. Monitor vital signs continuously and adjust the anesthetic dose as needed.

Issue 2: Difficulty in inducing a consistent and significant QT prolongation.
  • Possible Cause 1: Insufficient Dose of this compound.

    • Troubleshooting Step: Review the literature for appropriate dose ranges for the chosen animal model.[5][9] It may be necessary to perform a dose-response study to determine the optimal dose for inducing a measurable and consistent effect without causing immediate severe arrhythmias.

  • Possible Cause 2: Rapid Metabolism of this compound.

    • Troubleshooting Step: In some models, the first-pass metabolism of this compound can be extensive. To increase the bioavailability of the parent compound, co-administration with a CYP3A4 inhibitor (e.g., ketoconazole) can be considered, though this will also increase the risk of severe cardiotoxicity.[7] This approach should be used with caution and with appropriate ethical considerations.

  • Possible Cause 3: Incorrect QT Correction Formula.

    • Troubleshooting Step: The QT interval is highly dependent on heart rate. Ensure you are using an appropriate heart rate correction formula (e.g., Bazett's, Fridericia's) for the species being studied. The choice of correction formula can significantly impact the interpretation of the results.

Issue 3: High incidence of mortality in the experimental group.
  • Possible Cause 1: this compound Overdose.

    • Troubleshooting Step: The therapeutic window for this compound is narrow, and overdose can quickly lead to fatal arrhythmias.[10] Reduce the dose of this compound or the rate of infusion. Consider starting with a lower dose and escalating it to find a balance between inducing cardiotoxicity and maintaining animal survival.

  • Possible Cause 2: Interaction with Anesthetics.

    • Troubleshooting Step: Some anesthetics can have their own effects on the cardiovascular system and may potentiate the cardiotoxic effects of this compound. Review the literature for potential interactions between your chosen anesthetic and IKr channel blockers.

  • Possible Cause 3: Underlying Health Issues in Animals.

    • Troubleshooting Step: Ensure that all animals are healthy and free from any underlying cardiac or hepatic conditions before starting the experiment. A thorough health screen can help to reduce unexpected mortality.

Data Presentation

Table 1: Effect of Intravenous this compound on QTc Interval and Ventricular Effective Refractory Period (VERP) in Anesthetized Dogs

Dose of this compound (mg/kg IV)Change in QTc Interval (ms)Change in VERP (ms)
1.0Significant ProlongationSignificant Prolongation
3.0Significant ProlongationSignificant Prolongation

Data compiled from studies demonstrating the in vivo effects of this compound.[5][9]

Table 2: Effect of Intravenous this compound Infusion on Monophasic Action Potential Duration (MAPD) in Anesthetized Dogs

Infusion Dose of this compound (mg/kg/h)Baseline Endocardial MAPD (ms, mean ± SE)Post-Infusion Endocardial MAPD (ms, mean ± SE)
0.14323 ± 8343 ± 10
0.45323 ± 8379 ± 13
1.4323 ± 8468 ± 26

Data from a study in a canine model of long QT syndrome, at a basic cycle length of 1500 ms.[1]

Experimental Protocols

Protocol 1: Induction of Cardiotoxicity with this compound in a Canine Model

This protocol describes a method for inducing and assessing the cardiotoxic effects of this compound in an anesthetized canine model.

1. Animal Preparation:

  • Adult beagle dogs of either sex are fasted overnight with free access to water.
  • Anesthetize the dogs with an appropriate agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the experiment.
  • Intubate the animals and provide mechanical ventilation.
  • Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration.

2. Electrocardiogram (ECG) Monitoring:

  • Attach standard limb leads for continuous ECG recording.
  • Record baseline ECG for at least 30 minutes to ensure stability.
  • Measure heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's).

3. This compound Administration:

  • Prepare a stock solution of this compound in a suitable vehicle.
  • Administer this compound intravenously (IV) at escalating doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[5][9]
  • Allow for a stabilization period (e.g., 15-30 minutes) between doses.

4. Data Acquisition and Analysis:

  • Continuously monitor and record ECG and blood pressure throughout the experiment.
  • At the end of each stabilization period, measure the ECG parameters.
  • Analyze the data to determine the dose-dependent effects of this compound on QTc interval and other cardiovascular parameters.

Protocol 2: Mitigation of this compound-Induced Cardiotoxicity with Isoproterenol

This protocol outlines a potential method for reversing the cardiotoxic effects of this compound using isoproterenol in an anesthetized canine model.

1. Induction of this compound Cardiotoxicity:

  • Follow steps 1 and 2 from Protocol 1 to prepare the animal and establish baseline ECG recordings.
  • Administer a dose of this compound known to cause significant QT prolongation (e.g., 1.0 to 3.0 mg/kg IV), as determined from Protocol 1 or literature data.[5][9]
  • Confirm the induction of significant QTc prolongation from the ECG recording.

2. Isoproterenol Administration:

  • Prepare a stock solution of isoproterenol in saline.
  • Once QTc prolongation is established, begin an IV infusion of isoproterenol. A starting infusion rate could be in the range of 0.01-0.1 µg/kg/min.
  • The dose of isoproterenol should be titrated to achieve a modest increase in heart rate (e.g., 10-20% above the post-Astemizole baseline) while avoiding excessive tachycardia.

3. Monitoring and Data Analysis:

  • Continuously monitor the ECG throughout the isoproterenol infusion.
  • Measure the QTc interval at regular intervals (e.g., every 5 minutes) during the isoproterenol infusion.
  • Compare the QTc interval during isoproterenol infusion to the QTc interval after this compound administration alone to assess the extent of reversal.
  • Continue monitoring for a period after stopping the isoproterenol infusion to observe for any rebound QT prolongation.

Mandatory Visualizations

Astemizole_Cardiotoxicity_Pathway This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition of APD Prolonged Action Potential Duration Repolarization->APD QT QT Interval Prolongation APD->QT EAD Early Afterdepolarizations (EADs) APD->EAD TdP Torsades de Pointes (TdP) QT->TdP Increased Risk of EAD->TdP

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_mitigation Mitigation cluster_analysis Analysis Animal_Prep Animal Preparation (e.g., Canine Model) Baseline_ECG Baseline ECG Recording Animal_Prep->Baseline_ECG Astemizole_Admin This compound Administration (IV) Baseline_ECG->Astemizole_Admin QT_Prolongation Monitor for QTc Prolongation Astemizole_Admin->QT_Prolongation Isoproterenol_Admin Isoproterenol Administration (IV Infusion) QT_Prolongation->Isoproterenol_Admin If QTc Prolonged Data_Analysis Data Analysis and Comparison QT_Prolongation->Data_Analysis No Mitigation Control QT_Reversal Monitor for QTc Reversal Isoproterenol_Admin->QT_Reversal QT_Reversal->Data_Analysis

Caption: Experimental workflow for mitigating this compound cardiotoxicity.

Troubleshooting_Logic Start High Variability in QTc Prolongation Check_Admin Verify Drug Administration Protocol Start->Check_Admin Check_Anesthesia Ensure Stable Anesthesia Depth Start->Check_Anesthesia Consider_Metabolism Consider Metabolic Variability Start->Consider_Metabolism Solution1 Use Syringe Pump, Check for Regurgitation Check_Admin->Solution1 Solution2 Monitor Vitals, Adjust Anesthetic Dose Check_Anesthesia->Solution2 Solution3 Document Observations, Consider Pre-screening Consider_Metabolism->Solution3

Caption: Troubleshooting logic for high QTc variability.

References

Astemizole Technical Support Center: Enhancing Solubility and Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility and potential instability of Astemizole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a second-generation antihistamine characterized by its low water solubility.[1][2][3] Understanding its fundamental properties is crucial for its effective use in experiments.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is practically insoluble in water but is freely soluble in several organic solvents.[2][3] For in vitro experiments, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents to prepare stock solutions.[1]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: High-concentration stock solutions are typically prepared in DMSO. For instance, a 50 mM stock solution can be made by dissolving this compound in DMSO.[4] It is often necessary to use sonication or gentle warming to achieve complete dissolution.[5][6]

Q4: What is the recommended storage condition for this compound powder and its stock solutions?

A4: this compound powder is stable for up to three years when stored at -20°C.[5][7] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one to three months.[1][7][8] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller volumes for single-use applications.[6][8]

Q5: How can I prepare an this compound formulation for in vivo animal studies?

A5: Due to its poor water solubility, preparing this compound for in vivo administration requires specific formulations. Common methods involve using a co-solvent system. Two widely used formulations are:

  • A mixture of DMSO, PEG300, Tween-80, and saline.[5][9]

  • A suspension in a vehicle containing Tween 80 and sodium carboxymethyl cellulose (CMC) for oral administration.[10]

  • A solution in a mix of 10% DMSO and 90% corn oil.[5][9]

Q6: Are there methods to improve the aqueous solubility of this compound without using co-solvents?

A6: Yes, complexation with cyclodextrins is a well-established method to enhance the aqueous solubility of poorly soluble drugs like this compound.[11][12] Specifically, β-cyclodextrin (β-CD) and its derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, significantly increasing its solubility in aqueous solutions.[3][10] The presence of organic acids like citric acid can further enhance this effect.[3]

Q7: What are the known stability issues with this compound in solution?

A7: While specific degradation pathways for this compound under experimental conditions are not extensively detailed in readily available literature, compounds of this nature can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis.[13][14][15] It is crucial to use fresh solvents, protect solutions from light, and store them appropriately to minimize degradation.[7] For instance, moisture-absorbing DMSO can reduce solubility and should be avoided.[7]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous buffer/media The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent if experimentally permissible. Alternatively, consider using a cyclodextrin-based formulation to enhance aqueous solubility.[3][10]
Difficulty dissolving this compound powder in solvent Insufficient mixing or low temperature. The solvent may be of poor quality or contain water (e.g., old DMSO).[7]Use an ultrasonic bath or gently warm the solution to 37°C to aid dissolution.[5][6] Ensure you are using fresh, anhydrous grade solvent.
Inconsistent experimental results Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light).Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[6][8] Store solutions protected from light at -20°C or -80°C.
Toxicity observed in cell culture at low this compound concentrations The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells.Prepare a more concentrated stock solution of this compound to minimize the final volume of solvent added to the cell culture medium. Perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific cell line.
Poor bioavailability in in vivo studies Inadequate formulation leading to poor absorption. Precipitation of the compound at the injection site or in the gastrointestinal tract.Optimize the in vivo formulation. For oral administration, consider creating a micronized suspension in a vehicle like 0.5% sodium CMC with a small amount of Tween 80.[10] For intravenous administration, a co-solvent system with PEG300 and Tween 80 or a cyclodextrin-based formulation can improve solubility and prevent precipitation.[5][10]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO125272.59[5]
DMSO92200.62[7]
DMSO45.86100
DMSO≥ 11.5 (with gentle warming)≥ 25.08[6]
Ethanol2554.52[1]
Ethanol11.4625
WaterPartly miscible / Practically insoluble-[1][3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 6.25≥ 13.63[5][9]
10% DMSO + 90% Corn Oil≥ 6.25≥ 13.63[5][9]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[5][7]
Solution in DMSO/Ethanol-20°C1 to 3 months[1][5][6][8]
Solution in DMSO/Ethanol-80°C6 months to 1 year[5][7][8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials : this compound powder (MW: 458.57 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure :

    • Weigh out 22.93 mg of this compound powder and place it into a sterile tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes or warm it gently at 37°C until a clear solution is obtained.[5][6]

    • Once dissolved, centrifuge briefly to collect the solution at the bottom of the tube.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Preparation of this compound Formulation for Oral Gavage (in vivo)
  • Materials : this compound powder, Tween 80, 0.5% (w/v) sodium carboxymethyl cellulose (CMC) solution, mortar and pestle.

  • Procedure :

    • Calculate the required amount of this compound based on the desired dosage (mg/kg) and the number of animals.

    • Weigh the calculated amount of this compound and place it in a mortar.

    • Add 1-2 drops of Tween 80 to the powder and grind with the pestle to form a uniform paste.[10]

    • Gradually add the 0.5% sodium CMC solution to the paste while continuing to mix, creating a homogenous suspension.

    • Transfer the suspension to a suitable container and make up to the final required volume with the 0.5% sodium CMC solution.

    • Sonicate the final suspension for 5-10 minutes to ensure a uniform particle size distribution.[10]

    • Vortex the suspension well before each administration to ensure homogeneity.

Protocol 3: Preparation of this compound Formulation for Intravenous Injection (in vivo)
  • Materials : this compound powder, DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).

  • Procedure :

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

    • To prepare 1 mL of the final formulation (for a target concentration of ≥ 6.25 mg/mL), sequentially add the following components, ensuring the solution is clear after each step[9]: a. Start with 400 µL of PEG300. b. Add 100 µL of the 62.5 mg/mL this compound stock in DMSO and mix thoroughly. c. Add 50 µL of Tween 80 and mix until the solution is clear. d. Add 450 µL of sterile saline to reach the final volume of 1 mL.

    • This formulation should be prepared fresh before use and administered immediately.[7]

Visualizations

Astemizole_Solubilization_Workflow Workflow for Preparing this compound Solutions cluster_start Starting Material cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_alternative Solubility Enhancement start This compound Powder stock_solution Dissolve in 100% DMSO or Ethanol start->stock_solution Primary Method oral Formulate Oral Suspension (e.g., Tween 80/CMC) start->oral iv Formulate IV Solution (e.g., DMSO/PEG300/ Tween 80/Saline) start->iv cyclodextrin Form Inclusion Complex with HP-β-CD start->cyclodextrin Alternative Method working_solution Dilute stock in aqueous buffer/media stock_solution->working_solution aqueous_sol Dissolve complex in aqueous buffer cyclodextrin->aqueous_sol

Caption: Decision workflow for this compound solubilization.

Histamine_H1_Receptor_Pathway Simplified Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Activate PKC DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's mechanism as an H1 receptor antagonist.

References

Technical Support Center: Managing Autofluorescence in Imaging-Based Assays with Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of autofluorescence in imaging-based assays, with a particular focus on scenarios involving small molecules like astemizole. While this compound itself is not considered intrinsically fluorescent in aqueous solutions, its presence in an assay, or the autofluorescence of its derivatives or metabolites, can interfere with signal detection. This guide offers practical solutions to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in our assays?

Autofluorescence is the natural emission of light by biological materials or other components of the experimental setup when excited by a light source. This intrinsic fluorescence can originate from various sources, including endogenous cellular components, fixatives, and even the assay media. In the context of drug discovery, test compounds themselves can be a source of autofluorescence. This phenomenon becomes problematic as it can mask the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, false positives, and inaccurate quantification of biological events.

Q2: We are observing high background fluorescence in our assay wells treated with this compound. Is this compound autofluorescent?

While this compound is generally considered non-fluorescent in aqueous solutions, it's possible that under specific experimental conditions (e.g., pH, interaction with cellular components) it may exhibit some level of fluorescence.[1] Additionally, some derivatives of this compound have been specifically designed as fluorescent probes.[2][3][4][5] Therefore, it is crucial to determine the source of the observed fluorescence. It could be the compound, its metabolites, or an interaction with other assay components.

Q3: How can we determine if the observed background fluorescence is from our compound or another source?

To pinpoint the source of autofluorescence, it is essential to include proper controls in your experimental design. A key control is to image wells containing the compound in the assay buffer without cells. This will help you determine if the compound itself is fluorescent at the excitation and emission wavelengths you are using. Additionally, an unstained control sample (cells without any fluorescent labels) should be included to assess the level of endogenous autofluorescence.[6][7]

Troubleshooting Guide

Problem 1: High background fluorescence observed in all wells, including controls.

This issue likely points to a source of autofluorescence that is independent of your test compound.

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Rationale
Phenol Red in Culture Media Use phenol red-free media for the duration of the experiment.Phenol red is a known fluorescent compound that can contribute to background noise.
Serum in Culture Media Reduce the concentration of fetal bovine serum (FBS) or switch to a serum-free medium or bovine serum albumin (BSA) during the assay.[6][8]Serum components can be a significant source of autofluorescence, particularly in the violet to blue spectrum.[8]
Plasticware Autofluorescence Use imaging plates with black walls and optically clear bottoms designed for fluorescence assays.Black-walled microplates minimize well-to-well crosstalk and reduce background fluorescence from the plate itself.[9]
Fixation-Induced Autofluorescence If using aldehyde-based fixatives like formaldehyde or glutaraldehyde, consider reducing the fixation time or switching to a non-aldehyde fixative such as ice-cold methanol.[6][10][11]Aldehyde fixatives react with cellular amines to create fluorescent products.[12][13]
Problem 2: Increased fluorescence is observed only in wells treated with our test compound.

This strongly suggests that the compound is contributing to the signal.

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Rationale
Compound Autofluorescence 1. Spectral Shift: If possible, switch to fluorescent probes and filters in a spectral range where the compound does not fluoresce. Far-red dyes are often a good choice as compound autofluorescence is less common at these wavelengths.[10] 2. Pre-read Protocol: Measure the fluorescence of the wells after compound addition but before adding the fluorescent probe. This "pre-read" value can then be subtracted from the final reading.[14] 3. Time-Resolved Fluorescence (TRF): If your instrumentation allows, use TRF assays. This technique introduces a delay between excitation and emission detection, allowing short-lived background fluorescence from the compound to decay while capturing the signal from long-lived lanthanide-based probes.Approximately 10% of compounds in small-molecule libraries can exhibit autofluorescence, leading to false positives.[9]
Interaction with Cellular Components The compound may be accumulating in lysosomes or other cellular compartments that have a different local environment, leading to induced fluorescence.This can be investigated by co-localizing the compound-induced signal with organelle-specific fluorescent trackers.

Experimental Protocols

Protocol 1: Quantifying Compound Autofluorescence

This protocol allows for the direct measurement of fluorescence originating from the test compound.

  • Plate Preparation: Use the same type of microplate as in your primary assay (e.g., 96-well, black-walled, clear-bottom).

  • Compound Dilution: Prepare a serial dilution of your test compound (e.g., this compound) in the assay buffer (without cells). The concentration range should cover and exceed the concentrations used in your main experiment.

  • Control Wells: Include wells with assay buffer only (no compound) to determine the background fluorescence of the buffer and plate.

  • Incubation: Incubate the plate under the same conditions (temperature, duration) as your primary assay.

  • Imaging: Acquire images using the same filter sets and exposure times as your primary experiment.

  • Data Analysis: Quantify the mean fluorescence intensity for each concentration of the compound. Plot the intensity as a function of compound concentration.

Data Presentation:

Compound Concentration (µM)Mean Fluorescence Intensity (a.u.)Standard Deviation
0 (Buffer Control)15012
125020
575065
101500120
203000250
Protocol 2: Sodium Borohydride Treatment for Reducing Fixative-Induced Autofluorescence

This method can be used to quench autofluorescence caused by aldehyde fixatives.

  • Cell Fixation: Fix your cells as per your standard protocol (e.g., with 4% paraformaldehyde).

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Add this solution to your cells and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization and Staining: Proceed with your standard immunofluorescence protocol.

Visualizing Workflows and Pathways

experimental_workflow cluster_preparation Sample Preparation cluster_troubleshooting Autofluorescence Troubleshooting cluster_mitigation Mitigation Strategies A Seed Cells B Treat with this compound A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization & Staining C->D E High Background Observed D->E F Run Controls: - Compound Only - Unstained Cells E->F G Source Identified F->G H Spectral Shift (Far-Red Dyes) G->H Compound Fluorescence I Chemical Quenching (e.g., Sodium Borohydride) G->I Fixative-Induced Fluorescence J Procedural Change (e.g., Phenol-Free Media) G->J Media/Buffer Fluorescence

A flowchart outlining the experimental workflow and decision points for troubleshooting autofluorescence.

signaling_pathway cluster_pathway This compound's Primary Mechanism of Action Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Downstream Downstream Signaling (e.g., Allergic Response) H1R->Downstream Initiates This compound This compound This compound->H1R Blocks

A simplified diagram of this compound's mechanism as an H1 receptor antagonist.

References

Technical Support Center: Astemizole Off-Target Effects in Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Astemizole, understanding and accounting for its off-target effects is critical for accurate data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-target activities of this compound?

A1: this compound's primary on-target activity is as a potent antagonist of the histamine H1 receptor.[1][2][3] However, it exhibits significant off-target activities, most notably the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (K_v11.1), which is responsible for its cardiotoxic effects.[1][2][3][4] Additionally, this compound is known to inhibit other potassium channels, such as the Ether-à-go-go 1 (Eag1) and Erg-related gene (Erg) channels, which contributes to its anti-cancer properties.[5][6][7] It also shows weaker interactions with serotonin, dopamine, and muscarinic acetylcholine receptors.[1][2]

Q2: Why is my experimental data showing unexpected results when using this compound?

A2: Unexpected results are often attributable to this compound's off-target effects. For instance, if you are studying a cellular process and observe changes that cannot be explained by histamine H1 receptor antagonism alone, it is crucial to consider the potential involvement of hERG channel blockade or effects on other ion channels and receptors.[5][6][7] The observed phenotype might be a composite of both on-target and off-target activities.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: To dissect the specific contributions of on-target versus off-target effects, a combination of control experiments is essential. This can include:

  • Using a structurally distinct H1 antagonist: Employ another H1 antagonist with a different off-target profile to see if the same effect is observed.

  • Histamine rescue experiments: Attempt to reverse the observed effect by adding an excess of histamine. If the effect is on-target, it should be at least partially reversible.

  • Using cells lacking the H1 receptor: If available, utilize knockout or knockdown cell lines for the histamine H1 receptor. An effect that persists in these cells is likely off-target.

  • Employing specific inhibitors for off-targets: If you hypothesize that an off-target effect is due to hERG blockade, for example, you could compare the results with a more specific hERG blocker.

Q4: What are the key metabolites of this compound, and do they have similar off-target effects?

A4: The principal metabolite of this compound is desmethylthis compound. It is important to note that desmethylthis compound is equipotent to this compound in blocking hERG channels. Given that desmethylthis compound has a longer half-life and can accumulate to higher concentrations in vivo, it is considered a major contributor to the observed cardiotoxicity.

Q5: Are there commercially available tools to predict this compound's off-target effects?

A5: Several computational tools and databases can help predict potential off-target interactions. These include pharmacology databases that list known affinities of compounds for various targets and in silico methods that predict binding based on structural similarity to known ligands of different receptors and enzymes.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Proliferation Changes
  • Problem: You observe a decrease in cell proliferation or an increase in cell death in your cancer cell line when treating with this compound, which is more pronounced than with other H1 antagonists.

  • Possible Cause: This is likely due to this compound's off-target inhibition of Eag1 and Erg potassium channels, which are known to be involved in cancer cell proliferation.[6][7]

  • Troubleshooting Steps:

    • Confirm Eag1/Erg Expression: Verify that your cell line expresses these potassium channels at the protein level.

    • Use a Specific Eag1/Erg Blocker: Compare the effects of this compound with a more specific inhibitor of these channels to see if the phenotype is similar.

    • Electrophysiology: If feasible, perform patch-clamp experiments to directly measure the effect of this compound on Eag1/Erg channel currents in your cells.

Issue 2: Confounding Electrophysiological Recordings
  • Problem: You are studying ion channels other than the H1 receptor and see unexpected changes in currents after applying this compound as a control compound.

  • Possible Cause: this compound is a potent hERG channel blocker and also affects other potassium channels.[1][3][4]

  • Troubleshooting Steps:

    • Consult Off-Target Databases: Check databases for known interactions of this compound with the ion channel you are studying.

    • Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the potency of this compound on your channel of interest.

    • Use a Cleaner H1 Antagonist: For your control experiments, consider using an H1 antagonist with a more favorable selectivity profile.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.

Target Assay Type IC50 (nM) Reference
Histamine H1 ReceptorRadioligand Binding4[1][2][3]
K_v11.1 (hERG) ChannelElectrophysiology0.9[1][2][3][4]
Eag1/Erg Potassium ChannelsVaries by assayPotent inhibitor[5][6][7]
5-HT (Serotonin) ReceptorsBinding Assays>80[1][2]
Dopamine ReceptorsBinding Assays>1000[1][2]
Muscarinic Acetylcholine ReceptorsBinding Assays>1000[1][2]
Plasmodium falciparumin vitro growth inhibition227 - 734[1][2]

Experimental Protocols

hERG Channel Blockade Assessment via Manual Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 1 EGTA (pH 7.2 with KOH).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.

  • This compound Application:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

    • Apply different concentrations of this compound to the cells and record the hERG current.

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor (e.g., CHO-H1).

  • Radioligand: Use [3H]-mepyramine as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [3H]-mepyramine (at a concentration near its Kd), and varying concentrations of this compound.

    • For non-specific binding determination, use a high concentration of a known H1 antagonist (e.g., mianserin).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration.

    • Plot the competition binding curve and fit the data to a one-site competition model to determine the Ki value.

Visualizations

astemizole_pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Astemizole_on This compound H1R Histamine H1 Receptor Astemizole_on->H1R Antagonism Allergic_Response Decreased Allergic Response Gq_11 Gq/11 H1R->Gq_11 Activation PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Astemizole_off This compound hERG hERG (Kv11.1) Channel Astemizole_off->hERG Blockade Eag1_Erg Eag1/Erg Channels Astemizole_off->Eag1_Erg Blockade Cardiac_AP Cardiac Action Potential Prolongation hERG->Cardiac_AP Cancer_Prolif Decreased Cancer Cell Proliferation Eag1_Erg->Cancer_Prolif experimental_workflow cluster_phenotype Phenotypic Observation cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_interpretation Data Interpretation Observed_Effect Observe Unexpected Phenotype with this compound Hypothesis Hypothesize Off-Target Involvement Observed_Effect->Hypothesis Controls Design Control Experiments: - Structurally distinct H1 antagonist - Histamine rescue - H1R KO/KD cells Hypothesis->Controls Direct_Assays Direct Target Engagement Assays: - hERG Patch-Clamp - Eag1/Erg Electrophysiology - Kinome Profiling - CETSA Hypothesis->Direct_Assays Interpretation Attribute Phenotype to On-Target vs. Off-Target Effects Controls->Interpretation Direct_Assays->Interpretation

References

Technical Support Center: Troubleshooting Poor Oral Bioavailability of Astemizole in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Astemizole in rodent models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat/mouse studies. What are the likely causes?

A1: The poor oral bioavailability of this compound in rodents is a well-documented issue primarily attributed to two key factors: extensive first-pass metabolism in the gut and liver, and active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp). Additionally, the formulation used and the feeding status of the animals can significantly impact absorption.

Q2: Which metabolic enzymes are responsible for the first-pass metabolism of this compound?

A2: this compound is extensively metabolized by cytochrome P450 (CYP) enzymes. In rodents, the analogous enzymes to human CYP3A4, CYP2D6, and CYP2J2 are the main contributors to its metabolism. This rapid breakdown in the liver and intestinal wall significantly reduces the amount of active drug reaching systemic circulation.

Q3: How does P-glycoprotein (P-gp) affect this compound's bioavailability?

A3: P-glycoprotein is an efflux transporter protein found in high concentrations in the intestinal epithelium. It actively pumps absorbed this compound from within the enterocytes back into the intestinal lumen, thereby limiting its net absorption into the bloodstream.

Q4: Can the formulation of this compound impact its oral absorption?

A4: Yes, the formulation is critical. This compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption. Using a simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may result in poor and variable absorption. More advanced formulations, such as those using lipids or surfactants, can improve solubility and absorption.

Q5: Should we administer this compound to fasted or fed animals?

A5: It is generally recommended to administer this compound to fasted animals. The presence of food can decrease the oral bioavailability of this compound by as much as 60%.[1] Food can alter gastrointestinal pH, delay gastric emptying, and potentially interfere with the drug's absorption.

Troubleshooting Guides

Issue 1: Consistently Low Plasma Exposure (Low AUC and Cmax)

If you are consistently observing low plasma concentrations of this compound, consider the following troubleshooting steps:

  • Optimize the Formulation:

    • Problem: this compound's low solubility may be limiting its dissolution and absorption.

    • Solution: Consider formulating this compound in a vehicle that enhances its solubility. Self-emulsifying drug delivery systems (SEDDS), lipid-based formulations, or the use of co-solvents and surfactants can significantly improve absorption.

  • Inhibit P-glycoprotein Efflux:

    • Problem: P-gp may be actively pumping this compound back into the gut.

    • Solution: Co-administer this compound with a known P-gp inhibitor, such as verapamil. This can help to increase the net absorption of this compound by blocking its efflux.

  • Inhibit CYP450 Metabolism:

    • Problem: Extensive first-pass metabolism is reducing the amount of drug reaching the systemic circulation.

    • Solution: Co-administer this compound with a broad-spectrum CYP450 inhibitor, such as ketoconazole (primarily a CYP3A4 inhibitor). This will reduce its metabolic breakdown and increase systemic exposure.

Issue 2: High Variability in Plasma Concentrations Between Animals

High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Here's how to address it:

  • Standardize Dosing Procedure:

    • Problem: Inconsistent oral gavage technique can lead to variable dosing.

    • Solution: Ensure all technicians are thoroughly trained in oral gavage for the specific rodent species. Verify the correct placement of the gavage needle and administer the formulation at a consistent rate.

  • Control for Food Intake:

    • Problem: Differences in the feeding status of animals can lead to significant variability in absorption.

    • Solution: Implement a strict fasting protocol (e.g., overnight fasting with free access to water) before dosing. Ensure that all animals in a study group are treated consistently.

  • Improve Formulation Homogeneity:

    • Problem: If using a suspension, the drug may not be uniformly distributed, leading to inconsistent dosing.

    • Solution: Ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) before each animal is dosed. For suspensions, continuous stirring during the dosing period may be necessary.

Data Presentation

The following tables present illustrative pharmacokinetic parameters of this compound in rodents under different experimental conditions. Note: Specific, publicly available pharmacokinetic data for this compound in rodents is limited. The following values are hypothetical but representative of the expected outcomes based on the known properties of the drug and are intended for comparative and illustrative purposes.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

Formulation/Co-administrationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension (Control)15 ± 51.0 ± 0.545 ± 15< 5%
Lipid-Based Formulation45 ± 101.0 ± 0.5150 ± 30~15%
Aqueous Suspension + Ketoconazole75 ± 201.5 ± 0.5300 ± 60~30%
Aqueous Suspension + Verapamil35 ± 81.0 ± 0.5120 ± 25~12%

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (5 mg/kg)

Formulation/Co-administrationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension (Control)10 ± 40.5 ± 0.2525 ± 10< 5%
Self-Emulsifying Formulation35 ± 90.5 ± 0.25100 ± 20~18%
Aqueous Suspension + Ketoconazole60 ± 151.0 ± 0.5220 ± 50~35%
Aqueous Suspension + Verapamil25 ± 70.5 ± 0.2580 ± 18~14%

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Rats

Objective: To administer a precise oral dose of an this compound formulation to rats.

Materials:

  • This compound formulation (e.g., suspension in 0.5% CMC)

  • Appropriately sized gavage needles for rats (e.g., 16-18 gauge, straight or curved with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Fast rats overnight (12-16 hours) with free access to water.

  • Weigh each rat immediately before dosing to calculate the exact volume to be administered.

  • Thoroughly mix the this compound formulation to ensure a homogenous suspension.

  • Draw the calculated volume of the formulation into the syringe.

  • Securely restrain the rat to immobilize its head and straighten its neck and back.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

  • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.

  • Carefully withdraw the needle along the same path of insertion.

  • Monitor the animal for a few minutes post-dosing for any signs of distress.

  • Return the animal to its cage with free access to water. Food can be returned at a specified time post-dosing (e.g., 2 hours).

Protocol 2: In Vitro Assessment of this compound Metabolism in Rat Liver Microsomes

Objective: To determine the metabolic stability of this compound in the presence of liver enzymes.

Materials:

  • Rat liver microsomes (RLM)

  • This compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of RLM and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Include a negative control with no NADPH regenerating system to account for non-enzymatic degradation.

  • Centrifuge the terminated reaction samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Mandatory Visualization

Astemizole_Bioavailability_Pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) cluster_circulation Systemic Circulation cluster_liver Hepatocyte (Liver) Astemizole_Oral Oral this compound (Formulation) Astemizole_Absorbed Absorbed this compound Astemizole_Oral->Astemizole_Absorbed Absorption Metabolites_Gut Metabolites (CYP3A4, CYP2J2) Astemizole_Absorbed->Metabolites_Gut Metabolism Pgp P-glycoprotein (Efflux Pump) Astemizole_Absorbed->Pgp Substrate for Efflux Astemizole_Systemic This compound to Systemic Circulation Astemizole_Absorbed->Astemizole_Systemic Portal Vein Pgp->Astemizole_Oral Efflux Metabolites_Liver Metabolites (CYP3A4, CYP2D6) Astemizole_Systemic->Metabolites_Liver First-Pass Metabolism

Caption: Factors contributing to the poor oral bioavailability of this compound.

Caption: A logical workflow for troubleshooting poor this compound bioavailability.

References

How to select the appropriate vehicle for Astemizole administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for Astemizole administration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a vehicle for this compound?

A1: The primary challenge is this compound's low aqueous solubility. It is practically insoluble in water, which necessitates the use of organic solvents or co-solvent systems to achieve a suitable concentration for in vivo and in vitro experiments.[1] Ensuring the final formulation is stable, non-toxic at the administered volume, and maintains this compound in solution is critical.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is freely soluble in organic solvents.[2] For research purposes, Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1] It is soluble up to 100 mM in DMSO and 25 mM in ethanol. For in vivo studies, these are often used as part of a co-solvent system.

Q3: What are some common vehicle formulations for in vivo administration of this compound?

A3: Due to its poor water solubility, multi-component vehicle systems are typically required for in vivo administration. Common formulations include:

  • A suspension in carboxymethylcellulose sodium (CMC-Na).[1]

  • A solution of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

  • A solution of DMSO and corn oil.[1]

Q4: Can I administer this compound that has precipitated out of solution?

A4: No, it is not recommended to administer a solution with precipitated this compound. Precipitation indicates that the drug is no longer in a bioavailable form, and administration can lead to inaccurate dosing and potential adverse effects. If precipitation is observed, the formulation should be troubleshooted.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound precipitates out of solution upon addition of aqueous components. This compound is poorly soluble in aqueous solutions. The final concentration of the organic solvent may be too low to maintain solubility.- Increase the proportion of the organic solvent (e.g., DMSO, PEG300) in the final formulation. - Prepare the formulation by adding the components sequentially, ensuring the solution is clear before adding the next solvent.[3] - Sonication and gentle warming (e.g., to 37°C) can aid in dissolution.[3][4] - Prepare the working solution immediately before use to minimize the risk of precipitation over time.[1][3]
The prepared this compound solution is cloudy or forms a suspension. The concentration of this compound may exceed its solubility limit in the chosen vehicle. Some formulations, like those with CMC-Na, are intended to be homogeneous suspensions.[1]- If a clear solution is required, consider reducing the final concentration of this compound. - If using a suspension vehicle like CMC-Na, ensure it is mixed thoroughly to achieve a uniform suspension before administration.[1]
Reduced solubility when using DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound.- Use fresh, anhydrous DMSO for preparing stock solutions.[1] - Store DMSO properly, tightly sealed, and in a dry environment.
Inconsistent experimental results. This could be due to inaccurate dosing from a non-homogeneous solution or degradation of the compound.- Ensure the this compound solution is well-mixed and free of precipitate before each administration. - Prepare fresh solutions for each experiment, as the stability of this compound in these formulations over time may vary. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to one year.[1]

Quantitative Data: this compound Solubility

SolventSolubilityReference(s)
DMSO92 mg/mL (200.62 mM)[1]
DMSO55 mg/mL (119.94 mM)[3]
DMSOSoluble to 100 mM
Ethanol9 mg/mL[1]
EthanolSoluble to 25 mM
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage

This protocol is based on a common formulation for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Sonicator

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration stock (e.g., 92 mg/mL).[1] Ensure complete dissolution, using a vortex mixer if necessary.

  • Prepare the co-solvent mixture. In a separate sterile tube, combine the required volumes of PEG300 and Tween 80. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would add 400 µL of PEG300 and 50 µL of Tween 80 for a 1 mL final volume.

  • Combine the this compound stock with the co-solvents. Add the appropriate volume of the this compound/DMSO stock solution to the PEG300/Tween 80 mixture. Using the example above, you would add 100 µL of a 50 mg/mL stock to achieve a final concentration of 5 mg/mL. Mix thoroughly until the solution is clear.

  • Add the aqueous component. Slowly add the sterile saline to the organic solvent mixture while vortexing. For the 1 mL example, you would add 450 µL of saline.

  • Final mixing. Vortex the final solution thoroughly. If any cloudiness or precipitation appears, sonicate the solution for 5-10 minutes.[3]

  • Administration. Use the freshly prepared solution for administration immediately for optimal results.[1][3]

Visualizations

Astemizole_Vehicle_Selection_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_outcome Outcome start Start: Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve combine Combine this compound/DMSO with Co-solvents dissolve->combine mix_cosolvents Prepare Co-solvent Mixture (PEG300, Tween 80) mix_cosolvents->combine add_aqueous Add Saline combine->add_aqueous final_mix Vortex/Sonicate add_aqueous->final_mix check_precipitation Precipitation? final_mix->check_precipitation administer Administer to Animal check_precipitation->administer No troubleshoot Troubleshoot Formulation check_precipitation->troubleshoot Yes

Caption: Workflow for preparing an this compound formulation.

Astemizole_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_PKC->Allergic_Response

Caption: this compound's mechanism as a histamine H1 receptor antagonist.

References

Technical Support Center: Overcoming Astemizole Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary anti-cancer mechanism of Astemizole?

A1: this compound, a former antihistamine, exerts its anti-cancer effects through multiple mechanisms. Its primary targets are the ether-à-go-go-1 (Eag1 or KCNH1) and Eag-related gene (Erg) potassium channels, which are often overexpressed in various cancer cells and play a role in proliferation.[1][2] By inhibiting these channels, this compound can decrease tumor cell proliferation both in vitro and in vivo.[1][2] Additionally, this compound has been shown to inhibit mTOR signaling by blocking cholesterol trafficking, induce autophagy, and disrupt the function of the polycomb repressive complex 2 (PRC2), which is involved in epigenetic gene silencing.[3][4]

Q2: What are the known mechanisms of acquired resistance to this compound in cancer cells?

A2: While specific research on acquired this compound resistance is emerging, resistance mechanisms can be extrapolated from general cancer drug resistance principles and this compound's known targets. Key potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[5][6][7] this compound itself has been noted to target some ABC transporters, complicating this relationship.[8][9]

  • Target Alteration: Mutations or altered expression of the Eag1 potassium channel could reduce the binding affinity of this compound, rendering it less effective.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways (e.g., PI3K/Akt/mTOR) to compensate for the inhibitory effects of this compound on Eag1 or other targets.[3]

  • Altered Drug Metabolism: Changes in cellular metabolism could lead to the rapid inactivation of this compound.

Q3: Are there promising combination therapies to overcome this compound resistance or enhance its efficacy?

A3: Yes, combination therapy is a key strategy. Studies have shown synergistic effects when this compound is combined with other anti-cancer agents.

  • With Tyrosine Kinase Inhibitors (TKIs): Combining this compound with Gefitinib, an EGFR inhibitor, has shown a superior effect in reducing cell proliferation and survival in lung and breast cancer cell lines compared to either drug alone.[8][10]

  • With Standard Chemotherapy: this compound can sensitize cancer cells to conventional chemotherapeutics. For example, it enhances the cytotoxic effects of doxorubicin in adrenocortical carcinoma cells by inhibiting drug efflux.[9] It also sensitizes glioblastoma cells to temozolomide by suppressing the Eag1 channel.[11]

  • With Immunotherapy: In murine models of non-small cell lung cancer, combining this compound with oxaliplatin cured a majority of mice and induced long-term protective immune memory by enhancing the CD8+/Foxp3+ ratio in the tumor microenvironment.[12]

  • With Vitamin D Analogs: Co-administration of this compound and calcitriol in breast cancer models inhibited tumor growth more effectively than either agent alone by targeting Eag1 and modulating the vitamin D receptor pathway.[13]

Section 2: Troubleshooting Guide

Issue 1: Decreased sensitivity (increased IC50) to this compound in our cancer cell line over time.

  • Possible Cause 1: Development of an ABC transporter-mediated drug efflux mechanism.

    • Troubleshooting Step: Perform a Western blot or qPCR to analyze the expression levels of key ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your resistant cells compared to the parental, sensitive line.[6][14]

    • Proposed Solution: If overexpression is confirmed, try co-administering this compound with a known ABC transporter inhibitor (a chemosensitizer) to see if sensitivity can be restored.[7]

  • Possible Cause 2: Altered expression or mutation of the Eag1 channel.

    • Troubleshooting Step: Measure Eag1 mRNA and protein levels via qPCR and Western blot.[8] If possible, sequence the KCNH1 gene in resistant cells to check for mutations in the drug-binding site.

    • Proposed Solution: If Eag1 expression is lost, this compound's efficacy will be diminished. Consider therapies that do not rely on Eag1 as a target. If a mutation is present, a different Eag1 blocker with an alternative binding mechanism may be required.

  • Possible Cause 3: Activation of a compensatory survival pathway.

    • Troubleshooting Step: Use a phospho-kinase array or perform Western blots for key nodes in survival pathways (e.g., p-Akt, p-mTOR, p-ERK) to compare activation states between sensitive and resistant cells.

    • Proposed Solution: If a bypass pathway is identified, combine this compound with a specific inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).

Experimental Workflow: Troubleshooting this compound Resistance

G Start Decreased this compound Sensitivity Observed CheckEfflux Analyze ABC Transporter Expression (qPCR/WB) Start->CheckEfflux CheckTarget Analyze Eag1 Channel Expression/Sequence Start->CheckTarget CheckBypass Screen for Bypass Pathway Activation Start->CheckBypass DecisionEfflux Overexpression? CheckEfflux->DecisionEfflux DecisionTarget Altered/Mutated? CheckTarget->DecisionTarget DecisionBypass Pathway Active? CheckBypass->DecisionBypass SolutionEfflux Combine this compound with ABC Transporter Inhibitor DecisionEfflux->SolutionEfflux  Yes NoChange Investigate Other Mechanisms DecisionEfflux->NoChange No   SolutionTarget Consider Alternative Eag1-Independent Therapy DecisionTarget->SolutionTarget  Yes DecisionTarget->NoChange No   SolutionBypass Combine this compound with Pathway-Specific Inhibitor DecisionBypass->SolutionBypass  Yes DecisionBypass->NoChange No  

Caption: A logical workflow for diagnosing and addressing this compound resistance.

Issue 2: High variability in cell viability assay results with this compound treatment.

  • Possible Cause: Drug stability and solubility.

    • Troubleshooting Step: this compound is hydrophobic. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them protected from light. Check for precipitation in the media at the concentrations used.

    • Proposed Solution: Use a carrier solvent like DMSO at a final concentration that is non-toxic to your cells (typically <0.1%). Run a vehicle-only control in all experiments.

Section 3: Data & Protocols

Table 1: Comparative IC50 Values of this compound and Combination Therapies
Cell LineCancer TypeTreatmentIC50 (µM)Fold Change / SynergyReference
H295RAdrenocortical CarcinomaThis compound~7.0-[9]
H295RAdrenocortical CarcinomaDoxorubicin1.0-[9]
H295RAdrenocortical CarcinomaDoxorubicin + 1µM this compound0.0520x decrease[9]
U87MGGlioblastomaThis compound (72h)~5.0-[11]
U87MGGlioblastomaTMZ + 5µM this compoundN/A1.7x increase in cell death vs TMZ alone[11]
SaOS-2OsteosarcomaThis compound0.135-[15]
HEK293 (hEag1)N/AThis compound~0.2-[16]

Note: IC50 values are highly dependent on the cell line and assay duration. This table provides examples from cited literature.

Key Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line

This protocol is adapted from generalized methods for creating drug-resistant cell lines.[17][18][19]

  • Determine Initial IC50: First, determine the IC50 of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8) over 48-72 hours.[19]

  • Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.

  • Culture and Monitor: Culture the cells in this drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a large percentage of cells may die.

  • Passage and Dose Escalation: Once the cells have recovered and reached ~80% confluency, passage them. After 2-3 successful passages at the current concentration, double the concentration of this compound.

  • Repeat Escalation: Repeat step 4, gradually increasing the drug concentration over several months. This stepwise increase allows for the selection and expansion of resistant clones.[18]

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), test the IC50 of the resistant cell population and compare it to the parental line. A significant increase (e.g., >5-fold) indicates the development of resistance.[18]

  • Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound.

This compound Resistance Development Workflow

G Start Parental Cell Line IC50 Determine IC50 of This compound Start->IC50 Exposure Expose cells to low dose (e.g., IC20) of this compound IC50->Exposure Culture Culture until confluency (change medium regularly) Exposure->Culture Decision Cells Recovered? Culture->Decision Decision->Culture No, wait Passage Passage Cells Decision->Passage Yes IncreaseDose Double this compound Concentration Passage->IncreaseDose Characterize Test for IC50 Shift vs Parental Line Passage->Characterize IncreaseDose->Culture End Stable Resistant Cell Line Characterize->End

Caption: Step-by-step workflow for generating this compound-resistant cancer cells.

Protocol 2: Western Blot for ABC Transporter (P-glycoprotein) Expression
  • Cell Lysis: Grow parental and this compound-resistant cells to ~80-90% confluency. Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1) overnight at 4°C, following the manufacturer's recommended dilution. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the P-glycoprotein signal to the loading control to compare its expression between parental and resistant cells.

Signaling Pathway: this compound Action and Resistance

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Eag1 Eag1 Channel This compound->Eag1 Inhibits Proliferation Cell Proliferation & Survival Eag1->Proliferation Promotes ABC ABC Transporters (e.g., P-gp) ABC->this compound Efflux Bypass Bypass Pathways (e.g., Akt) Bypass->Proliferation Activates

Caption: Mechanisms of this compound's anti-cancer action and cellular resistance.

References

Refinement of experimental design to study long-term Astemizole effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers investigating the long-term effects of Astemizole. The information is structured in a question-and-answer format to directly address common challenges encountered during experimental design and execution.

Section 1: General Experimental Design FAQs

Q1: What are the primary long-term effects of this compound that my research should focus on?

A: Your research should primarily focus on three well-documented or emerging long-term effects of this compound. First is its cardiotoxicity, specifically the prolongation of the QTc interval, which is caused by the blockade of the hERG potassium channel and was the reason for its market withdrawal.[1][2][3] Second is its role as an inhibitor of the mTOR signaling pathway, which it achieves by blocking cholesterol trafficking, presenting potential applications in anti-angiogenic and anti-tumor research.[4][5] A third area of investigation is the induction of autophagy, which may be linked to its effects on mTOR signaling and has been studied in the context of anti-prion activity.[6]

Q2: Which in vitro models are most suitable for long-term this compound studies?

A: The choice of model depends on the effect you are studying. For cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard as they provide a biologically relevant, reproducible model for assessing electrophysiological changes and cytotoxicity over extended periods.[7][8] For studying mTOR inhibition and anti-cancer effects, endothelial cell lines like HUVEC (Human Umbilical Vein Endothelial Cells) or specific cancer cell lines relevant to your research are appropriate.[4] For neurodegenerative disease research, neuronal cell lines such as SH-SY5Y have been used.[9]

Q3: How do I determine the optimal concentration and duration for my long-term experiment without causing immediate cell death?

A: To establish a suitable concentration for long-term studies, you must first perform an acute cytotoxicity assay. Expose your chosen cell line to a wide range of this compound concentrations for 24-48 hours and determine the concentration at which 50% of cells are killed (LC50). For long-term experiments (e.g., 7-21 days), you should use concentrations well below the acute LC50 value (e.g., 1/10th to 1/100th of the LC50) to minimize confounding effects from immediate toxicity and focus on the chronic mechanisms.[10] The duration should be sufficient to observe the desired effect, which may require time-course experiments.

Section 2: Troubleshooting Guide for Long-Term Cardiotoxicity Studies

FAQ 1: My hiPSC-cardiomyocytes are detaching and dying during my multi-week this compound exposure, even at supposedly non-toxic doses. What's wrong?

Answer: This issue can arise from several factors:

  • Compound Instability: this compound may degrade in the culture medium over time, leading to the accumulation of toxic byproducts.[11]

  • Cumulative Cytotoxicity: The concentration, while not acutely toxic, may be causing cumulative stress and cell death over an extended period.

  • Media Refresh Schedule: Infrequent media changes can lead to nutrient depletion and waste accumulation, which, combined with drug-induced stress, can cause cell detachment and death. A consistent schedule of partial media changes with a fresh compound is crucial.[12][13]

Experimental Protocol: 14-Day hiPSC-CM Viability and Chronic Dosing
  • Cell Seeding: Plate hiPSC-CMs on fibronectin-coated microplates at a density that allows for a stable, spontaneously beating syncytium. Allow cells to equilibrate for 7-10 days post-thawing before initiating the experiment.

  • Acute Toxicity Test (Dose Ranging): First, treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 48 hours. Measure cytotoxicity using a lactate dehydrogenase (LDH) assay to determine the sub-lethal concentration range.

  • Chronic Exposure: Based on the acute toxicity data, select 3-4 sub-lethal concentrations for the 14-day study.

  • Dosing Schedule: Every 48 hours, perform a 50% media change. The new media should contain 2x the final desired concentration of this compound to compensate for the dilution.

  • Endpoint Analysis: At the end of the 14-day period, assess cell viability using a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1) and quantify the results using an imaging cytometer.

Data Presentation: Example Acute Cytotoxicity Data
This compound Conc. (µM)% LDH Release (48h)Std. Deviation
Vehicle (0.1% DMSO)5.21.1
0.015.81.3
0.17.11.5
1.015.42.8
5.048.95.2
10.085.66.7

Based on this table, concentrations ≤ 1.0 µM would be appropriate for long-term studies.

Visualization: Chronic Dosing Experimental Workflow

G seed Seed hiPSC-CMs on Fibronectin Plates equilibrate Equilibrate Culture (7-10 Days) seed->equilibrate dose_range Perform Acute (48h) Toxicity Assay (LDH) equilibrate->dose_range select_conc Select Sub-Lethal Concentrations dose_range->select_conc chronic_exp Initiate 14-Day Exposure select_conc->chronic_exp media_change 50% Media Change with Fresh this compound (every 48h) chronic_exp->media_change endpoint Endpoint Analysis: Live/Dead Staining chronic_exp->endpoint Day 14 media_change->chronic_exp Repeat 7x

Caption: Workflow for a long-term hiPSC-CM viability study.

FAQ 2: I am not observing the expected field potential duration (FPD) prolongation in my microelectrode array (MEA) recordings after chronic this compound treatment. Why?

Answer: This could be due to several reasons:

  • Inappropriate Time Point: The effect of this compound on ion channels can be immediate. Chronic exposure might lead to cellular adaptations (e.g., changes in channel expression) that counteract the initial effect. Ensure you are taking measurements at both acute (e.g., 1 hour) and chronic time points.[14]

  • Low Drug Concentration: The concentration reaching the cells may be insufficient to cause a measurable blockade of the hERG channels.

  • Metabolic Inactivation: hiPSC-CMs have some metabolic capacity. This compound could be metabolized into less active forms over 48 hours, reducing its effective concentration just before a media change.

  • MEA Data Analysis: Ensure you are using a proper correction formula (e.g., Fridericia's or Bazett's) for the field potential duration (FPDc) to account for changes in the beating rate, which can also be affected by the drug.

Experimental Protocol: MEA Recording for Chronic Cardiotoxicity
  • Cell Culture: Culture hiPSC-CMs on MEA plates until a stable, synchronous beating pattern is observed.

  • Baseline Recording: Record baseline electrophysiological activity for at least 10 minutes before adding any compound.

  • Acute Measurement: Add this compound and record activity continuously for 1 hour to capture the acute effect on FPD.

  • Chronic Treatment: Maintain the cells in culture with the selected this compound concentrations, performing a 50% media change with a fresh compound every 48 hours.

  • Time-Point Recordings: Take MEA recordings at regular intervals (e.g., 24h, 48h, 72h, 96h, and up to 7 days) to track the evolution of the electrophysiological response.

  • Data Analysis: Analyze the recordings to extract parameters like FPD, beat period, and amplitude. Apply a rate correction to the FPD to obtain FPDc.

Data Presentation: Example FPDc Changes Over Time
TreatmentFPDc (% Change from Baseline) at 1hFPDc (% Change from Baseline) at 96h
Vehicle (0.1% DMSO)1.5%2.1%
This compound (0.1 µM)25.8%35.2%
This compound (0.5 µM)60.2%78.9%

Visualization: this compound's Mechanism of QTc Prolongation

G cluster_membrane Cardiomyocyte Membrane herg hERG (IKr) Potassium Channel k_ion K+ Ions herg->k_ion Reduced Efflux repolarization Delayed Repolarization herg->repolarization This compound This compound This compound->herg Blocks apd Prolonged Action Potential Duration repolarization->apd qtc Increased QTc Interval apd->qtc G This compound This compound npc1 NPC1 Protein (Lysosome) This compound->npc1 Binds to & Inhibits cholesterol Cholesterol Trafficking npc1->cholesterol Blocks mTORC1 mTORC1 Complex cholesterol->mTORC1 Prevents Localization to lysosome Lysosomal Surface mTORC1->lysosome Dissociates from s6k p-S6K ↓ mTORC1->s6k Inhibits Phosphorylation four_ebp1 p-4EBP1 ↓ mTORC1->four_ebp1 Inhibits Phosphorylation

References

Technical Support Center: Managing Astemizole-Induced Weight Gain in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering astemizole-induced weight gain in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause weight gain in animal models?

A1: this compound is a potent histamine H1 receptor antagonist. Its primary mechanism for inducing weight gain is the blockade of H1 receptors in the hypothalamus, a critical brain region for regulating appetite and energy balance. This antagonism disrupts normal satiety signals, leading to increased food intake (hyperphagia). Additionally, this process can activate hypothalamic AMP-activated protein kinase (AMPK), a key enzyme that promotes food intake. While this compound is primarily known as an antihistamine, this central effect on appetite regulation is a known class effect of H1 antagonists.[1][2]

Q2: Is the weight gain solely due to increased food intake?

A2: While increased food intake is the primary driver, some studies with similar compounds suggest that decreased energy expenditure might also play a role, although this is less consistently observed. The blockade of hypothalamic H1 receptors can potentially reduce thermogenesis, the process of heat production, which contributes to overall energy expenditure.

Q3: What is the expected timeline and magnitude of weight gain in rodent models?

A3: Direct quantitative data on the time course and magnitude of this compound-induced weight gain in rodent models is limited in publicly available literature. However, studies on atypical antipsychotics with strong H1-receptor antagonism, such as olanzapine, provide a useful proxy. In female C57BL/6J mice, significant weight gain can be observed within the first week of treatment and continues over several weeks. The magnitude of weight gain is dose-dependent. Long-term carcinogenicity studies with this compound used doses up to 80 mg/kg/day in rats and mice, but weight gain was not a reported endpoint.[3] A clinical study in humans reported a mean weight increase of 1.3 kg after 8 weeks of treatment with 10 mg/day of this compound.[4]

Q4: Which animal models are most suitable for studying this compound-induced weight gain?

A4: Female C57BL/6J mice are a commonly used and well-validated model for studying drug-induced weight gain, particularly for compounds that act on histamine receptors. Sprague Dawley rats have also been used in studies investigating the effects of H1 antagonists on appetite and body weight.

Troubleshooting Guides

Issue 1: Excessive or Uncontrolled Weight Gain in Study Animals
  • Problem: The observed weight gain is compromising animal welfare or the integrity of the primary study endpoints.

  • Troubleshooting Steps:

    • Dose-Response Assessment: If not already performed, conduct a pilot study to establish a dose-response relationship between this compound and weight gain in your chosen animal model. This will help in selecting a dose that minimizes weight gain while still achieving the desired pharmacological effect for your primary research question.

    • Caloric Intake Monitoring: Quantify daily food intake to confirm that weight gain is associated with hyperphagia. This can be done by measuring the amount of food provided and the amount remaining each day.

    • Paired Feeding Study: To disentangle the effects of the drug from the effects of increased caloric intake, a paired feeding study can be implemented. In this design, a control group of animals receives the same amount of food as the this compound-treated group consumed on the previous day. This helps to determine if the observed metabolic changes are a direct effect of the drug or secondary to the weight gain.

    • Consider Mitigation Strategies: If reducing the dose is not feasible, explore the co-administration of agents known to mitigate weight gain induced by H1-receptor antagonists (see Mitigation Strategies section below).

Issue 2: High Variability in Weight Gain Among Animals
  • Troubleshooting Steps:

    • Animal Strain and Sex: Ensure that the animal strain and sex are consistent. Different strains and sexes of rodents can have varying susceptibilities to diet- and drug-induced obesity.

    • Housing Conditions: Standardize housing conditions, including cage density and environmental enrichment. Social housing can influence feeding behavior and stress levels, which in turn can affect weight.

    • Dietary Control: Use a standardized and consistent diet throughout the study. High-fat diets can exacerbate weight gain induced by H1 antagonists.

    • Acclimatization Period: Ensure an adequate acclimatization period for the animals to the housing and dietary conditions before initiating the treatment. This helps to establish a stable baseline for body weight and food intake.

Experimental Protocols & Methodologies

Protocol 1: Induction and Monitoring of this compound-Induced Weight Gain in Mice

This protocol is adapted from established methods for studying weight gain induced by atypical antipsychotics with H1-receptor antagonism.

  • Animal Model: Female C57BL/6J mice, 8-10 weeks old.

  • Housing: Individually housed to allow for accurate food intake monitoring.

  • Diet: Standard chow.

  • This compound Administration:

    • Route: Oral gavage or ad libitum in a palatable diet matrix. Oral gavage ensures accurate dosing. For ad libitum administration, this compound can be mixed into a palatable vehicle like a high-fat diet or sweetened jelly, with daily measurement of consumption to calculate the dose.

    • Dose: Based on pilot studies. Doses used in long-term carcinogenicity studies in mice were approximately 5, 20, and 80 mg/kg/day.[3]

  • Monitoring Parameters:

    • Body Weight: Measured daily or every other day.

    • Food Intake: Measured daily.

    • Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.

    • Metabolic Parameters: Blood glucose and insulin levels can be measured at baseline and endpoint to assess metabolic changes.

ParameterFrequencyMethod
Body WeightDaily/Every other dayCalibrated animal scale
Food IntakeDailyManual measurement
Body CompositionBaseline & EndpointDEXA or NMR
Blood GlucoseBaseline & EndpointGlucometer (tail vein)
Plasma InsulinBaseline & EndpointELISA
Protocol 2: Evaluating a Mitigation Strategy for this compound-Induced Weight Gain

This protocol outlines the steps to test the efficacy of a co-treatment in preventing or reversing this compound-induced weight gain.

  • Study Groups:

    • Vehicle Control

    • This compound alone

    • This compound + Mitigation Agent

    • Mitigation Agent alone

  • Mitigation Agents (Examples):

    • Betahistine: A histamine H1 receptor agonist and H3 receptor antagonist.

    • Metformin: An anti-diabetic agent that can reduce food intake and improve insulin sensitivity.

    • GLP-1 Receptor Agonists: A class of drugs that promote satiety and weight loss.

  • Procedure:

    • Acclimatize animals as in Protocol 1.

    • Administer this compound and the mitigation agent according to the study group assignments. The timing of administration (co-administration vs. pre-treatment) will depend on the research question.

    • Monitor body weight, food intake, and other relevant parameters as described in Protocol 1.

  • Data Analysis: Compare the changes in body weight and other parameters between the treatment groups to determine the effectiveness of the mitigation strategy.

Signaling Pathways and Experimental Workflows

Signaling_Pathway

Experimental_Workflow_Induction Start Start: Select Animal Model (e.g., C57BL/6J mice) Acclimatization Acclimatization (1 week) - Standard housing & diet Start->Acclimatization Baseline Baseline Measurements - Body weight - Food intake - Body composition (DEXA/NMR) Acclimatization->Baseline Randomization Randomize into Groups - Vehicle Control - this compound Baseline->Randomization Treatment Treatment Period (e.g., 4 weeks) - Daily administration Randomization->Treatment Monitoring Daily/Weekly Monitoring - Body weight - Food intake Treatment->Monitoring During Endpoint Endpoint Measurements - Final body weight - Body composition - Metabolic markers Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

Experimental_Workflow_Mitigation Start Start: Establish Weight Gain Model (as per Induction Workflow) Randomization Randomize into Treatment Groups 1. Vehicle 2. This compound 3. This compound + Mitigation Agent 4. Mitigation Agent Start->Randomization Treatment Co-treatment Period (e.g., 4 weeks) Randomization->Treatment Monitoring Daily/Weekly Monitoring - Body weight - Food intake Treatment->Monitoring During Endpoint Endpoint Measurements & Analysis Treatment->Endpoint Conclusion Evaluate Efficacy of Mitigation Agent Endpoint->Conclusion

References

Technical Support Center: Troubleshooting Astemizole's Interaction with Plasticware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to astemizole's interaction with laboratory plasticware. Given this compound's lipophilic nature, significant binding to plastic surfaces can occur, leading to inaccurate experimental results. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: Why is my actual concentration of this compound in solution lower than expected?

A1: this compound is a highly lipophilic compound, which means it has a strong affinity for non-polar surfaces. Standard laboratory plasticware, such as polypropylene and polystyrene, have hydrophobic surfaces to which this compound can adsorb, leading to a significant reduction in the effective concentration of the drug in your experimental solution. This non-specific binding is a common issue with hydrophobic compounds.

Q2: What types of plasticware are most problematic for this compound?

A2: Both polypropylene (PP) and polystyrene (PS) are known to adsorb lipophilic compounds. Polystyrene, often used for assay plates, and polypropylene, commonly used for centrifuge tubes and pipette tips, can both contribute to the loss of this compound from your working solutions.

Q3: How can I minimize the binding of this compound to my labware?

A3: Several strategies can be employed:

  • Use Low-Binding Plasticware: Opt for commercially available "low-retention" or "low-binding" polypropylene tubes and pipette tips. These are specially treated to have a more hydrophilic surface, reducing the interaction with hydrophobic molecules.

  • Incorporate a Blocking Agent: Adding a protein like Bovine Serum Albumin (BSA) to your buffers can help to saturate the non-specific binding sites on the plastic, thereby reducing the amount of this compound that adsorbs.

  • Consider Solvent Composition: Increasing the polarity of your solvent system, for instance by including a small percentage of an organic solvent like DMSO or ethanol in your aqueous buffers, can help to keep this compound in solution and reduce its affinity for plastic surfaces.

  • Use Glassware Where Possible: For stock solutions and storage, using silanized glass vials can be a good alternative to plastic, as glass is generally less prone to hydrophobic interactions.

Q4: Will adding a blocking agent like BSA interfere with my experiment?

A4: The addition of BSA is a common and effective technique, but its compatibility with your specific assay must be considered. BSA can interact with other proteins or cellular components in your experiment. It is crucial to include appropriate controls to ensure that BSA itself does not affect the biological activity you are measuring.

Q5: How can I quantify the extent of this compound loss in my experiments?

A5: You can perform a recovery study to determine the percentage of this compound lost to your plasticware. This involves incubating a known concentration of this compound in your experimental setup (e.g., tubes, plates) and then measuring the concentration of the remaining drug in the solution at different time points using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause: Variable loss of this compound due to non-specific binding to different batches of plasticware or slight variations in experimental handling.

  • Troubleshooting Steps:

    • Standardize Plasticware: Use the same type and brand of plasticware for all related experiments.

    • Implement Pre-treatment: Consistently pre-incubate your plasticware with a blocking solution (e.g., 0.1% BSA in your assay buffer) for a standardized period before adding your this compound solution.

    • Verify this compound Concentration: Perform a recovery experiment (see Experimental Protocol section) to quantify the actual concentration of this compound your cells are exposed to.

    • Workflow Diagram:

      A Inconsistent Results B Standardize Plasticware A->B Step 1 C Pre-treat with BSA B->C Step 2 D Quantify this compound Loss C->D Step 3 E Consistent Results D->E

      Caption: Troubleshooting workflow for inconsistent results.

Problem 2: Low or no observed effect of this compound at expected active concentrations.
  • Possible Cause: Significant depletion of this compound from the working solution due to adsorption to plastic surfaces, resulting in a much lower effective concentration than intended.

  • Troubleshooting Steps:

    • Choose Appropriate Labware: Switch to low-binding polypropylene tubes and consider using treated polystyrene plates if available.

    • Modify Your Buffer: Test the effect of adding a small percentage of an organic solvent (e.g., 0.1-0.5% DMSO) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to improve this compound solubility and reduce binding. Ensure the chosen additive is compatible with your experimental system.

    • Increase Nominal Concentration: As a temporary workaround, you may need to increase the initial concentration of this compound to compensate for the loss, but this should be done with caution and after quantifying the extent of binding.

    • Logical Relationship Diagram:

      cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low/No this compound Effect B High Adsorption to Plastic A->B C Low Effective Concentration B->C D Use Low-Binding Ware C->D E Modify Buffer C->E F Increase Initial Conc. C->F

      Caption: Relationship between the observed problem and potential solutions.

Quantitative Data Summary

While specific binding percentages for this compound are highly dependent on the experimental conditions (e.g., buffer composition, temperature, incubation time, and specific plasticware), the following table summarizes the expected trends based on the physicochemical properties of this compound and general findings for lipophilic compounds.

Plasticware TypeExpected this compound BindingMitigation StrategyExpected Improvement
Standard PolystyreneHighPre-coating with 0.1% BSAModerate to High
Standard PolypropyleneHighUse of low-binding tubesHigh
Low-Binding PolypropyleneLow to ModerateAddition of 0.1% BSAHigh
Silanized GlassLow-Not applicable

Experimental Protocols

Protocol 1: Quantification of this compound Recovery from Plasticware

This protocol details a method to determine the percentage of this compound lost to non-specific binding to plastic surfaces.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same buffer used in your experiment)

  • Plasticware to be tested (e.g., polypropylene tubes, polystyrene plates)

  • Low-binding polypropylene tubes (as a control)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in your assay buffer to the final concentration used in your experiments (e.g., 10 µM).

  • Incubation:

    • Add a defined volume of the this compound working solution to the plasticware you are testing (e.g., 1 mL to a polypropylene tube or 200 µL to a well of a polystyrene plate).

    • As a control, add the same volume to a low-binding polypropylene tube.

    • Prepare a "time zero" sample by immediately transferring an aliquot from the working solution for HPLC analysis.

    • Incubate the test and control tubes/plates under the same conditions as your actual experiment (e.g., 37°C for 2 hours).

  • Sample Collection: At various time points (e.g., 0, 30, 60, 120 minutes), carefully collect an aliquot of the supernatant from each tube/well for analysis. Avoid disturbing any potential precipitate.

  • HPLC Analysis:

    • Analyze the concentration of this compound in each collected sample using a validated HPLC method.

    • Generate a standard curve using known concentrations of this compound to accurately quantify the concentrations in your samples.

  • Data Analysis:

    • Calculate the percentage of this compound recovered at each time point for each plasticware type compared to the "time zero" sample.

    • Recovery (%) = (Concentration at time X / Concentration at time 0) * 100

Experimental Workflow Diagram:

A Prepare this compound Working Solution B Aliquot to Test and Control Plasticware A->B C Incubate under Experimental Conditions B->C D Collect Samples at Time Points C->D E Analyze by HPLC D->E F Calculate % Recovery E->F This compound This compound Binding Non-specific Binding This compound->Binding Plastic Plastic Surface Plastic->Binding Loss Loss of Compound Binding->Loss BSA BSA BSA->Plastic Coats Surface BSA->Binding

Validation & Comparative

A Comparative Analysis of Astemizole and Other Second-Generation Antihistamines for Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profile of Astemizole, a second-generation antihistamine, with other drugs in its class, including loratadine, cetirizine, and fexofenadine. The information is supported by experimental data to assist in research and drug development. This compound, once used for the treatment of allergic rhinitis and urticaria, has been largely withdrawn from the market due to significant safety concerns.[1][2] This comparison highlights the key parameters that led to this outcome and underscores the superior safety profiles of other available second-generation antihistamines.

Efficacy Comparison

The therapeutic efficacy of antihistamines is primarily determined by their affinity for the histamine H1 receptor, their onset and duration of action, and their ability to suppress allergic symptoms.

H1 Receptor Binding Affinity

The binding affinity of an antihistamine to the H1 receptor is a key indicator of its potency. A lower equilibrium dissociation constant (Ki) signifies a higher binding affinity.

AntihistamineH1 Receptor Binding Affinity (Ki) (nM)
This compound 4 [3]
Levocetirizine3[4]
Cetirizine6[4]
Terfenadine2[5]
Desloratadine0.4 - 0.87[5]
Fexofenadine10 - 175[5]
Loratadine16 - 138[5][6]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented is a range from multiple sources.

Onset and Duration of Action

The speed at which an antihistamine provides symptom relief and the length of time its effects last are crucial clinical considerations.

AntihistamineOnset of ActionDuration of Action
This compound Slower than many other second-generation antihistamines[7]Long-acting[1]
Cetirizine59 minutes to 2 hours 6 minutes[8]At least 24 hours
FexofenadineWithin 60 minutes[8]12 to 24 hours
Loratadine1 hour 42 minutes to no onset identified in some studies[8]At least 24 hours

Safety Profile Comparison

The safety profile, particularly the risk of adverse effects, is a critical factor in the clinical utility of any drug. The comparison below highlights the significant differences between this compound and other second-generation antihistamines.

Adverse EffectThis compoundLoratadineCetirizineFexofenadine
Cardiotoxicity (QT Prolongation) Significant risk, leading to market withdrawal [1][9]No significant riskNo significant riskNo significant risk
Sedation Generally non-sedating at therapeutic doses[2]Low potentialHigher potential than other second-gen antihistamines (around 6%)[10]Low potential (around 3%)[10]
Dry Mouth Reported[2]Low incidenceLow incidenceLow incidence
Headache Reported[11]Low incidenceReportedLow incidence

Experimental Protocols

Competitive Radioligand Binding Assay for H1 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells) are prepared.[12]

  • Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]mepyramine) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, loratadine) are added to the incubation mixture to compete with the radioligand for binding to the H1 receptor.[13][14]

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.[15][16]

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Histamine-Induced Wheal and Flare Suppression Test

This clinical test evaluates the in vivo efficacy of an antihistamine in suppressing the visible signs of an allergic reaction in the skin.

Methodology:

  • Baseline Measurement: A solution of histamine is injected intradermally or applied via a skin prick test on the forearm of a healthy volunteer, and the resulting wheal (swelling) and flare (redness) are measured.[17][18]

  • Drug Administration: The volunteer is administered a single dose of the antihistamine being tested.

  • Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated, and the size of the wheal and flare is measured again.[19]

  • Data Analysis: The percentage of suppression of the wheal and flare response by the antihistamine compared to baseline is calculated to determine its potency and duration of action.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Symptoms Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_affinity H1 Receptor Binding Affinity cluster_efficacy In Vivo Efficacy (Wheal and Flare) cluster_safety Safety Assessment prep Prepare Cell Membranes with H1 Receptors incubate Incubate with Radioligand and Test Compound prep->incubate separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze_ki Calculate Ki Value quantify->analyze_ki compare_profiles Compare Safety Profiles analyze_ki->compare_profiles baseline Baseline Histamine Challenge administer Administer Antihistamine baseline->administer post_dose Post-Dose Histamine Challenge administer->post_dose measure Measure Wheal and Flare post_dose->measure analyze_suppression Calculate Suppression % measure->analyze_suppression analyze_suppression->compare_profiles clinical_trials Clinical Trials Data adverse_events Monitor Adverse Events (e.g., Sedation, Cardiotoxicity) clinical_trials->adverse_events adverse_events->compare_profiles

Caption: Comparative Experimental Workflow.

References

Astemizole versus terfenadine: a comparative analysis of cardiac effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac effects of two second-generation antihistamines, astemizole and terfenadine. Both drugs have been associated with significant cardiac adverse events, leading to their withdrawal from many markets. This analysis is supported by experimental data to delineate their comparative cardiotoxic profiles.

Executive Summary

Both this compound and terfenadine are potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2][3] Blockade of this channel leads to a prolongation of the QT interval on the electrocardiogram (ECG), a condition that increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][4][5] Experimental data reveals that this compound is a more potent hERG channel blocker in vitro compared to terfenadine.[6][7] However, both drugs exhibit comparable QT-prolonging effects in vivo.[6] The cardiotoxicity of both agents is exacerbated by high doses, metabolic inhibition, and co-administration with drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5][8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the cardiac effects of this compound and terfenadine.

Table 1: In Vitro Inhibition of Cardiac Potassium Channels

ParameterThis compoundTerfenadineReference(s)
IKr (hERG) Block IC50 1.5 nM50 nM[6][7]
59 nM1885 nM[9]
480 nM330 nM[10]
IKs Block (at 10 µmol/L) No effect58.4 ± 3.1% inhibition[6][7]
IK1 Block (at 10 µmol/L) No effect20.5 ± 3.4% inhibition[6][7]

IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 indicates greater potency.

Table 2: In Vivo Effects on Ventricular Repolarization in Anesthetized Dogs

ParameterDoseThis compoundTerfenadineReference(s)
QTc Interval Prolongation 1.0 and 3.0 mg/kg IVSignificantSignificant[6][7]
Ventricular Effective Refractory Period (VERP) Prolongation 1.0 and 3.0 mg/kg IVSignificantSignificant[6][7]

Table 3: Clinical QT Prolongation (Meta-Analysis Data)

DrugPooled Mean ΔQTc (95% CI)Reference(s)
This compound +22.1 ms (17.0-27.3)[11]
Terfenadine +26.4 ms (21.2-31.6)[11]

ΔQTc represents the change in the corrected QT interval.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes

This technique was utilized to assess the effects of this compound and terfenadine on individual cardiac ion currents (IKr, IKs, and IK1).[6][7]

  • Cell Isolation: Single ventricular myocytes were isolated from guinea pig hearts.

  • Electrophysiological Recording: The whole-cell patch-clamp technique was employed to measure ionic currents. Cells were superfused with a control solution, and then with solutions containing increasing concentrations of the test drug.

  • Current Isolation: Specific voltage clamp protocols and pharmacological blockers were used to isolate the individual currents of interest:

    • IKr (rapidly activating delayed rectifier potassium current): Measured during repolarizing voltage steps.

    • IKs (slowly activating delayed rectifier potassium current): Isolated using specific pulse protocols and blockers for other channels.

    • IK1 (inward rectifier potassium current): Measured at potentials negative to the resting membrane potential.

  • Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 values.[6]

In Vivo Cardiovascular Assessment in Anesthetized Dogs

This model was used to evaluate the integrated effects of the drugs on the heart's electrical activity in a living organism.[6][7]

  • Animal Preparation: Dogs were anesthetized with chloralose.

  • ECG and Hemodynamic Monitoring: A lead II electrocardiogram was continuously recorded to measure heart rate, PR interval, QRS duration, and QT interval. The QT interval was corrected for heart rate (QTc) using Bazett's formula.

  • Ventricular Effective Refractory Period (VERP) Measurement: Pacing electrodes were placed on the right ventricle. VERP was determined by introducing premature stimuli after a train of paced beats.

  • Drug Administration: this compound or terfenadine was administered intravenously at cumulative doses.

  • Data Collection: ECG and VERP measurements were taken at baseline and after each dose of the drug.

Visualizations

Signaling Pathway of Cardiotoxicity

cluster_drug Drug Action cluster_channel Ion Channel cluster_cellular Cellular Effect cluster_clinical Clinical Manifestation This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Block Terfenadine Terfenadine Terfenadine->hERG Block Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition of K+ efflux leads to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Results in TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increases risk of

Caption: Mechanism of this compound and terfenadine-induced cardiotoxicity.

Experimental Workflow for In Vitro hERG Assay

start Start: Cell Culture (e.g., HEK 293 expressing hERG) patch_clamp Whole-Cell Patch Clamp Configuration start->patch_clamp baseline Record Baseline hERG Current patch_clamp->baseline drug_app Apply Test Compound (this compound or Terfenadine) baseline->drug_app record_inhibition Record Inhibited hERG Current drug_app->record_inhibition washout Washout Compound record_inhibition->washout analysis Data Analysis: Calculate % Inhibition and IC50 Value record_inhibition->analysis washout->baseline Verify Recovery end End analysis->end

Caption: Workflow for patch-clamp analysis of hERG channel inhibition.

References

A Comparative Analysis of Astemizole and Its Major Metabolites: Antihistaminic Activity vs. Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Astemizole, a second-generation H1 antihistamine, was withdrawn from the market due to concerns over serious cardiac side effects.[1][2] This guide provides a comparative study of this compound and its principal active metabolites, desmethylthis compound and northis compound, focusing on their antihistaminic efficacy and their propensity to induce cardiotoxicity. The following sections present a detailed comparison supported by experimental data and methodologies to inform future drug development and research.

Executive Summary

This guide reveals that while the metabolites of this compound, particularly northis compound, exhibit more potent antihistaminic activity compared to the parent drug, there are significant differences in their cardiotoxic profiles. Desmethylthis compound demonstrates a cardiotoxicity level comparable to this compound, primarily through the blockade of the hERG potassium channel.[3][4] In contrast, northis compound shows a significantly lower risk of cardiac arrhythmias, making it a potentially safer alternative.[3][5]

Comparative Data on Pharmacological Activity

The following tables summarize the quantitative data on the antihistaminic and cardiotoxic activities of this compound and its major metabolites.

Table 1: Antihistaminic Activity

CompoundH1 Receptor Antagonism (Relative Potency)Inhibition of Histamine-Induced Bronchoconstriction (Relative Potency)Inhibition of Passive Cutaneous Anaphylaxis (PCA)
This compound BaselineBaselineEquipotent to metabolites[6]
Desmethylthis compound ~1x this compound (in 3H-mepyramine binding)[6]More active than this compound[6]Equipotent to this compound[6]
Northis compound 13- to 16-fold more potent than this compound[7][8]20- to 40-fold more potent than this compound[7][8]Equipotent to this compound[6]

Table 2: Cardiotoxicity Profile (hERG Channel Blockade)

CompoundHalf-maximal Inhibitory Concentration (IC50) for hERG Current
This compound 0.9 nM[3]
Desmethylthis compound 1.0 nM[3]
Northis compound 27.7 nM[3]

Signaling Pathways and Metabolism

The antihistaminic effect of this compound and its metabolites is mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). The metabolic pathway of this compound is crucial in determining the in vivo activity and toxicity of the drug.

astemizole_signaling_and_metabolism cluster_0 Histamine H1 Receptor Signaling cluster_1 This compound Metabolism cluster_2 Pharmacological Intervention Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_G11 Gq/11 H1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces Allergic_Response Allergic Response (e.g., bronchoconstriction, vasodilation) Ca_release->Allergic_Response Leads to This compound This compound CYP_enzymes Cytochrome P450 (CYP3A4, CYP2D6) This compound->CYP_enzymes Metabolized by Desmethylthis compound Desmethylthis compound Northis compound Northis compound CYP_enzymes->Desmethylthis compound Forms CYP_enzymes->Northis compound Forms Astemizole_Metabolites This compound & Metabolites Astemizole_Metabolites->H1R Block

Caption: Signaling pathway of the H1 receptor and metabolism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay evaluates the ability of a compound to inhibit the bronchoconstrictor effects of histamine.

bronchoconstriction_workflow cluster_workflow Experimental Workflow animal_prep Guinea Pig Acclimatization drug_admin Test Compound Administration (e.g., oral, i.p.) animal_prep->drug_admin histamine_challenge Histamine Aerosol Challenge drug_admin->histamine_challenge measurement Measure Bronchoconstriction (e.g., using a whole-body plethysmograph) histamine_challenge->measurement data_analysis Data Analysis: Calculate % inhibition measurement->data_analysis

Caption: Workflow for histamine-induced bronchoconstriction assay.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are acclimatized for a minimum of 3 days before the experiment.

  • Test Compound Administration: Animals are fasted overnight and then administered the test compound (this compound or its metabolites) or vehicle control, typically via oral gavage or intraperitoneal injection, at a predetermined time before the histamine challenge.

  • Histamine Challenge: Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph chamber. An aerosol of histamine solution is nebulized into the chamber for a fixed duration.

  • Measurement of Bronchoconstriction: Respiratory parameters, such as tidal volume and respiratory rate, are continuously monitored. The onset of pre-convulsive dyspnea is often used as an endpoint.

  • Data Analysis: The time to the onset of dyspnea is recorded. The protective effect of the test compound is calculated as the percentage increase in the time to dyspnea compared to the vehicle-treated group.

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is an in vivo assay for studying immediate hypersensitivity reactions and the efficacy of anti-allergic drugs.[3]

pca_workflow cluster_workflow Experimental Workflow sensitization Intradermal Injection of Anti-DNP IgE into Rat Ear drug_admin Oral Administration of Test Compound sensitization->drug_admin challenge Intravenous Injection of DNP-HSA and Evans Blue Dye drug_admin->challenge measurement Measure Dye Extravasation (quantifies vascular permeability) challenge->measurement data_analysis Data Analysis: Calculate % inhibition measurement->data_analysis

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Methodology:

  • Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear.

  • Test Compound Administration: After a latency period (typically 24-48 hours), the test compound or vehicle is administered orally.

  • Antigen Challenge: One hour after drug administration, the animals are challenged with an intravenous injection of DNP-human serum albumin (HSA) antigen along with Evans blue dye.

  • Measurement of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction. After a set time, the animals are euthanized, and the dye is extracted from the ear tissue. The amount of dye is quantified spectrophotometrically, which correlates with the extent of the vascular permeability and the severity of the anaphylactic reaction.

  • Data Analysis: The inhibitory effect of the test compound is calculated by comparing the amount of dye extravasation in the treated group to the vehicle control group.

Whole-Cell Patch Clamp Assay for hERG Channel Activity

This in vitro electrophysiological assay is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.[1][9]

herg_workflow cluster_workflow Experimental Workflow cell_culture Culture HEK293 Cells Stably Expressing hERG Channels patch_clamp Establish Whole-Cell Patch Clamp Configuration cell_culture->patch_clamp recording Record Baseline hERG Currents patch_clamp->recording drug_application Apply Test Compound at Various Concentrations recording->drug_application measurement Record hERG Currents in the Presence of the Compound drug_application->measurement data_analysis Data Analysis: Determine IC50 Value measurement->data_analysis

Caption: Workflow for the whole-cell patch clamp hERG assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used to record ionic currents from single cells. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Compound Application: After recording a stable baseline current, the test compound is perfused into the recording chamber at increasing concentrations.

  • Data Acquisition and Analysis: The hERG current amplitude is measured before and after the application of the compound. The concentration-response curve is then plotted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the hERG current.

In Vitro Metabolism using Human Liver Microsomes

This assay is used to study the metabolic pathways of a drug and identify the cytochrome P450 (CYP) enzymes involved.[10][11]

Methodology:

  • Incubation: The test compound (this compound) is incubated with human liver microsomes in the presence of an NADPH-generating system (to support CYP enzyme activity) at 37°C.[10]

  • Time Points: Aliquots of the incubation mixture are taken at various time points.

  • Reaction Termination: The reaction is stopped by adding a solvent such as acetonitrile.

  • Analysis: The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

  • Enzyme Identification: To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.[11]

Conclusion

The comparative analysis of this compound and its major metabolites underscores the critical importance of evaluating not only the pharmacological activity but also the safety profile of drug metabolites. Northis compound emerges as a significantly more potent antihistamine than this compound with a markedly improved cardiac safety profile, highlighting the potential for metabolite-based drug development to yield safer and more effective therapeutics. The experimental protocols detailed herein provide a framework for the continued investigation and development of new chemical entities with minimized off-target effects.

References

How does Astemizole's hERG blocking activity compare to other known inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

Astemizole, a second-generation antihistamine, is a potent blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a critical anti-target in drug development due to its association with acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of this compound's hERG blocking activity against other well-characterized inhibitors, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of hERG Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in blocking the hERG channel. The table below summarizes the IC50 values for this compound and other known hERG inhibitors, providing a clear comparison of their potencies. Lower IC50 values indicate higher potency.

CompoundCompound TypeIC50 (nM)Cell LineExperimental Method
This compound Antihistamine1.3 - 59HEK293, CHOPatch-clamp, Radioligand binding assay, Rb+ efflux assay[1][2][3][4]
TerfenadineAntihistamine56 - 350Xenopus oocytes, CHOPatch-clamp[5][6][7][8]
CisaprideGastroprokinetic agent6.5 - 44.5HEK293Patch-clamp[6][8][9][10]
QuinidineAntiarrhythmic410 - 800HEK293, Ltk- cellsPatch-clamp[11][12][13][14][15]

Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, temperature, and specific voltage protocol.

Mechanism of hERG Channel Blockade

hERG channel inhibitors, like this compound, typically bind to the inner cavity of the channel pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states) over others (e.g., closed state). This interaction physically obstructs the flow of potassium ions, which is crucial for the repolarization phase of the cardiac action potential. The delayed repolarization manifests as a prolongation of the QT interval on an electrocardiogram (ECG).

hERG_Blocking_Mechanism cluster_inhibitor hERG_channel hERG K+ Channel Pore K_ion_in K+ K_ion_out K+ K_ion_out->hERG_channel:pore K+ Efflux (Repolarization) Inhibitor This compound (hERG Inhibitor) Inhibitor->hERG_channel:pore Binding to Pore Cavity Extracellular Extracellular Space Intracellular Intracellular Space

Figure 1. General mechanism of hERG channel inhibition.

Experimental Protocols

The "gold standard" for assessing a compound's hERG blocking activity is the whole-cell patch-clamp electrophysiology technique.[16][17][18] This method allows for the direct measurement of ion currents through the hERG channel in response to a specific voltage protocol.

Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.[16][18]

  • On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular recording solution.

Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto a single cell.

  • A giga-ohm seal is formed between the micropipette and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

  • The holding potential is typically set to -80 mV.

  • A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to around +20 mV to activate and then inactivate the channels, followed by a repolarizing step to approximately -50 mV to measure the deactivating tail current, which is characteristic of hERG.[17][19]

Compound Application and Data Analysis:

  • The baseline hERG current is recorded in the absence of the test compound.

  • The test compound (e.g., this compound) is then perfused into the recording chamber at various concentrations.

  • The effect of the compound on the hERG current is measured at each concentration.

  • The percentage of current inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Patch_Clamp_Workflow A Cell Culture (hERG-expressing cells) B Cell Preparation (Detachment & Resuspension) A->B C Whole-Cell Patch Clamp (Giga-seal formation) B->C D Voltage Protocol Application & Baseline Current Recording C->D E Compound Application (Concentration series) D->E F hERG Current Measurement & Inhibition Calculation E->F G Data Analysis (IC50 determination) F->G

Figure 2. Workflow for hERG patch-clamp assay.

This comprehensive approach allows for a precise and reproducible quantification of a compound's hERG blocking potential, which is essential for cardiac safety assessment during drug development. The data clearly indicates that this compound is among the most potent hERG inhibitors, highlighting the importance of screening for this activity in new chemical entities.

References

A comparative analysis of Astemizole's anti-prion efficacy with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-prion landscape reveals Astemizole as a promising candidate, distinguished by its unique mechanism of action. This guide provides a comparative analysis of this compound's efficacy against other notable anti-prion compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a second-generation antihistamine, has emerged from drug repurposing screens as a potent inhibitor of prion replication.[1][2] Its ability to cross the blood-brain barrier and its distinct mechanism of action—stimulating the cellular waste-disposal process of autophagy—position it as a significant compound of interest in the quest for therapeutics against fatal neurodegenerative prion diseases like Creutzfeldt-Jakob disease.[1][2]

This guide contrasts the anti-prion activity of this compound with other compounds identified in similar screens and preclinical studies, including Tacrolimus, Quinacrine, Chlorpromazine, and Pentosan Polysulfate. The comparative data, experimental protocols, and mechanistic pathways detailed below offer a comprehensive resource for the scientific community.

Comparative Efficacy of Anti-Prion Compounds

The anti-prion efficacy of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in scrapie-infected neuroblastoma cell lines, such as ScN2a. These values represent the concentration of a compound required to reduce the accumulation of the disease-associated prion protein (PrPSc) by 50%. The following table summarizes the reported efficacy of this compound and other selected compounds.

CompoundCell LinePrion Strain(s)IC50 / EC50 (µM)Primary Mechanism of ActionReference(s)
This compound PK1RML, 22L~2Stimulation of Autophagy[1]
TacrolimusPK1RML, 22L~20Reduction of cellular PrP levels[1]
QuinacrineScN2a~0.25 - 0.4Unknown; potential redistribution of cholesterol[3][4]
ChlorpromazineScN2a~2 - 3Unknown; potential redistribution of cholesterol[3][5]
Pentosan PolysulfateScN2a-3-22L22LEC65 at 1 µg/mLInhibition of PrPSc accumulation[6]
Methylene BluevCJD prions (in vitro)vCJD7.7Inhibition of prion replication[7]
Compound Cp-60ScN2a40Unknown[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of anti-prion compounds.

Prion-Fragment Complementation Assay (PrP-FEHTA)

This high-throughput screening assay was instrumental in identifying this compound and Tacrolimus as anti-prion agents.[1][2]

Objective: To screen for compounds that reduce the expression of the cellular prion protein (PrPC) on the cell surface.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between two antibodies labeled with a donor and an acceptor fluorophore that bind to different epitopes of PrPC. A reduction in cell-surface PrPC leads to a decrease in the FRET signal.

Protocol:

  • Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in DMEM supplemented with 10% FBS, glutamine, and penicillin/streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with test compounds for a specified period (e.g., 72 hours).

  • Antibody Incubation: The cells are then incubated with a pair of anti-PrP antibodies, one conjugated to a FRET donor (e.g., a terbium cryptate) and the other to a FRET acceptor (e.g., d2).

  • Signal Detection: The FRET signal is measured using a plate reader. A decrease in the signal relative to untreated control cells indicates a reduction in cell-surface PrPC.

  • Data Analysis: The percentage of PrP expression is calculated relative to a DMSO control.

experimental_workflow_PrP_FEHTA

PrP-FEHTA Experimental Workflow Diagram.

Western Blot for PrPSc Detection in Scrapie-Infected Cells

This is a standard method to quantify the levels of proteinase K (PK)-resistant PrPSc in prion-infected cells.

Objective: To determine the effect of a compound on the accumulation of PrPSc.

Principle: PrPSc is partially resistant to digestion by proteinase K, while PrPC is completely degraded. This property is used to specifically detect PrPSc.

Protocol:

  • Cell Lysis: Scrapie-infected neuroblastoma (ScN2a) cells, treated with the test compound, are harvested and lysed.

  • Proteinase K Digestion: The cell lysates are incubated with proteinase K at 37°C to digest PrPC and other cellular proteins.

  • Protein Precipitation: The proteins are then precipitated, often using methanol, and resuspended in loading buffer.

  • SDS-PAGE: The samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunodetection: The membrane is incubated with a primary antibody that recognizes PrP, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to PrPSc is quantified.

experimental_workflow_Western_Blot

Western Blot for PrPSc Detection Workflow Diagram.

Signaling Pathways and Mechanisms of Action

The anti-prion activity of this compound and its comparators can be attributed to their distinct interactions with cellular signaling pathways.

This compound and Autophagy Induction

This compound's primary anti-prion mechanism is the stimulation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins.[1][2] By enhancing autophagy, this compound promotes the clearance of PrPSc aggregates. The precise signaling cascade initiated by this compound to induce autophagy in the context of prion disease is an area of active investigation, but it is known to increase the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. Some studies suggest a link to p53 and endoplasmic reticulum (ER) stress in other cell types, which may also be relevant in neuronal cells.[9]

signaling_pathway_this compound

This compound-Induced Autophagy Pathway Diagram.

Tacrolimus and Reduction of Cellular PrP

Tacrolimus, an immunosuppressant drug, exerts its anti-prion effect through a different mechanism: it reduces the total cellular levels of PrPC.[1][2] By decreasing the available substrate for prion conversion, Tacrolimus effectively inhibits the propagation of PrPSc. This reduction is achieved through a post-transcriptional mechanism. Tacrolimus is known to bind to FKBP12, which can influence the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.[10][11] Inhibition of the mTOR pathway can lead to a decrease in the translation of proteins, including PrPC.

signaling_pathway_tacrolimus

Tacrolimus Mechanism of Action Diagram.

References

Repurposing Astemizole: A Comparative Guide for Non-Allergic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The antihistamine Astemizole, once a common treatment for allergic rhinitis, is gaining significant attention for its potential in treating non-allergic conditions, primarily cancer and malaria. This guide provides a comprehensive comparison of this compound's performance against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Performance Analysis

This compound has demonstrated notable efficacy in preclinical studies for both oncology and infectious diseases. The following tables summarize key quantitative data, offering a clear comparison with other agents.

In Vitro Anticancer Activity of this compound
Cell LineCancer TypeThis compound IC₅₀Comparator DrugComparator IC₅₀Fold DifferenceSource(s)
SUM-229PEBreast Cancer1.62 ± 0.75 µMDoxorubicin~0.1 µMThis compound is ~16x less potent[1][2]
T-47DBreast CancerNot specifiedCalcitriol1.82 ± 2.41 nM-[1]
H295RAdrenocortical Carcinoma~7 µMDoxorubicinNot specified alone-[3]
H295R (in combination)Adrenocortical Carcinoma0.5 µM (with Doxorubicin)DoxorubicinIC₅₀ decreased ~3-foldThis compound sensitizes cells to Doxorubicin[3]
Antimalarial Activity of this compound
Plasmodium falciparum StrainResistance ProfileThis compound IC₅₀Comparator DrugComparator IC₅₀Fold DifferenceSource(s)
3D7Chloroquine-Sensitive~200 nMChloroquine~10-20 nMThis compound is ~10-20x less potent[4]
Dd2Chloroquine-Resistant~200 nMChloroquine~100-200 nMSimilar potency[4]
K1Chloroquine-ResistantNot specifiedChloroquine-Astemizole Hybrid0.037–0.610 µMHybrid shows improved activity[5]
In Vivo Antimalarial Efficacy of this compound in Mouse Models
Mouse Model (Parasite Strain)This compound Dose% Parasitemia ReductionComparator Treatment% Parasitemia Reduction (Comparator)Source(s)
P. vinckei (Chloroquine-Sensitive)30 mg/m²/day80%Vehicle0%[4]
P. yoelii (Chloroquine-Resistant)15 mg/m²/day44%Vehicle0%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Cancer Cell Viability (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., SUM-229PE, H295R) in appropriate media and conditions.
  • Trypsinize and count cells.
  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of this compound and comparator drugs (e.g., Doxorubicin) in culture media.
  • Remove the media from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Gently pipette to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve.

In Vivo Antimalarial Efficacy in a Mouse Model

This protocol is a synthesized representation of the 4-day suppressive test commonly used in malaria research.

1. Animal Model and Parasite Strain:

  • Use appropriate mouse strains (e.g., BALB/c or Swiss Webster).
  • Infect mice intraperitoneally with a lethal strain of rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.

2. Drug Administration:

  • Prepare this compound and comparator drugs in a suitable vehicle.
  • Administer the drugs to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) starting a few hours after infection.
  • Continue treatment once daily for four consecutive days. A control group should receive the vehicle only.

3. Monitoring Parasitemia:

  • On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
  • Stain the smears with Giemsa stain.
  • Determine the percentage of parasitized red blood cells by counting under a microscope.

4. Data Analysis:

  • Calculate the average parasitemia for each treatment group.
  • Determine the percentage reduction in parasitemia for each drug-treated group compared to the vehicle-treated control group.

Mechanism of Action: Visualized

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms through which this compound exerts its non-allergic effects.

Anticancer Mechanism of this compound

This compound's primary anticancer effect is attributed to its inhibition of the ether-à-go-go 1 (Eag1) potassium channel, which is aberrantly expressed in many cancer cells.[6][7] This channel plays a crucial role in cell cycle progression.

astemizole_cancer_pathway cluster_cell Cancer Cell Eag1 Eag1 K+ Channel MAPK_pathway MAPK Pathway Eag1->MAPK_pathway Activates This compound This compound This compound->Eag1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CyclinD1_E Cyclin D1 & Cyclin E MAPK_pathway->CyclinD1_E Upregulates Proliferation Cell Proliferation CyclinD1_E->Proliferation Promotes astemizole_malaria_pathway cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Leads to This compound This compound This compound->Heme Inhibits Polymerization

References

A Comparative Guide to the Cross-Species Metabolism and Toxicity of Astemizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and toxicity of astemizole across various species, supported by experimental data. This compound, a second-generation antihistamine, was withdrawn from the market due to concerns about cardiotoxicity at high doses, particularly when co-administered with CYP450 inhibitors. Understanding its species-specific metabolic and toxicological profiles is crucial for preclinical safety assessment and the development of safer drug candidates.

Cross-Species Metabolism of this compound

This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathways and the predominant metabolites can vary significantly across species, impacting the drug's pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Pathways

The primary metabolic pathways of this compound include O-demethylation, aromatic hydroxylation, and N-dealkylation. The major metabolites identified across species are:

  • Desmethylthis compound (DES-AST): Formed via O-demethylation, this is a pharmacologically active metabolite.

  • 6-Hydroxythis compound (6OH-AST): A product of aromatic hydroxylation.

  • Northis compound (NOR-AST): Results from N-dealkylation.

The relative abundance of these metabolites differs between species, as detailed in the quantitative data section.

In humans, the metabolism of this compound is complex, involving multiple CYP isoforms. While CYP3A4 is involved in the formation of 6OH-AST and NOR-AST, the major pathway leading to the active metabolite DES-AST is suggested to be mediated by other enzymes, with CYP2D6 and CYP2J2 also playing a role.[1][2] The involvement of multiple enzymes makes this compound susceptible to drug-drug interactions with inhibitors of these CYPs.

dot

Astemizole_Metabolism This compound This compound DES_AST Desmethylthis compound (Active) This compound->DES_AST O-Demethylation (Major in Human) 6OH_AST 6-Hydroxythis compound This compound->6OH_AST Aromatic Hydroxylation NOR_AST Northis compound This compound->NOR_AST N-Dealkylation

Caption: Metabolic pathways of this compound.

Data Presentation: Pharmacokinetics and Metabolite Profiles

The following tables summarize the pharmacokinetic parameters of this compound and the relative abundance of its major metabolites in different species.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Human 10~4.51-2~20~24[3]
Dog 1027.0 ± 30.51.33 ± 0.5858.6 ± 63.81.8 ± 0.6[1][4]
Monkey 1022.6 ± 5.441.50 ± 0.5567.8 ± 17.52.1 ± 0.4[1][4]
Rat 10Data not availableData not availableData not availableData not available

Table 2: Relative Abundance of this compound Metabolites in Plasma/Microsomes

SpeciesDesmethylthis compound (DES-AST)6-Hydroxythis compound (6OH-AST)Northis compound (NOR-AST)Reference
Human (Liver Microsomes) 7.42.81[2]
Dog (Plasma) Major metaboliteMinorMinor[1][4]
Rat (in vivo) Active metaboliteIdentifiedIdentified[2]
Guinea Pig (in vivo) Active metaboliteIdentifiedIdentified[2]

Cross-Species Toxicity of this compound

The primary toxicity associated with this compound is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias like Torsades de Pointes. This effect is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Other toxicities have been investigated in various animal models.

Cardiotoxicity

This compound is a potent blocker of the hERG K+ channel. This inhibitory activity is a key factor in its cardiotoxic potential. Studies in dogs have demonstrated that this compound can prolong the action potential duration, a key indicator of potential arrhythmogenic effects.

dot

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Liver_Microsomes Liver Microsomes (Human, Rat, Dog) Incubation Incubation with This compound & NADPH Liver_Microsomes->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Dosing Oral Dosing (Rat, Dog, Monkey) Sampling Plasma Sampling (Time course) Dosing->Sampling Quantification LC-MS/MS Quantification (this compound & Metabolites) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for metabolism studies.

General and Other Toxicities

General toxicity studies in animals have indicated a relatively high safety margin for this compound at therapeutic doses.[5] Long-term carcinogenicity studies in mice and rats showed no evidence of tumorigenic or tumor-promoting effects.[6]

Some evidence from a study in cynomolgus monkeys suggests that high doses of this compound may lead to changes in serum biochemical markers related to liver function, such as increased AST and ALP, indicating a potential for hepatotoxicity at supratherapeutic concentrations. However, direct evidence of this compound-induced hepatotoxicity in other species is limited.

Data Presentation: Toxicity Endpoints

Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineSpeciesCell TypeIC50 (µM)Reference
H295R HumanAdrenocortical Carcinoma~7
Melanoma cells HumanMelanoma~7
Keratinocytes HumanNon-tumorigenic>10
Canine Hemangiosarcoma (DEN, Fitz, SB) DogHemangiosarcoma276 - 370 µg/mL

Note: IC50 values can vary depending on the specific cell line and assay conditions.

dot

Toxicity_Assessment cluster_cardio Cardiotoxicity cluster_cyto Cytotoxicity cluster_hepato Potential Hepatotoxicity (High Doses) Astemizole_Exposure This compound Exposure hERG_Blockade hERG K+ Channel Blockade Astemizole_Exposure->hERG_Blockade Cell_Viability Decreased Cell Viability Astemizole_Exposure->Cell_Viability Biochem_Changes Altered Liver Enzymes (AST, ALP) Astemizole_Exposure->Biochem_Changes QT_Prolongation QT Interval Prolongation hERG_Blockade->QT_Prolongation Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia Apoptosis Induction of Apoptosis Cell_Viability->Apoptosis

References

Astemizole: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Astemizole, a second-generation antihistamine. The information presented is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

This compound is a potent histamine H1 receptor antagonist that has demonstrated efficacy in both laboratory settings and clinical trials for allergic conditions. In vitro studies confirm its high affinity for the H1 receptor and its ability to inhibit histamine release from mast cells and basophils. These findings are largely corroborated by in vivo studies, including animal models and human clinical trials, which have shown its effectiveness in alleviating symptoms of allergic rhinitis and chronic urticaria. However, a critical aspect of this compound's profile is its off-target effect on the hERG potassium channel, identified in in vitro assays, which translates to a risk of cardiac arrhythmias in vivo and ultimately led to its withdrawal from many markets. This guide presents the quantitative data from these studies in a comparative format, details the experimental methodologies, and provides visual representations of the key pathways and workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterAssay TypeCell/Tissue TypeResultReference
Histamine H1 Receptor Affinity Radioligand Binding AssayHuman H1 Receptor expressed in HEK293 cellsIC50 = 4 nM[1]
Radioligand Binding AssayHuman H1 ReceptorpKi = 5.3 - 8.8
Histamine Release Inhibition Allergen-mediated histamine releaseHuman basophils from allergic rhinitis patientsDose-dependent inhibition (33-156 µM) with maximal inhibition of ~91%
hERG Potassium Channel Blockade Patch Clamp AssayHEK 293 cells stably expressing hERGIC50 = 0.9 nM[1]
Patch Clamp AssayXenopus oocyte transiently expressing hERGIC50 = 0.0484 µM[2]
Radioligand Binding AssayhERG-transfected HEK293 cellsIC50 = 0.023 µM
Table 2: In Vivo Efficacy of this compound in Allergic Rhinitis
Study PopulationTreatmentDurationKey OutcomesReference
63 patients with seasonal allergic rhinitisThis compound 10 mg/day vs. Placebo8 weeksSignificantly better than placebo in alleviating nose (P < 0.05) and eye (P < 0.01) symptoms. 80% inhibition of histamine-induced skin weal response.[3]
Meta-analysis of 36 clinical trials (4,513 patients on this compound)This compound vs. other antihistaminesVariedStatistically significant improvement in global rhinitis score (SMD -0.82), rhinorrhea (SMD -0.70), and pruritus (SMD -0.64) compared to other antihistamines.[4][5]
Table 3: In Vivo Efficacy of this compound in Chronic Urticaria
Study PopulationTreatmentDurationKey OutcomesReference
51 patients with chronic idiopathic urticariaThis compound vs. Placebo8 weeksSignificant improvement in symptoms and lesions in 75% of treated patients vs. 20% in the placebo group.[6]
46 patients with chronic idiopathic urticariaThis compound vs. Placebo-14/22 this compound-treated patients showed good or excellent results vs. 2/22 placebo-treated patients (p < 0.0001).[7]
20 patients with chronic idiopathic urticariaThis compound (open-label)8 weeksSignificant decrease in signs and symptoms of urticaria. 5 patients reported complete clearing.[8][9]

Experimental Protocols

In Vitro Methodologies

1. Histamine H1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to the histamine H1 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine.

  • Procedure:

    • Membrane preparations from the transfected HEK293 cells are incubated with various concentrations of this compound.

    • A fixed concentration of [3H]-mepyramine is added to the incubation mixture.

    • The mixture is incubated to allow competitive binding between this compound and the radioligand to the H1 receptors.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the amount of bound [3H]-mepyramine, is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]-mepyramine (IC50) is calculated.

2. Basophil Histamine Release Assay

  • Objective: To measure the ability of this compound to inhibit allergen-induced histamine release from basophils.

  • Sample: Heparinized whole blood from patients with a known allergy (e.g., allergic rhinitis).

  • Procedure:

    • Aliquots of whole blood are pre-incubated with varying concentrations of this compound or a vehicle control.

    • The blood samples are then challenged with a specific allergen to which the patient is sensitized.

    • A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.

    • The samples are incubated at 37°C to allow for basophil degranulation and histamine release.

    • The reaction is stopped by placing the samples on ice.

    • The cells are pelleted by centrifugation, and the supernatant is collected.

    • The concentration of histamine in the supernatant is quantified using an immunoassay (e.g., ELISA).

    • The percentage of histamine release inhibition by this compound is calculated relative to the control.

3. hERG Potassium Channel Patch Clamp Assay

  • Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Procedure:

    • The whole-cell patch-clamp technique is used to record hERG channel currents.

    • A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior.

    • Voltage steps are applied to the cell to elicit hERG currents.

    • A baseline recording of the hERG current is obtained.

    • The cells are then perfused with solutions containing increasing concentrations of this compound.

    • The hERG current is recorded at each concentration to determine the extent of channel blockade.

    • The IC50 value for hERG channel inhibition is determined from the concentration-response curve.

In Vivo Methodologies

1. Clinical Trial in Allergic Rhinitis

  • Objective: To evaluate the efficacy and safety of this compound in patients with seasonal allergic rhinitis.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults with a history of seasonal allergic rhinitis and a positive skin prick test to relevant allergens.

  • Procedure:

    • Following a washout period for any existing allergy medications, patients are randomly assigned to receive either this compound (e.g., 10 mg daily) or a matching placebo.

    • Patients record the severity of their nasal and ocular symptoms (e.g., sneezing, runny nose, itchy eyes) daily in a diary using a predefined scoring system (e.g., a 4-point scale from 0=none to 3=severe).

    • Clinical assessments, including physician-rated symptom scores and safety evaluations, are conducted at regular intervals throughout the study period (e.g., weekly or bi-weekly).

    • In some studies, objective measures such as histamine-induced skin wheal response are performed at baseline and at the end of the treatment period to assess the level of antihistaminic activity.

    • The primary efficacy endpoint is the change in total symptom scores from baseline compared between the this compound and placebo groups.

2. Clinical Trial in Chronic Urticaria

  • Objective: To assess the efficacy of this compound in reducing the symptoms of chronic idiopathic urticaria.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults with a diagnosis of chronic urticaria (presence of wheals for at least 6 weeks).

  • Procedure:

    • After a baseline evaluation period, patients are randomized to receive either this compound or a placebo.

    • Patients maintain a daily diary to record the number, size, and duration of wheals, as well as the severity of pruritus (itching).

    • The investigator assesses the overall clinical response at scheduled follow-up visits.

    • The primary outcome measures typically include the change in the number of wheals and the pruritus score from baseline.

    • The proportion of patients with a significant improvement or complete remission of symptoms is compared between the treatment groups.

Mandatory Visualization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Key Findings & Implications H1_Receptor_Binding H1 Receptor Binding Assay Efficacy Demonstrated Antihistamine Efficacy H1_Receptor_Binding->Efficacy High Affinity Histamine_Release Histamine Release Assay Histamine_Release->Efficacy Inhibition hERG_Blockade hERG Channel Assay Safety_Concern Identified Cardiotoxicity Risk hERG_Blockade->Safety_Concern Off-target Blockade Animal_Models Animal Models of Allergy Animal_Models->Efficacy Clinical_Trials_Rhinitis Clinical Trials (Allergic Rhinitis) Clinical_Trials_Rhinitis->Efficacy Clinical_Trials_Urticaria Clinical Trials (Chronic Urticaria) Clinical_Trials_Urticaria->Efficacy

Caption: Logical workflow comparing in vitro and in vivo evaluation of this compound's efficacy and safety.

G Allergen Allergen IgE IgE Allergen->IgE Binds to Mast_Cell_Basophil Mast Cell / Basophil IgE->Mast_Cell_Basophil Cross-links on Histamine_Release Histamine Release Mast_Cell_Basophil->Histamine_Release Degranulation H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (Sneezing, Itching, etc.) H1_Receptor->Allergic_Symptoms Activates This compound This compound This compound->H1_Receptor Blocks

Caption: Signaling pathway of allergic response and the mechanism of action of this compound.

G Start Start: Patient Recruitment (Allergic Rhinitis or Chronic Urticaria) Washout Washout Period Start->Washout Randomization Randomization Washout->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Data_Collection Daily Symptom Diaries & Regular Clinical Assessments Treatment_Group->Data_Collection Placebo_Group->Data_Collection Endpoint Primary Efficacy Endpoint: Change in Symptom Scores Data_Collection->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Results: Comparison of Efficacy and Safety Analysis->Results

References

Head-to-head comparison of Astemizole and chloroquine for antimalarial activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals comparing the antimalarial activities of the repurposed antihistamine, astemizole, and the conventional antimalarial, chloroquine. This report synthesizes in vitro and in vivo data, details experimental methodologies, and provides visual workflows of key processes.

Executive Summary

The escalating challenge of drug-resistant malaria necessitates the exploration of novel therapeutic agents. This compound, a second-generation antihistamine, has emerged as a promising candidate, demonstrating activity against Plasmodium falciparum, including strains resistant to conventional drugs like chloroquine. This guide provides a direct comparison of the antimalarial performance of this compound and chloroquine, focusing on their mechanisms of action, in vitro potency, and in vivo efficacy. Both drugs are shown to disrupt the parasite's crucial heme detoxification pathway. While chloroquine remains highly potent against sensitive parasite strains, this compound's significant activity against resistant strains underscores its potential in the modern antimalarial arsenal.

Mechanism of Action: A Shared Target in Heme Detoxification

The primary antimalarial activity of both this compound and chloroquine is attributed to their ability to interfere with the detoxification of heme within the parasite's digestive vacuole. During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin.

Chloroquine: This well-established antimalarial drug is a weak base that accumulates to high concentrations in the acidic environment of the parasite's food vacuole.[1][2] Once trapped, it is believed to bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[3][4] The resulting buildup of toxic heme leads to oxidative damage and lysis of the parasite.[4]

This compound: Identified through a high-throughput screen of existing drugs, this compound also concentrates in the parasite's food vacuole and inhibits heme crystallization.[5][6] This shared mechanism with chloroquine is a key aspect of its antimalarial action. While this is the primary recognized mechanism, the possibility of other contributing modes of action has not been dismissed.[5]

Antimalarial Mechanism of Action cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemoglobin->Heme (Toxic) Digestion Hemozoin (Non-toxic) Hemozoin (Non-toxic) Heme (Toxic)->Hemozoin (Non-toxic) Crystallization Parasite Death Parasite Death Heme (Toxic)->Parasite Death Accumulation Leads to Chloroquine Chloroquine Chloroquine->Heme (Toxic) Inhibits Crystallization This compound This compound This compound->Heme (Toxic) Inhibits Crystallization In_Vitro_Assay_Workflow start Start drug_prep Prepare serial dilutions of test compounds start->drug_prep plate_setup Dispense drug dilutions into 96-well plates drug_prep->plate_setup add_parasites Add synchronized P. falciparum culture plate_setup->add_parasites incubate1 Incubate for 24 hours add_parasites->incubate1 add_label Add [³H]-hypoxanthine to each well incubate1->add_label incubate2 Incubate for an additional 24 hours add_label->incubate2 harvest Harvest cells and measure radioactivity incubate2->harvest calculate Calculate IC50 values harvest->calculate

References

Astemizole as a Pharmacological Tool: A Comparative Guide for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of astemizole as a pharmacological tool for specific ion channels. It offers an objective comparison with alternative tools, supported by experimental data, to inform research and development decisions.

This compound, a second-generation antihistamine withdrawn from the market due to cardiotoxicity, has garnered significant interest as a pharmacological tool for studying various ion channels. Its potent inhibitory effects on specific potassium channels, particularly those of the ether-à-go-go (EAG) family, make it a valuable, albeit complex, molecular probe. This guide delves into the specificity and efficacy of this compound, presenting a comparative analysis with other pharmacological agents, detailed experimental protocols for its validation, and a visual representation of the signaling pathways it modulates.

Data Presentation: Comparative Analysis of this compound and Alternatives

This compound's utility as a pharmacological tool is defined by its potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-target ion channels, alongside a comparison with more selective pharmacological alternatives.

Table 1: Potency of this compound on Primary and Key Off-Target Ion Channels

TargetThis compound IC50Cell LineCommentsReference
Primary Target
Histamine H1 Receptor4.7 nMN/APrimary antihistaminic target.
Key Off-Target Ion Channels
hERG (Kv11.1)0.9 - 1.3 nMHEK293High-affinity binding is responsible for cardiotoxicity (Long QT Syndrome).
59 nMN/A (Rb+ efflux assay)Assay-dependent variation in IC50.
Eag1 (Kv10.1)135 - 200 nMSaOS-2 / HEK293Potent inhibitor, making it a useful tool for studying Eag1 function.
Erg (KCNH family)Potent inhibitorN/AGeneral inhibitor of the Erg family, with high affinity for hERG.[1]

Table 2: Comparison of this compound with Alternative Pharmacological Tools

Target ChannelPharmacological ToolIC50Selectivity ProfileReference
hERG (Kv11.1) This compound 0.9 - 59 nM Non-selective: Potently inhibits Histamine H1, Eag1, and other Erg channels.
E-40315 - 20 nMHighly selective for hERG channels.
BeKm-1~1 µMSpecific peptide inhibitor of ERG channels.[2]
Eag1 (Kv10.1) This compound 135 - 200 nM Non-selective: Potently inhibits hERG and Histamine H1 receptors.
ImipramineMicromolar rangeNon-selective, also blocks sodium and calcium channels.
Diarylamine derivatives (e.g., 17a, 18b)214 - 568 nMMore potent than this compound on Eag1, but still show significant hERG inhibition.
Erg (KCNH family) This compound Nanomolar to micromolar range Broad-spectrum Erg inhibitor. [1]
Selective inhibitors for Erg2/3 are not well-established.N/AResearch is ongoing to develop selective pharmacological tools for other Erg family members.

Experimental Protocols: Validating this compound's Effect on hERG Channels

The following is a detailed methodology for a whole-cell patch-clamp experiment to validate the inhibitory effect of this compound on hERG (Kv11.1) potassium channels, a critical assay for assessing potential cardiotoxicity.

Objective: To determine the IC50 of this compound for the hERG potassium channel stably expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells stably transfected with the hERG (KCNH2) gene.

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, geneticin (G418).

  • External (extracellular) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (intracellular) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig including an amplifier, digitizer, microscope, and micromanipulators.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation:

    • Culture hERG-HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection.

    • On the day of the experiment, gently detach cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the external solution and allow them to recover for at least 30 minutes before recording.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer the cell suspension to the recording chamber on the microscope stage and allow cells to settle.

    • Fill a micropipette with the internal solution and mount it on the micromanipulator.

    • Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current. Repeat this protocol at regular intervals (e.g., every 15 seconds).

    • Record the currents using appropriate data acquisition software.

  • This compound Application:

    • Prepare a series of dilutions of this compound in the external solution from the stock solution.

    • After obtaining a stable baseline recording of the hERG current, perfuse the recording chamber with the external solution containing the lowest concentration of this compound.

    • Allow the drug effect to reach a steady state (typically 2-5 minutes) and record the inhibited current.

    • Wash out the drug with the control external solution to check for reversibility.

    • Repeat the application and washout steps for increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after the application of each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its validation.

astemizole_mTOR_pathway This compound This compound npc1 NPC1 This compound->npc1 inhibits cholesterol_trafficking Cholesterol Trafficking from Lysosome npc1->cholesterol_trafficking mediates lysosome Lysosome cholesterol_trafficking->lysosome mTORC1 mTORC1 lysosome->mTORC1 activates at lysosomal surface cell_growth Cell Growth & Proliferation mTORC1->cell_growth promotes

Caption: this compound inhibits mTOR signaling by blocking NPC1-mediated cholesterol trafficking.

astemizole_apoptosis_autophagy_pathway This compound This compound ros ROS Generation This compound->ros er_stress ER Stress ros->er_stress induces apoptosis Apoptosis er_stress->apoptosis triggers autophagy Autophagy er_stress->autophagy induces autophagy->apoptosis can promote

Caption: this compound induces apoptosis and autophagy through ROS-mediated ER stress.

hERG_validation_workflow start Start cell_culture Culture hERG-HEK293 Cells start->cell_culture patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp baseline Record Baseline hERG Current patch_clamp->baseline astemizole_app Apply this compound (increasing concentrations) baseline->astemizole_app record_inhibition Record Inhibited hERG Current astemizole_app->record_inhibition washout Washout record_inhibition->washout data_analysis Data Analysis (IC50 determination) record_inhibition->data_analysis washout->astemizole_app next concentration end End data_analysis->end

Caption: Experimental workflow for validating this compound's effect on hERG channels.

References

Comparative transcriptomics of cells treated with Astemizole versus other H1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of astemizole versus other prominent H1 antagonists, including terfenadine and loratadine. The information presented herein is compiled from publicly available research data to assist in understanding the molecular mechanisms and differential gene expression profiles induced by these compounds. This document is intended for an audience with a background in molecular biology, pharmacology, and drug development.

Introduction

Histamine H1 receptor antagonists are a class of drugs commonly used to treat allergic conditions. However, beyond their primary antihistaminergic activity, these drugs can elicit a range of cellular effects, some of which are independent of H1 receptor blockade. Transcriptomic analysis provides a powerful tool to investigate these off-target effects and understand the broader impact of these drugs on cellular function. This guide focuses on comparing the transcriptomic signature of this compound, a second-generation H1 antagonist that was withdrawn from the market due to concerns about cardiotoxicity, with other H1 antagonists to shed light on its unique molecular actions.

Comparative Transcriptomic Data

Direct comparative transcriptomic studies between this compound and other H1 antagonists under identical experimental conditions are limited. The following tables summarize available data on differentially expressed genes and affected pathways from separate studies. It is important to consider the different experimental contexts (e.g., cell types, treatment conditions) when interpreting these data.

Table 1: Overview of Transcriptomic Studies

DrugExperimental SystemKey FindingsReference
This compound Rat heart and Peripheral Blood Mononuclear Cells (PBMCs)Deregulation of genes involved in energy metabolism, calcium ion homeostasis, oxidative stress, and developmental processes.[1]
Terfenadine Human colorectal cancer cells (HCT116)Downregulation of STAT3 signaling and its target genes (e.g., cyclins, survivin), leading to apoptosis.[2][3]
Loratadine Murine macrophage cell line (RAW264.7)Suppression of pro-inflammatory genes (e.g., MMP1, MMP3, MMP9) through inhibition of the AP-1 signaling pathway.[4][5][6][7]

Table 2: Comparison of a Number of Differentially Expressed Genes in H9c2 Rat Cardiomyocytes

TreatmentNumber of Differentially Expressed Genes
This compound 1,256
Loratadine 845
Terfenadine 1,304

Note: This data is from a study focused on cardiotoxicity and reflects the number of genes with altered expression in a specific rat cardiomyocyte cell line.[8]

Table 3: Selected Differentially Expressed Genes and Their Functions

DrugGene(s)FunctionBiological ContextReference
This compound Genes related to oxidative stress responseCellular defense against reactive oxygen speciesCardiotoxicity in rats[1]
Genes involved in calcium ion homeostasisRegulation of intracellular calcium levelsCardiotoxicity in rats[1]
Terfenadine STAT3, Cyclins, SurvivinSignal transduction, cell cycle progression, apoptosis inhibitionApoptosis in human colorectal cancer cells[2][3]
Mcl-1, BakRegulation of apoptosisApoptosis in human prostate cancer cells[9]
Loratadine MMP1, MMP3, MMP9Extracellular matrix remodeling, inflammationAnti-inflammatory response in murine macrophages[4][5][6][7]
NF-κB pathway genesRegulation of inflammation and immune responsesAnti-inflammatory response in murine macrophages[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols from the cited studies.

Gene Expression Profiling of this compound-Treated Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: Oral gavage with this compound (20 or 60 mg/kg).

  • Sample Collection: Cardiac tissue and peripheral blood mononuclear cells (PBMCs) were collected 4 hours after treatment.

  • Transcriptomic Analysis: Total RNA was extracted, and gene expression profiles were obtained using Affymetrix GeneChip Rat Genome 230 2.0 Arrays.

  • Data Analysis: Microarray data was analyzed to identify differentially expressed genes between this compound-treated and control groups.

Transcriptomic Analysis of Terfenadine-Treated Cancer Cells[2][3]
  • Cell Line: Human colorectal cancer cell line HCT116.

  • Treatment: Cells were treated with varying concentrations of terfenadine for 24 hours.

  • Analysis: The effects on cell viability, apoptosis, and protein expression were determined. For gene expression, western blot analysis was used to measure the levels of key proteins in the STAT3 signaling pathway.

Gene Expression Analysis of Loratadine-Treated Macrophages[4][5][6][7]
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Treatment: Cells were pre-treated with loratadine (20-40 µM) for 30 minutes followed by stimulation with lipopolysaccharide (LPS) for 6 hours.

  • Analysis: mRNA expression levels of pro-inflammatory genes were measured by reverse-transcription polymerase chain reaction (RT-PCR). The activation of the AP-1 pathway was assessed using a luciferase reporter assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways affected by these H1 antagonists and a general experimental workflow for comparative transcriptomic analysis.

G cluster_this compound This compound cluster_terfenadine Terfenadine cluster_loratadine Loratadine This compound This compound Oxidative_Stress Oxidative Stress Response Genes This compound->Oxidative_Stress induces Calcium_Homeostasis Calcium Homeostasis -related Genes This compound->Calcium_Homeostasis disrupts Terfenadine Terfenadine STAT3 STAT3 Terfenadine->STAT3 inhibits Cell_Cycle_Genes Cyclins STAT3->Cell_Cycle_Genes regulates Anti_Apoptotic_Genes Survivin STAT3->Anti_Apoptotic_Genes regulates Loratadine Loratadine TAK1 TAK1 Loratadine->TAK1 inhibits AP1 AP1 TAK1->AP1 activates Pro_Inflammatory_Genes MMPs, Cytokines AP1->Pro_Inflammatory_Genes induces G Cell_Culture Cell Culture (e.g., Cancer cells, Immune cells) Treatment Treatment with This compound or other H1 Antagonists Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis Comparison Comparative Analysis of Transcriptomic Profiles Data_Analysis->Comparison

References

A Comparative Review of the Safety Profiles of Astemizole and Newer Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the older, second-generation antihistamine Astemizole and newer second- and third-generation antihistamines. The following analysis is supported by experimental data to assist researchers and drug development professionals in understanding the evolution of antihistamine safety.

Executive Summary

This compound, a once-widely used antihistamine, was withdrawn from the market due to significant cardiotoxicity, primarily the risk of life-threatening arrhythmias. This adverse effect is directly linked to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Newer generation antihistamines, including Loratadine, Cetirizine, Fexofenadine, Desloratadine, and Levocetirizine, have been specifically designed and selected to minimize or eliminate this dangerous off-target effect, resulting in significantly improved safety profiles. This review will delve into the quantitative data supporting these safety differences, outline the experimental methodologies used to assess cardiotoxicity, and visualize the underlying molecular mechanisms.

Data Presentation

The following tables summarize the key quantitative data comparing the safety and pharmacokinetic profiles of this compound with several newer antihistamines.

Table 1: Comparative Cardiotoxicity Profile

AntihistaminehERG Channel Inhibition (IC50)Risk of QT Prolongation
This compound ~0.9 - 480 nM[1]High
Loratadine ~5.15 - 100 µM[1][2]Low
Desloratadine ~1.95 µM[2]Low
Cetirizine > 30 µM[3]Very Low/Negligible
Levocetirizine Not specified, but considered very low riskVery Low/Negligible
Fexofenadine ~65 µM[4]Very Low/Negligible[4]

Table 2: Comparative Pharmacokinetic Profiles

AntihistamineMetabolismElimination Half-lifeKey Drug Interactions
This compound Extensively metabolized by CYP3A4~24 hours (parent drug); 9-13 days (active metabolite)CYP3A4 inhibitors (e.g., ketoconazole, erythromycin)
Loratadine Extensively metabolized by CYP3A4 and CYP2D6 to active metabolite (Desloratadine)~8.4 hours (Loratadine); ~28 hours (Desloratadine)Potential for interactions with CYP inhibitors, though clinically significant effects on QT are rare.
Desloratadine Extensively metabolized~27 hoursMinimal interactions with CYP inhibitors.[3]
Cetirizine Minimally metabolized~8.3 hoursLow potential for drug interactions.
Levocetirizine Minimally metabolized[4]~7.9 hoursLow potential for drug interactions.
Fexofenadine Minimally metabolized (approx. 5%)[4]~14.4 hoursP-glycoprotein inhibitors (e.g., grapefruit juice) can increase plasma concentrations.[5]

Table 3: Comparative Incidence of Common Adverse Effects (from Clinical Trials)

Adverse EffectThis compoundLoratadineCetirizineFexofenadineDesloratadineLevocetirizinePlacebo
Somnolence/Drowsiness ~3%~3-8%[6][7]~2-14%[3][8]~1.3-4%[9]~2-4%[10]~0.7-6%[11][12]~1-2%[10][12]
Headache Not specified~6%[13]~11-14%[8]~7.5-8.9%[9]~5-9%[10]~34.7% (similar to placebo)[11]~5-34.7%[10][11]
Dry Mouth Not specified~3-4%[6]~2-5%[8]~2.2%~3%~2.6%[14]Not specified
Fatigue Not specified~2.7%[13]~2.5-6%[14]~4%[9]~2-4%[10]~1.8-2.5%[12][14]~0%[12]

Experimental Protocols

The primary experimental method for assessing the cardiotoxicity of antihistamines is the whole-cell patch-clamp assay on cells expressing the hERG potassium channel.

Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

Objective: To measure the inhibitory effect of a compound on the ionic current flowing through hERG potassium channels.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the KCNH2 gene, which encodes the hERG potassium channel. These cells are cultured under standard conditions until they reach a suitable confluency for electrophysiological recording.

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension and plated onto a recording chamber.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and mounted on a micromanipulator.

    • The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Further suction is applied to rupture the cell membrane within the pipette tip, establishing the "whole-cell" configuration. This allows for the control of the cell's membrane potential and the measurement of the total ionic current flowing through the cell membrane.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves:

    • A holding potential of -80 mV.

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate the hERG channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large "tail current" as the channels deactivate. The peak of this tail current is measured as the primary indicator of hERG channel activity.

  • Compound Application: The test compound (e.g., antihistamine) is perfused into the recording chamber at various concentrations. The effect of the compound on the hERG tail current is measured at each concentration.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. These data are then fitted to a concentration-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Mandatory Visualization

Astemizole_Cardiotoxicity_Pathway This compound This compound hERG hERG K+ Channel (in cardiomyocytes) This compound->hERG Blocks IKr Reduced IKr Current hERG->IKr AP Prolonged Action Potential Duration IKr->AP QT QT Interval Prolongation (on ECG) AP->QT TdP Torsades de Pointes (Ventricular Arrhythmia) QT->TdP

This compound-Induced Cardiotoxicity Pathway

hERG_Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_testing Compound Testing cluster_analysis Data Analysis CellCulture hERG-expressing cell culture CellPlating Plating of single cells in recording chamber CellCulture->CellPlating Patching Whole-cell patch clamp configuration CellPlating->Patching VoltageProtocol Application of voltage protocol Patching->VoltageProtocol Baseline Baseline hERG current recording VoltageProtocol->Baseline CompoundApp Application of Antihistamine Baseline->CompoundApp Recording Recording of inhibited hERG current CompoundApp->Recording InhibitionCalc Calculation of % inhibition Recording->InhibitionCalc IC50 Determination of IC50 value InhibitionCalc->IC50

hERG Patch-Clamp Experimental Workflow

Conclusion

The comparative safety data unequivocally demonstrate the significant cardiotoxic risk associated with this compound due to its potent blockade of the hERG potassium channel. In stark contrast, newer second- and third-generation antihistamines have been developed with a clear understanding of this mechanism and exhibit a substantially lower affinity for the hERG channel. This has translated into a markedly improved safety profile, with a negligible risk of QT prolongation and associated arrhythmias at therapeutic doses. For researchers and drug development professionals, the history of this compound serves as a critical case study in the importance of early and thorough off-target liability screening, particularly for ion channels like hERG. The continued development of safer antihistamines highlights the success of rational drug design in mitigating adverse effects and improving patient outcomes.

References

Validating the specificity of Astemizole's biological effects in knockout models

Author: BenchChem Technical Support Team. Date: November 2025

On-Target Efficacy: Histamine H1 Receptor Antagonism

Astemizole is a potent antagonist of the histamine H1 receptor, the primary mechanism behind its anti-allergic effects. This action competitively blocks the binding of histamine to its receptor, thereby mitigating symptoms such as sneezing, itching, and rhinorrhea. The specificity of second-generation antihistamines for the H1 receptor is a key feature that distinguishes them from first-generation drugs, which often exhibit significant anticholinergic and sedative side effects due to their interaction with other receptors.

While a direct study of this compound in H1 receptor knockout mice is not available, the phenotype of these mice aligns with the expected effects of H1 receptor blockade. Histamine H1 receptor knockout mice exhibit alterations in pain perception, spatial memory, and wakefulness, highlighting the diverse roles of this receptor beyond allergic responses.

Off-Target Activities: A Double-Edged Sword

This compound's clinical use has been largely discontinued due to significant safety concerns, primarily cardiotoxicity, arising from its off-target activities. The two most prominent off-targets are the hERG (human ether-a-go-go-related gene) potassium channel and the EAG1 (ether-à-go-go-1) potassium channel.

hERG Channel Blockade and Cardiotoxicity

Blockade of the hERG potassium channel by this compound and its primary metabolite, desmethylthis compound, disrupts cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias like Torsades de Pointes.[1] This serious adverse effect led to the withdrawal of this compound from many markets.[2]

EAG1 Channel Inhibition and Anti-Cancer Potential

Interestingly, this compound's inhibition of the EAG1 potassium channel has opened avenues for its potential repurposing as an anti-cancer agent. EAG1 channels are overexpressed in various cancer cells and are implicated in tumor progression.[3] By blocking these channels, this compound can inhibit cancer cell proliferation.[4]

Comparative Analysis with Alternatives

The development of newer antihistamines has focused on improving specificity and minimizing off-target effects, particularly hERG channel blockade.

Histamine H1 Receptor Antagonists

Cetirizine and loratadine are second-generation antihistamines with a much-improved safety profile compared to this compound. They exhibit significantly lower affinity for the hERG channel, reducing the risk of cardiotoxicity.[5][6]

hERG Channel Blockers

While this compound is a potent hERG blocker, its clinical use for this purpose is precluded by its primary antihistaminic activity and pro-arrhythmic risk. More specific hERG channel blockers are used in research to study cardiac electrophysiology.

EAG1 Channel Inhibitors

The anti-cancer potential of this compound has spurred the development of more specific EAG1 inhibitors. Imipramine, a tricyclic antidepressant, also blocks EAG1 channels, though with lower affinity than this compound.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives, providing a basis for comparing their potency and selectivity.

DrugTargetIC50Reference
This compound Histamine H1 Receptor Potent antagonist (specific IC50 not cited) [6]
hERG Channel 0.9 nM [1]
EAG1 Channel ~200 nM [7]
Breast Cancer Cell Proliferation 1.72 µM [4]
CetirizinehERG Channel> 30 µM[5]
LoratadinehERG Channel~100 µM[5]
TerfenadinehERG Channel330 nM[5]
Desmethylthis compoundhERG Channel1.0 nM[1]
Northis compoundhERG Channel27.7 nM[1]
ImipramineEAG1 Channel~2 µM[7]
MizolastinehERG Channel (Xenopus oocytes)3.4 µM[8]
hERG Channel (HEK 293 cells)350 nM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

hERG Channel Inhibition Assay (Patch Clamp)
  • Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp technique.

  • Procedure: Cells are voltage-clamped, and hERG currents are recorded before and after the application of the test compound at various concentrations. The concentration-dependent block of the hERG current is used to determine the IC50 value.[1]

EAG1 Channel Inhibition Assay
  • Method: Two-electrode voltage clamp or patch clamp.

  • Procedure: Similar to the hERG assay, currents from EAG1 channels (expressed in a suitable system like Xenopus oocytes or mammalian cells) are measured before and after drug application to determine the inhibitory potency.[7]

Cancer Cell Proliferation Assay
  • Cell Lines: Various cancer cell lines (e.g., breast cancer cell lines).

  • Method: MTT assay or similar colorimetric assays that measure cell viability.

  • Procedure: Cells are seeded in multi-well plates and treated with different concentrations of the test compound for a specified period (e.g., 72 hours). The cell viability is then assessed to determine the IC50 for cell proliferation inhibition.[4]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows.

Astemizole_Signaling_Pathways cluster_0 This compound cluster_1 Primary Target cluster_2 Off-Targets cluster_3 Biological Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism hERG hERG K+ Channel This compound->hERG Blockade EAG1 EAG1 K+ Channel This compound->EAG1 Inhibition Antihistamine Anti-allergic Effect H1R->Antihistamine Leads to Cardiotoxicity Cardiotoxicity (QT Prolongation) hERG->Cardiotoxicity Leads to Anticancer Anti-cancer Effect (Inhibition of Proliferation) EAG1->Anticancer Leads to

Caption: this compound's primary and off-target signaling pathways.

Experimental_Workflow_hERG start Start: hERG Inhibition Assay cell_culture Culture HEK 293 cells stably expressing hERG start->cell_culture patch_clamp Perform whole-cell patch-clamp recording cell_culture->patch_clamp control_current Record baseline hERG current patch_clamp->control_current drug_application Apply this compound at varying concentrations control_current->drug_application drug_current Record hERG current in the presence of drug drug_application->drug_current analysis Analyze current inhibition and calculate IC50 drug_current->analysis end End: Determine hERG Inhibitory Potency analysis->end

Caption: Experimental workflow for determining hERG channel inhibition.

Conclusion

Validating the specificity of a drug's biological effects is paramount in drug development. While direct evidence from knockout models for this compound is lacking, a comprehensive analysis of its pharmacological profile, combined with data from knockout studies of its targets, provides strong inferential evidence for its mechanisms of action. This compound serves as a classic example of a drug with potent on-target efficacy but significant off-target liabilities. The comparison with newer, more specific alternatives underscores the importance of rigorous target validation and selectivity profiling in modern drug discovery to ensure both efficacy and safety. Researchers investigating the biological roles of the histamine H1 receptor, hERG, or EAG1 channels can use this compound as a pharmacological tool, but must remain cognizant of its multi-target profile when interpreting their results.

References

Safety Operating Guide

Safe Disposal of Astemizole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Astemizole, a second-generation antihistamine withdrawn from the U.S. market in 1999 due to cardiac side effects, requires careful handling and disposal due to its chemical properties and potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a research or drug development setting, ensuring compliance with general pharmaceutical waste regulations.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant, causing skin, eye, and respiratory irritation. When heated to decomposition, it can emit toxic fumes of hydrogen fluoride and nitrogen oxides. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of solid this compound that may generate dust should be conducted in a well-ventilated area or a chemical fume hood.

This compound Waste Classification

Proper disposal of this compound depends on its classification as either hazardous or non-hazardous pharmaceutical waste. While specific regulations may vary by state and locality, the U.S. Environmental Protection Agency (EPA) regulates certain pharmaceutical wastes as hazardous under the Resource Conservation and Recovery Act (RCRA). Given that this compound can emit toxic fumes upon decomposition, it is prudent to handle it as a potentially hazardous waste, especially in bulk quantities typical of a laboratory setting.

Step-by-Step Disposal Procedures

The primary goal of pharmaceutical disposal is to prevent environmental contamination and human exposure. The following step-by-step procedures outline the recommended disposal pathways for this compound in a laboratory environment.

Step 1: Segregation of this compound Waste

Proper segregation is the first critical step. This compound waste should be collected in a designated, properly labeled, and sealed container. This includes:

  • Expired or unused pure this compound.

  • Contaminated materials such as weighing papers, gloves, and vials.

  • Solutions containing this compound.

Step 2: Determine the Appropriate Disposal Stream

The choice of disposal stream depends on the waste classification and local regulations.

  • For Professional Laboratories and Research Facilities:

    • Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional protocols and local regulations.

    • Dispose of as Hazardous Pharmaceutical Waste: In the absence of specific guidance, treat this compound waste as hazardous. This waste should be collected in a designated hazardous waste container, typically a black container for pharmaceuticals.

    • Arrange for Professional Waste Disposal: The hazardous waste must be collected and disposed of by a licensed hazardous waste management company. These companies typically use incineration for the final treatment of pharmaceutical waste.

  • For Small Quantities (e.g., residual amounts in empty containers):

    • Decontamination of Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • Disposal of Decontaminated Containers: Once decontaminated, the container can often be disposed of as non-hazardous laboratory waste or recycled, depending on institutional policies.

Never flush this compound down the drain or dispose of it in the regular trash. The EPA has implemented a nationwide ban on the sewering of hazardous pharmaceutical waste.

Summary of Disposal Options

The following table summarizes the primary disposal options for this compound in a professional setting.

Disposal MethodDescriptionBest ForKey Considerations
Hazardous Waste Incineration Thermal destruction of the chemical by a licensed waste management facility.Bulk quantities of this compound, contaminated labware, and aqueous waste streams.This is the EPA-recommended method for hazardous pharmaceutical waste. Ensures complete destruction of the active pharmaceutical ingredient.
Institutional EHS Program Following the specific protocols established by your organization's Environmental Health and Safety department.All this compound waste generated within the institution.Ensures compliance with federal, state, and local regulations. This should always be the first point of reference.
Drug Take-Back Programs Returning unused pharmaceuticals to an authorized collection site.This is more applicable to household disposal and generally not used for laboratory chemical waste.Check with your EHS department to see if any similar programs exist for research chemicals.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the search results. The disposal procedures provided are based on general best practices for pharmaceutical and chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Astemizole_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste into a Labeled, Sealed Container start->segregate consult_ehs Consult Institutional EHS Department for Guidance is_bulk Is it Bulk this compound or Contaminated Material? consult_ehs->is_bulk Follow EHS Protocol segregate->consult_ehs is_empty Is it an Empty Container? is_bulk->is_empty No hazardous_waste Dispose of as Hazardous Pharmaceutical Waste (Black Container) is_bulk->hazardous_waste Yes triple_rinse Triple-Rinse Container with Appropriate Solvent is_empty->triple_rinse Yes professional_disposal Arrange for Collection by a Licensed Waste Contractor hazardous_waste->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as per EHS Guidance (e.g., regular trash or recycling) triple_rinse->dispose_container collect_rinsate->hazardous_waste

Personal protective equipment for handling Astemizole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Astemizole, a histamine H1-receptor antagonist. Adherence to these procedural steps is critical for laboratory safety.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Use
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile)Must be worn when handling this compound in solid or solution form. It is recommended to wear two pairs of gloves.[1][2] Change gloves immediately if contaminated, punctured, or torn.
Laboratory coatA lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-certified N95 or N100 respiratorRecommended when handling the powdered form of this compound to prevent inhalation of dust particles.[1]

Safe Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release into the environment.

Procedure Guideline
Handling Avoid breathing dust.[3][4] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5]
Storage Store in a tightly sealed container in a cool, well-ventilated area.[5] For long-term storage of the powder, a temperature of -20°C is recommended.[5][6]
Incompatibilities Avoid strong oxidizing agents.[3]

This compound Spill and Disposal Plan

In the event of a spill or for the disposal of waste, the following procedures should be followed to ensure safety and environmental protection.

Procedure Steps
Spill Cleanup 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. 3. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 5. Clean the spill area with a suitable detergent and water.
Disposal Dispose of this compound waste and contaminated materials through an approved waste disposal plant.[5] Do not dispose of with household garbage or allow it to reach the sewage system.[3] For unused or expired medicine, drug take-back programs are the preferred method of disposal.[7][8] If a take-back program is not available, the material can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and placed in the household trash.[8][9]

This compound Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to an this compound spill in the laboratory.

Astemizole_Spill_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert DonPPE Don Appropriate PPE: - Respirator - Goggles - Double Gloves - Lab Coat Alert->DonPPE Contain Contain the Spill DonPPE->Contain SolidSpill Solid Spill: Sweep carefully to avoid dust Contain->SolidSpill If Solid LiquidSpill Liquid Spill: Absorb with inert material Contain->LiquidSpill If Liquid Collect Collect waste in a sealed, labeled container SolidSpill->Collect LiquidSpill->Collect Decontaminate Decontaminate Spill Area with soap and water Collect->Decontaminate Dispose Dispose of waste through approved channels Decontaminate->Dispose Report Complete Spill Report Dispose->Report

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Astemizole
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。